molecular formula C16H29ClN2O8 B1511417 EDTA-TRIETHYL ESTER CAS No. 90359-20-9

EDTA-TRIETHYL ESTER

Cat. No.: B1511417
CAS No.: 90359-20-9
M. Wt: 412.9 g/mol
InChI Key: YWHJXEBZSBYHLB-UHFFFAOYSA-N
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Description

EDTA-TRIETHYL ESTER is a useful research compound. Its molecular formula is C16H29ClN2O8 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylenediaminetetraacetic acid triethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H28N2O8.ClH/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3;/h4-12H2,1-3H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJXEBZSBYHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745629
Record name [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1)
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90359-20-9
Record name [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80745629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acidtriethyl ester hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to EDTA-Triethyl Ester: Structure, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethylenediaminetetraacetic acid triethyl ester (EDTA-triethyl ester), a partially esterified derivative of the well-known chelating agent, EDTA. By modifying the carboxyl groups, this compound exhibits unique properties, particularly increased lipophilicity, which opens new avenues for its application in drug development, diagnostics, and various research fields where modulation of metal ion activity in non-aqueous environments is crucial. This document will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Introduction to this compound: A Lipophilic Chelator

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, renowned for its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[1][2] This property has made it indispensable in numerous industrial and medical applications, from preventing metal-catalyzed degradation in pharmaceutical formulations to treating heavy metal poisoning.[2][3]

This compound, as its name suggests, is a derivative of EDTA where three of the four carboxylic acid groups have been converted to ethyl esters. This structural modification significantly alters the molecule's overall polarity, rendering it more soluble in organic solvents and enabling it to traverse lipid membranes more readily than its highly polar parent compound. This increased lipophilicity is the cornerstone of its unique applications, particularly in biological systems and non-aqueous chemical reactions.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development.

Chemical Structure and Identification

The molecular structure of this compound consists of an ethylenediamine backbone with two nitrogen atoms. One nitrogen atom is substituted with two carboxymethyl ethyl ester groups, while the other is substituted with one carboxymethyl ethyl ester group and one free carboxylic acid group. The presence of the remaining carboxylic acid group allows for the formation of salts, with the hydrochloride salt being a common commercially available form.[4][5]

IUPAC Name: 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid[4]

dot digraph "EDTA-triethyl_ester_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

}

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many commercially available forms are the hydrochloride salt, which can influence properties such as solubility.

PropertyValueSource
CAS Number 90359-20-9 (hydrochloride)[4][5]
Molecular Formula C₁₆H₂₈N₂O₈[4]
Molecular Weight 376.4 g/mol (free base)[5]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility More soluble in organic solvents than EDTA. Solubility in aqueous solutions is pH-dependent.[6]
Stability The ester groups are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[7][8]
Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet), as well as signals for the methylene protons of the ethylenediamine backbone and the carboxymethyl groups.[9][10] The integration of these signals can confirm the degree of esterification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the ester carbonyl (C=O) groups, typically in the range of 1735-1750 cm⁻¹.[11] The presence of a broader absorption band for the carboxylic acid O-H group would also be expected.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of EDTA. While various methods for the synthesis of EDTA itself are well-established, the direct esterification to the triethyl ester requires specific conditions to control the degree of esterification and minimize side reactions.[12]

General Synthesis Pathway

A common approach involves the reaction of EDTA with ethanol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The reaction temperature and time are critical parameters to control the extent of esterification and prevent degradation of the EDTA backbone.[12]

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Figure 2: General Workflow for the Synthesis of this compound.

Experimental Protocol: A Conceptual Outline

The following is a conceptual step-by-step methodology for the synthesis of this compound, based on established principles of esterification. Researchers should consult specific literature for detailed and optimized protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend EDTA in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.

  • Quenching and Neutralization: After cooling, the reaction mixture is carefully quenched by pouring it into ice-water. The excess acid is then neutralized with a base, such as sodium bicarbonate, until the pH is neutral.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Excess Ethanol: Using a large excess of ethanol serves both as the solvent and a reactant, driving the equilibrium of the esterification reaction towards the product side (Le Chatelier's principle).

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol.

  • Aqueous Work-up: This step is crucial to remove the acid catalyst, unreacted EDTA, and any water-soluble byproducts.

  • Purification: Chromatographic or recrystallization techniques are necessary to separate the desired triethyl ester from any unreacted starting material, as well as di-, and tetra-esterified byproducts.

Chelation Properties and Mechanism of Action

The primary function of this compound, like its parent compound, is to act as a chelating agent. However, the presence of the ethyl ester groups introduces important modifications to its chelating behavior.

Impact of Esterification on Chelation

The esterification of three of the four carboxyl groups reduces the number of available coordination sites for metal binding from six (in the fully deprotonated EDTA) to potentially three or four (two nitrogen atoms and the remaining carboxylate group, with possible weaker interactions from the ester carbonyl oxygens). This generally leads to a lower stability constant for the resulting metal complexes compared to those formed with EDTA.[13]

However, the increased lipophilicity allows the molecule to transport chelated metal ions into non-aqueous environments or across biological membranes, a feat that is challenging for the highly charged EDTA-metal complexes.

pH-Dependent Chelation

The chelating ability of this compound is highly dependent on the pH of the medium. The single remaining carboxylic acid group needs to be deprotonated (carboxylate form) to effectively participate in metal chelation. Therefore, the chelation efficiency will be significantly higher in neutral to slightly alkaline conditions compared to acidic environments.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various areas of scientific research, particularly in the pharmaceutical and biomedical fields.

Lipophilic Metal Sequestration

In drug formulations containing active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed degradation and are formulated in non-aqueous or lipid-based systems, this compound can act as a lipophilic metal scavenger. Its ability to dissolve in organic media allows for the sequestration of trace metal ions that could otherwise compromise the stability and shelf-life of the drug product.

Drug Delivery Systems

The ability of this compound to cross cell membranes makes it a potential candidate for targeted drug delivery applications. By chelating a therapeutic metal ion or a radioactive metal isotope for diagnostic purposes, the lipophilic nature of the ester could facilitate its transport into cells. This is particularly relevant for the development of novel radiopharmaceuticals and metallodrugs. For instance, EDTA and its derivatives have been explored for labeling with radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging.[14][15] The lipophilic character of the triethyl ester could modify the biodistribution of such radiotracers.

Precursor for Functionalized Chelators

The free carboxylic acid group on this compound provides a convenient handle for further chemical modification. It can be coupled to other molecules, such as peptides, antibodies, or fluorescent probes, to create bifunctional chelators. These conjugates can be used to target specific tissues or cells, delivering a chelated metal ion for imaging or therapeutic purposes.

dot digraph "Applications_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Figure 3: Logical Relationship of this compound Properties and Applications.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of EDTA and its derivatives. Due to the lack of a strong chromophore in the this compound molecule, UV detection can be challenging. However, derivatization to introduce a chromophore or the use of more universal detectors like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed.[16][17] HPLC-MS offers the advantage of direct detection without the need for derivatization.[16]

  • Gas Chromatography (GC): GC analysis of EDTA esters is feasible due to their increased volatility compared to the parent acid. This method often involves derivatization to further enhance volatility and thermal stability, and is typically coupled with mass spectrometry (GC-MS) for sensitive and specific detection.[18]

Protocol: Conceptual HPLC-MS Method
  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: Inject the sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.

  • Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ of this compound.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Self-Validating System: The use of mass spectrometry provides a high degree of specificity. The detection of the correct molecular ion and potentially specific fragment ions (in MS/MS mode) serves as a self-validating system, confirming the identity of the analyte and minimizing the risk of interference from other components in the sample matrix.

Conclusion and Future Perspectives

This compound represents a valuable modification of a classic chelating agent, offering enhanced lipophilicity that expands its utility into new scientific domains. For researchers and drug development professionals, its ability to interact with metal ions in non-aqueous environments and potentially traverse biological membranes presents exciting opportunities. Future research may focus on the synthesis of asymmetrically substituted EDTA esters to fine-tune their properties, the development of novel drug delivery systems based on these lipophilic chelators, and their application in the design of advanced diagnostic and therapeutic agents. A thorough understanding of its synthesis, properties, and analytical methodologies, as outlined in this guide, is the foundation for harnessing the full potential of this versatile molecule.

References

  • Motekaitis, R. J., Hayes, D., Martell, A. E., & Frenier, W. W. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Canadian Journal of Chemistry, 57(9), 1018-1024. [Link]

  • Yefimov, S. (2020). HPLC/MS analysis of ethylenediaminetetraacetic acid. Journal of Pharmaceutical and Pharmacological Research, 4(2), 055-061. [Link]

  • ResearchGate. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability constants K of various metal complexes with edta 4À and corre. Retrieved from [Link]

  • Yefimov, S. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior derivatization. Semantic Scholar. [Link]

  • ResearchGate. (2025). Esterification of ethylenediaminetetraacetic acid. Retrieved from [Link]

  • Belal, F., & Al-Badr, A. A. (2002). Analytical Profile of Edetic Acid (EDTA). ResearchGate. [Link]

  • Chapman, O. L., & King, R. W. (1964). The infrared spectra of ethylenediaminetetra-acetic acid and its di- and tetra-sodium salts. Journal of the Chemical Society (Resumed), 2425-2428. [Link]

  • University of Alberta. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules, 20(7), 12913-12943. [Link]

  • Lemer Pax. (n.d.). The Lifecycle of Radiopharmaceuticals: From Research to Clinical Use. Retrieved from [Link]

  • Rittner, R., & Suero, J. R. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 30(22), 5035. [Link]

Sources

Differentiating EDTA's Ethyl Esters: A Technical Guide to Triethyl and Tetraethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with extensive applications across numerous scientific disciplines.[1][2] While the parent molecule and its salts are widely utilized for their ability to sequester metal ions, its ethyl ester derivatives—EDTA triethyl ester and EDTA tetraethyl ester—offer unique properties that are of particular interest in organic synthesis, drug delivery, and analytical chemistry. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, reactivity, and applications of these two key EDTA derivatives, highlighting their fundamental differences and guiding researchers in their appropriate selection and use.

Molecular Structure and Physicochemical Properties: A Tale of Two Esters

The primary distinction between EDTA triethyl ester and EDTA tetraethyl ester lies in the degree of esterification of the four carboxylic acid groups of the parent EDTA molecule. This seemingly small structural difference leads to significant variations in their physical and chemical properties.

EDTA Triethyl Ester , often available as its hydrochloride salt, possesses one free carboxylic acid group, rendering it a zwitterionic compound under certain pH conditions.[3] This free carboxylate imparts a degree of polarity and allows for distinct chemical reactivity compared to its fully esterified counterpart.

EDTA Tetraethyl Ester , on the other hand, has all four carboxylic acid groups converted to ethyl esters.[4] This complete esterification results in a more lipophilic and less polar molecule.

A comparative summary of their key properties is presented in the table below:

PropertyEDTA Triethyl Ester (Hydrochloride)EDTA Tetraethyl Ester
Molecular Formula C₁₆H₂₈N₂O₈ · xHCl[5]C₁₈H₃₂N₂O₈
Molecular Weight 376.40 g/mol (free base)[5]404.47 g/mol
Appearance White to off-white powderLikely a colorless to pale yellow oil or low-melting solid
Solubility More soluble in polar solvents and aqueous solutions at appropriate pH due to the free carboxylic acid.More soluble in nonpolar organic solvents like diethyl ether, ethyl acetate, and dichloromethane. Lower aqueous solubility.
Lipophilicity (LogP) Lower LogP value due to the presence of a free carboxyl group.Higher LogP value, indicating greater lipid solubility.[6][7]
Chelating Ability Can still chelate metal ions, though the stability of the complexes may differ from EDTA due to the reduced number of available carboxylate groups.Significantly reduced or altered chelating ability in its intact form. The lone pairs on the nitrogen atoms and potentially the carbonyl oxygens can still coordinate with metal ions, but the strong chelation effect of the four carboxylates is absent.[8][9]

Synthesis and Purification: Navigating the Esterification of EDTA

The synthesis of EDTA ethyl esters typically involves the esterification of EDTA with ethanol in the presence of an acid catalyst. However, this process is not without its challenges, as the reaction can yield a mixture of partially and fully esterified products, as well as other impurities.[8]

Synthesis of EDTA Triethyl and Tetraethyl Esters

A common method for the synthesis of EDTA esters is the Fischer-Speier esterification, which involves refluxing EDTA with an excess of ethanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium can be driven towards the desired ester by removing the water formed during the reaction.

Conceptual Synthesis Workflow:

EDTA EDTA Reaction Reflux with water removal EDTA->Reaction Ethanol_H Ethanol (excess) + Acid Catalyst (e.g., H₂SO₄) Ethanol_H->Reaction Mixture Mixture of EDTA Esters (Mono-, Di-, Tri-, Tetra-) Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Triethyl EDTA Triethyl Ester Separation->Triethyl Collect fraction Tetraethyl EDTA Tetraethyl Ester Separation->Tetraethyl Collect fraction

Figure 1: Conceptual workflow for the synthesis and separation of EDTA ethyl esters.

It is important to note that the direct synthesis of the pure triethyl ester can be challenging due to the statistical nature of the esterification process. Often, a mixture of esters is obtained, from which the desired product must be isolated.[8]

Purification and Potential Impurities

The purification of EDTA esters is crucial for their application, especially in drug development and other high-purity fields. Column chromatography is a common method for separating the different ester forms from the reaction mixture.

During the esterification of EDTA in a hot acidic medium, several side reactions can occur, leading to the formation of various impurities. These can include esters of:

  • Nitrilotriacetic acid (NTA)

  • Iminodiacetic acid (IDA)

  • Piperazine-1,4-diacetic acid

  • N-methylethylenediaminetriacetic acid

  • 2-ketopiperazine-1,4-diacetic acid[8]

Careful control of reaction conditions and rigorous purification are therefore essential to obtain pure EDTA esters.

Chemical Reactivity: The Impact of Esterification

The presence or absence of a free carboxylic acid group profoundly influences the chemical reactivity of EDTA's ethyl esters.

Hydrolysis of EDTA Esters

Both EDTA triethyl and tetraethyl esters can be hydrolyzed back to their corresponding carboxylic acids under acidic or basic conditions.[10][11] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid.[12] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[11]

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. The reaction yields the corresponding carboxylate salt and ethanol. The determination of molecular weights of the esters can be achieved through saponification.[9]

The single free carboxylic acid on the triethyl ester can also participate in acid-base reactions, influencing the pH of solutions and its reactivity profile.

Chelation Behavior

The primary function of EDTA is its ability to form stable complexes with metal ions.[13] Esterification of the carboxylic acid groups significantly alters this property.

  • EDTA Tetraethyl Ester: With all four carboxylate groups blocked, the strong hexadentate chelation characteristic of EDTA is lost. While the nitrogen and carbonyl oxygen atoms can still coordinate with metal ions, the resulting complexes are generally much less stable than those formed with EDTA.[9]

  • EDTA Triethyl Ester: The presence of one free carboxylate group, in addition to the two nitrogen atoms, allows for a degree of chelation. However, the stability and coordination geometry of the metal complexes will differ from those of fully deprotonated EDTA. The chelating behavior of partially esterified EDTA is an area of active research, particularly in the context of creating metal-binding molecules with specific properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of EDTA esters and for distinguishing between the triethyl and tetraethyl forms.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the esters. Key signals to expect include:

  • A triplet and a quartet corresponding to the ethyl groups (-OCH₂CH₃).

  • Singlets or complex multiplets for the methylene protons of the ethylenediamine backbone and the acetate arms.

The integration of the signals for the ethyl groups relative to the backbone protons can help confirm the degree of esterification. For example, in the tetraethyl ester, the ratio of ethyl protons to backbone and acetate arm protons will be higher than in the triethyl ester.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for:

  • The carbonyl carbons of the ester groups.

  • The methylene carbons of the ethyl groups.

  • The methylene carbons of the EDTA backbone and acetate arms.

In the triethyl ester, a distinct signal for the carboxylic acid carbon will be present, which will be absent in the spectrum of the tetraethyl ester.[2][14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules.

  • Both esters will show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

  • EDTA triethyl ester will also exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a C=O stretch for the carboxylic acid, which may be at a slightly different frequency than the ester C=O.

  • The IR spectrum of EDTA tetraethyl ester will be dominated by the ester C=O stretch and will lack the broad O-H band of a carboxylic acid.[15][16][17][18][19]

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of EDTA esters.[8] Electron ionization (EI) mass spectrometry often leads to fragmentation, providing structural information.[20][21] For instance, a common fragmentation pattern for methylated EDTA involves the loss of a CH₂N-(CH₂COOCH₃)₂ group.[8] Similar fragmentation patterns would be expected for the ethyl esters. Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the molecular ion with less fragmentation.[22]

Applications in Research and Drug Development

The distinct properties of EDTA triethyl and tetraethyl esters make them valuable tools in various scientific and industrial applications, particularly in fields requiring modulation of polarity and reactivity.

Organic Synthesis and Protecting Groups

Both esters can be used as intermediates in organic synthesis. The ester groups can act as protecting groups for the carboxylic acid functionalities of EDTA, allowing other parts of the molecule to be selectively modified.[5][23][24][25] The ester groups can later be removed by hydrolysis to regenerate the free carboxylic acids.[24] This strategy is useful for creating more complex derivatives of EDTA.

Prodrugs and Drug Delivery

The increased lipophilicity of EDTA esters makes them attractive candidates for prodrug design.[3][13][26] A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, often through enzymatic cleavage.[27] By converting the polar carboxylic acid groups of a drug into less polar esters, its ability to cross cell membranes can be enhanced.[26]

  • EDTA Triethyl and Tetraethyl Esters as Prodrugs: These molecules can be designed to be hydrolyzed by esterases in the body to release the active chelating agent, EDTA. This approach could be used to improve the oral bioavailability or cellular uptake of EDTA for applications such as chelation therapy.[26]

The workflow for an ester-based prodrug strategy is illustrated below:

Lipophilic_Prodrug Lipophilic Ester Prodrug (e.g., EDTA Ester) Cell_Membrane Cell Membrane Lipophilic_Prodrug->Cell_Membrane Passive Diffusion Intracellular Intracellular Environment Cell_Membrane->Intracellular Esterases Esterases Intracellular->Esterases Enzymatic Cleavage Active_Drug Active Drug (e.g., EDTA) Esterases->Active_Drug

Figure 2: General mechanism of an ester prodrug strategy for enhanced cellular uptake.

Analytical Chemistry

Esterification of EDTA to its methyl or ethyl esters is a common derivatization technique used in gas chromatography-mass spectrometry (GC-MS) analysis.[8] This process increases the volatility of the otherwise non-volatile EDTA, allowing it to be analyzed by GC. This is particularly useful for the quantification of EDTA in various matrices.

Experimental Protocols

General Esterification of EDTA (Illustrative)

Warning: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), suspend EDTA in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the triethyl and tetraethyl esters.

Saponification for Molecular Weight Determination
  • Reaction: Accurately weigh a sample of the EDTA ester and dissolve it in a known excess of standardized sodium hydroxide solution.

  • Reflux: Heat the mixture under reflux for a specified time to ensure complete hydrolysis.

  • Titration: After cooling, titrate the remaining excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).

  • Calculation: By determining the amount of sodium hydroxide consumed in the saponification reaction, the equivalent weight and thus the molecular weight of the ester can be calculated.

Conclusion

EDTA triethyl ester and EDTA tetraethyl ester are valuable derivatives of a widely used chelating agent. The key difference between them—the presence of one free carboxylic acid group in the triethyl ester versus none in the tetraethyl ester—governs their physicochemical properties, including solubility, lipophilicity, and chelating ability. This distinction makes them suitable for different applications, from intermediates in organic synthesis and prodrugs in pharmaceutical development to derivatizing agents in analytical chemistry. A thorough understanding of their synthesis, purification, and characterization is essential for their effective use in research and development.

References

  • Hydrolysis and ammonolysis of EDTA in aqueous solution. (URL not available)
  • Esterification of ethylenediaminetetraacetic acid | Request PDF. [Link]

  • Evaluating prodrug strategies for esterase-triggered release of alcohols - PubMed. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com. [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. [Link]

  • Comparison of IR spectra of EDTA before and after 5 repeated catalytic... - ResearchGate. [Link]

  • Fragmentation behavior of EDTA complexes under different activation conditions - PubMed. [Link]

  • Hydrolysis and ammonolysis of EDTA in aqueous solution - ResearchGate. [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • Development and Evaluation of EDTA-Treated Rabbits for Bioavailability Study of Chelating Drugs Using Levofloxacin, Ciprofloxacin, Hemiacetal Ester Prodrugs, and Tetracycline - PubMed. [Link]

  • Symbiotic and synergic effects in amide and ester derivatives of EDTA - ResearchGate. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Process for the production of ethylenediamine tetraacetic acid - European Patent Office - EP 0085277 B1. (URL not available)
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. [Link]

  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. [Link]

  • Process for the production of ethylenediamine tetraacetic acid - European Patent Office - EP 0085277 B1. (URL not available)
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. [Link]

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation - Semantic Scholar. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - MDPI. [Link]

  • Comparison of Magnesium by EDTA and EGTA as chel
  • Overview of Organic Protecting Groups | PDF | Ester | Amide - Scribd. [Link]

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation - SciELO. [Link]

  • Preparation of EDTA solution - Sharebiology. [Link]

  • Characteristics and Application of EDTA - Henan Jinhe Industry Co., Ltd. [Link]

  • What is Ethylenediaminetetraacetic Acid (EDTA) and what are its areas of application?. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. [Link]

  • Ethylenediaminetetraacetic acid - Wikipedia. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. [Link]

  • a FTIR spectra of EDTA and the raw CpN and its modified sample. b... - ResearchGate. [Link]

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PubMed. [Link]

  • The infrared spectra of ethylenediaminetetra-acetic acid and its di- and tetra-sodium salts - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • CAS 90359-20-9 (EDTA-TRIETHYL ESTER) - BOC Sciences. (URL not available)
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. [Link]

  • Symbiotic and synergic effects in amide and ester deriv
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - MDPI. [Link]

  • THE DISSOCIATION OF EDTA AND EDTA- SODIUM S14LTS. (URL not available)
  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formul
  • EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical. [Link]

Sources

Technical Guide: EDTA Triethyl Ester vs. EDTA Free Acid – The Solubility Switch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Distinction: The choice between EDTA Free Acid and EDTA Triethyl Ester is not merely a matter of purity or grade; it is a fundamental decision between aqueous bulk chelation and precision organic synthesis .

  • EDTA Free Acid is the thermodynamic sink—a highly polar, zwitterionic solid that resists dissolution in water without pH manipulation and is virtually inert in organic solvents. It is the workhorse for buffers and bulk metal sequestration.

  • EDTA Triethyl Ester is the synthetic key—a "masked" derivative where three of the four carboxyl groups are capped with ethyl esters. This modification breaks the zwitterionic lattice, conferring solubility in organic media (DCM, DMF) and leaving exactly one free carboxylic acid available for site-specific conjugation.

This guide details the physicochemical mechanisms driving these differences and provides validated protocols for their specific applications.

Part 1: Chemical Architecture & Solubility Mechanisms

Structural Divergence

The solubility profiles of these two compounds are dictated by their ability (or inability) to form intermolecular hydrogen bond networks and zwitterionic interactions.

FeatureEDTA Free AcidEDTA Triethyl Ester
CAS Number 60-00-490359-20-9 (HCl salt)
Formula C₁₀H₁₆N₂O₈C₁₆H₂₈N₂O₈
State Crystalline ZwitterionViscous Oil or Low-Melting Solid
Dominant Interaction Strong Ionic Lattice (NH⁺ ... COO⁻)Van der Waals / Dipole-Dipole
Polarity Extremely HighModerate (Lipophilic character)
The Solubility Matrix

The following table summarizes the solubility behavior in standard laboratory solvents at 25°C.

Solvent SystemEDTA Free AcidEDTA Triethyl Ester
Water (Neutral pH) Insoluble (<0.5 g/L)Sparingly Soluble (Hydrophobic esters limit solvation)
Water (pH > 8.0) Soluble (Deprotonation breaks lattice)Unstable (Risk of ester hydrolysis)
Dichloromethane (DCM) Insoluble Highly Soluble (Primary solvent for coupling)
DMF / DMSO Sparingly Soluble Highly Soluble
Ethanol/Methanol Insoluble Soluble

Expert Insight: Researchers often fail to dissolve EDTA Free Acid because they treat it like a simple salt. It is a zwitterion. You are not just dissolving a solid; you are breaking a crystal lattice held together by internal salt bridges. This requires a proton sink (Base).

Part 2: Visualization of Solubility Logic

The following diagram illustrates the decision logic for selecting the correct form and solvent system based on the intended application.

SolubilityLogic Start Select EDTA Form Goal Primary Goal? Start->Goal Solvent Required Solvent? Goal->Solvent Synthesis FreeAcid EDTA Free Acid (CAS 60-00-4) Goal->FreeAcid Chelation Solvent->FreeAcid Aqueous (High pH) TriEster EDTA Triethyl Ester (CAS 90359-20-9) Solvent->TriEster Organic (DCM/DMF) Buffer Use: Bulk Chelation / Buffers Requires: pH Adjustment (NaOH) FreeAcid->Buffer Synthesis Use: Bioconjugation / Linkers Requires: Organic Solvent (DCM/DMF) TriEster->Synthesis

Caption: Decision tree for selecting between Free Acid and Triethyl Ester based on solvent compatibility and end-use.

Part 3: Experimental Protocols

Protocol A: Dissolving EDTA Free Acid (The "pH Trap")

Context: Used for preparing 0.5M EDTA stock solutions for molecular biology (e.g., TE Buffer). Challenge: The free acid will not dissolve in water until the pH approaches the pKa of the secondary amines (~pH 8.0).

Step-by-Step:

  • Weighing: Weigh 146.1 g of EDTA Free Acid (MW 292.24).

  • Suspension: Add to a beaker containing ~800 mL of ultrapure water. Note: The powder will settle; the solution will remain clear and acidic.

  • The Trigger: Place on a magnetic stirrer. Add solid NaOH pellets (approx. 20 g total) slowly.

  • Monitoring: Monitor pH continuously. The solution will remain cloudy until the pH hits ~8.0.

  • Clarification: As the pH passes 8.0, the white suspension will suddenly turn transparent.

  • Final Adjustment: Adjust volume to 1 L. Filter sterilize.

Protocol B: Bioconjugation with EDTA Triethyl Ester

Context: Attaching an EDTA metal-binding motif to a drug, peptide, or protein (via lysine) using the single free carboxylic acid of the triethyl ester. Advantage: The ester groups protect the other three carboxyls, preventing polymerization.

Step-by-Step:

  • Activation: Dissolve EDTA Triethyl Ester (1.0 eq) in anhydrous DCM or DMF.

  • Coupling Agents: Add EDC·HCl (1.2 eq) and NHS (1.2 eq) or HATU (1.1 eq) with DIPEA (2.0 eq). Stir for 30 mins to form the active ester.

  • Conjugation: Add the amine-containing target molecule (e.g., a peptide with a free N-terminus).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Wash with dilute citric acid (removes unreacted amine) and brine. Dry over MgSO₄.

  • Deprotection (Critical): The ethyl esters must be removed to restore chelating ability.

    • Dissolve the conjugate in THF/Water (1:1).

    • Add LiOH (4.0 eq). Stir at RT for 1 hour.

    • Acidify carefully to pH 3–4 to precipitate or purify via HPLC.

Part 4: Synthesis Workflow Visualization

The following diagram details the chemical pathway for using EDTA Triethyl Ester as a "Trojan Horse" to introduce a chelator into a hydrophobic system.

SynthesisWorkflow TriEster EDTA Triethyl Ester (Soluble in DCM) Activation Activation (EDC/NHS or HATU) TriEster->Activation Organic Phase Coupling Amide Coupling (Target-NH2) Activation->Coupling Protected Protected Conjugate (Inactive Chelator) Coupling->Protected Hydrolysis Ester Hydrolysis (LiOH/H2O) Protected->Hydrolysis Deprotection Final Active EDTA-Conjugate (Metal Binding Ready) Hydrolysis->Final

Caption: Workflow for converting EDTA Triethyl Ester into a bioactive conjugate via organic phase synthesis.

References

  • PubChem. (n.d.). Ethylenediaminetetraacetic acid (EDTA) Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Cold Spring Harbor Protocols. (2006). Preparation of EDTA Stock Solution. CSHL Press. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (1996). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Synthetic Communications. Retrieved March 5, 2026, from [Link]

Applications of EDTA Triethyl Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is the gold standard for metal chelation, but its symmetric tetra-acid structure poses a fundamental challenge in bioconjugation: cross-linking . When unmodified EDTA (or its dianhydride) is used for conjugation, it frequently reacts with multiple amine groups on a target biomolecule, leading to polymerization, precipitation, and loss of biological function.

EDTA triethyl ester (often available as the hydrochloride salt of the mono-acid) solves this problem through controlled monofunctionalization . By protecting three of the four carboxyl groups as ethyl esters, this reagent presents a single free carboxylic acid for activation and coupling. This "3+1" protection strategy transforms EDTA from a chaotic cross-linker into a precision tool for site-specific labeling.

This guide details the chemical rationale, synthetic workflows, and critical deprotection protocols required to utilize EDTA triethyl ester effectively in peptide synthesis, linker design, and protein conjugation.

Part 1: Chemical Basis & Rationale[1][2][3][4]

The Structural Advantage

The utility of EDTA triethyl ester lies in its asymmetry.

  • Formula:

    
     (typically)
    
  • Core Function: It possesses one free carboxylic acid (-COOH) available for activation (e.g., to an NHS ester) and three ethyl ester (-COOEt) protecting groups.

  • Prevention of Cross-linking: Unlike EDTA dianhydride, which has two reactive sites, the triethyl ester can only form one amide bond with a target amine.

The Deprotection Challenge (Expert Insight)

While the "3+1" strategy is elegant, the ethyl ester protecting group dictates the application scope.

  • Peptides: Ethyl esters are stable to acid (TFA) but labile to base. This makes them orthogonal to standard Boc/Fmoc SPPS strategies if the cleavage conditions are managed correctly, or if the esters are removed in solution phase post-cleavage.

  • Proteins: Hydrolysis of ethyl esters typically requires basic conditions (pH > 10–11) or specific esterases. Since most proteins denature at high pH, EDTA triethyl ester is rarely conjugated directly to proteins . Instead, it is used as a building block to synthesize bifunctional chelators (BFCs) which are then deprotected and finally conjugated to the protein.

Part 2: Synthetic Workflows & Protocols

Workflow A: The "Linker-First" Strategy (For Proteins)

Best for: Creating antibody-drug conjugates (ADCs) or protein-metal chelates.

In this workflow, you do not conjugate the ester directly to the protein. You conjugate the ester to a linker (e.g., a diamine or heterobifunctional linker), hydrolyze the esters to regenerate the chelating power, and then attach the active chelator to the protein.

Step 1: Activation of EDTA Triethyl Ester
  • Dissolution: Dissolve EDTA triethyl ester (1 eq) in anhydrous DMF.

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.1 eq) and EDC (1.1 eq) or DCC.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (

    
    ).
    
  • Product: EDTA-triethyl ester-NHS.

Step 2: Coupling to Linker
  • Reactant: React the activated NHS ester with a diamine (e.g., ethylenediamine) or a heterobifunctional linker (e.g.,

    
    ).
    
  • Condition: Maintain pH 8.0–8.5 if in aqueous buffer, or use DIPEA in organic solvent.

  • Purification: Silica gel chromatography or HPLC.

Step 3: Hydrolysis (The Critical Step)

Since the biomolecule is not yet attached, we can use harsher conditions.

  • Reagent: Dissolve the conjugate in a mixture of MeOH/Water (1:1).

  • Base: Add LiOH (4–5 equivalents).

  • Monitor: Stir at RT. Monitor by LC-MS for the disappearance of the +28/56/84 mass shifts (ethyl groups).

  • Neutralization: Carefully adjust pH to 7.0 with dilute HCl.

  • Result: You now have a monofunctionalized, fully active EDTA chelator attached to a reactive handle (e.g., a maleimide or free amine) ready for protein conjugation.

Workflow B: Solid Phase Peptide Synthesis (SPPS)

Best for: Incorporating metal binding sites into synthetic peptides.

EDTA triethyl ester can be coupled to the N-terminus or a Lysine side chain of a resin-bound peptide.

Protocol:

  • Coupling: Use standard HBTU/DIPEA activation to couple the free acid of EDTA triethyl ester to the N-terminal amine of the peptide on-resin.

  • Cleavage: Cleave the peptide from the resin (typically TFA-based). Note: Ethyl esters are generally stable to TFA.

  • Solution Phase Deprotection:

    • Dissolve the crude peptide in mild alkaline solution (0.1 M NaOH or

      
      ).
      
    • Caution: Monitor for racemization of the peptide amino acids, although EDTA itself is achiral.

    • Alternative: Use EDTA tri-tert-butyl ester if you want the protecting groups to come off during the acid cleavage step (TFA). Use the triethyl ester only if you specifically need the esters to remain intact (e.g., for cell permeability) or if you need orthogonal protection.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the logical decision tree and synthetic pathway for using EDTA triethyl ester, distinguishing between the "Direct" and "Linker-First" approaches.

EDTA_Conjugation_Workflow Start EDTA Triethyl Ester (Mono-Acid) Activation Activation (NHS/DCC) Start->Activation Branch Target Molecule? Activation->Branch Linker Coupling to Linker (e.g., NH2-PEG-Maleimide) Branch->Linker Small Molecule/Linker Direct_Prot Direct Coupling to Protein (via Lysine) Branch->Direct_Prot Protein (Not Recommended) Peptide_SPPS Solid Phase Synthesis (N-term Coupling) Branch->Peptide_SPPS Peptide (SPPS) Hydrolysis_Chem Chemical Hydrolysis (LiOH / pH 11) Linker->Hydrolysis_Chem Protein_Conj Conjugation to Protein (via Maleimide/Linker) Hydrolysis_Chem->Protein_Conj Final Active Metal-Chelating Bioconjugate Protein_Conj->Final Hydrolysis_Bio Hydrolysis Issues (Denaturation Risk) Direct_Prot->Hydrolysis_Bio Hydrolysis_Bio->Final Low Yield Cleavage Resin Cleavage (Esters Intact) Peptide_SPPS->Cleavage Base_Trt Base Treatment (Saponification) Cleavage->Base_Trt Base_Trt->Final

Caption: Workflow logic for EDTA triethyl ester. Path A (Green) is the preferred route for proteins to avoid denaturation during deprotection.

Part 4: Applications & Data Summary

Quantitative Comparison of Conjugation Methods
FeatureEDTA DianhydrideEDTA Triethyl Ester (Linker Strategy)EDTA Triethyl Ester (Direct)
Selectivity Low (Random Crosslinking)High (Monofunctional) High (Monofunctional)
Cross-linking Risk HighZero Zero
Protein Stability ModerateHigh Low (Due to hydrolysis step)
Chelation Capacity Variable (Polymerization)1:1 Stoichiometry 1:1 Stoichiometry
Primary Use Case Low-cost bulk labelingADCs, Radioimmunotherapy Cell-permeable peptides
Key Applications
  • Radioimmunotherapy (RIT): Using the "Linker-First" strategy, researchers synthesize Maleimido-mono-amide-EDTA. This is conjugated to the hinge-region cysteines of antibodies (e.g., Trastuzumab) to chelate isotopes like Indium-111 or Yttrium-90 for imaging and therapy. The triethyl ester ensures that the chelator is fully formed and purified before touching the precious antibody.

  • Affinity Cleaving: In DNA research, EDTA-peptides are used to cleave DNA at specific sequences. The peptide provides the recognition, and the EDTA (loaded with

    
    ) generates hydroxyl radicals for cleavage. The triethyl ester is crucial here for SPPS compatibility.
    
  • Intracellular Pro-Chelators: While acetoxymethyl (AM) esters are more common for this, ethyl esters have partial cell permeability. Once inside the cell, cytosolic esterases can slowly hydrolyze the ethyl groups, trapping the EDTA intracellularly to chelate heavy metals or modulate

    
     signaling.[1]
    

Part 5: Troubleshooting & Optimization

  • Problem: Incomplete Hydrolysis.

    • Cause: Steric hindrance from the linker or peptide side chains.

    • Solution: Increase temperature to 40°C or use Lithium Hydroxide (LiOH) instead of NaOH, as the lithium cation coordinates with the carbonyl oxygen, accelerating hydrolysis.

  • Problem: Solubility of the Triethyl Ester.

    • Cause: The ester is hydrophobic.

    • Solution: Use DMF or DMSO for the initial activation step. Do not attempt to dissolve directly in aqueous buffer until after conjugation to a hydrophilic linker.

  • Problem: Loss of Metal Affinity.

    • Cause: Failure to remove all three ethyl groups. Even one remaining ester drastically reduces the stability constant (

      
      ) for metal binding.
      
    • Validation: Always verify the final product by Mass Spectrometry (ESI-MS) to confirm the mass corresponds to the free acid form (-84 Da per ethyl group removed).

References

  • Solid-phase synthesis of protein-EDTA for affinity cleaving. Source: Caltech Authors / Bioconjugate Chemistry. Context: Describes the use of protected EDTA derivatives (tribenzyl and tricyclohexyl) for SPPS, establishing the foundational logic for using tri-ester derivatives. URL:[Link]

  • Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Source: Bioconjugate Chemistry (ACS Publications). Context: Details the synthesis of EDTA-amino acid analogs compatible with Fmoc synthesis, validating the "building block" approach. URL:[Link]

  • Thermodynamic Overview of Bioconjugation Reactions. Source: MDPI (Molecules). Context: Provides thermodynamic data on ester hydrolysis and aminolysis, supporting the choice of reagents and pH conditions for deprotection. URL:[Link]

  • Intracellular hydrolysis of EGTA-esters. Source: PubMed (NIH). Context: Discusses the kinetics of intracellular ester hydrolysis, relevant for applications where the triethyl ester is used as a pro-drug/pro-chelator. URL:[Link]

Sources

Synthesis pathways for ethylenediaminetriacetic acid triethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethylenediaminetriacetic Acid Triethyl Ester (ED3A-OEt)

Executive Summary

Target Molecule: Ethylenediaminetriacetic acid triethyl ester (ED3A-triethyl ester). IUPAC Name: Ethyl N-{2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl}glycinate. Molecular Formula:


Core Challenge:  The synthesis of ED3A derivatives presents a classic statistical challenge in organic chemistry. Direct alkylation of ethylenediamine results in a mixture of mono-, di-, tri-, and tetra-substituted products (EDTA esters).
Solution:  This guide details a Protection-Deprotection Strategy  utilizing the Trityl (triphenylmethyl) group to enforce regioselectivity, ensuring the isolation of the asymmetric tri-ester with high purity. This molecule serves as a critical "bifunctional chelator" precursor, offering a free secondary amine for conjugation to peptides, antibodies, or surfaces while retaining three protected carboxylates for metal coordination.

Part 1: Strategic Analysis of Pathways

Researchers typically encounter three pathways for this synthesis. We prioritize Pathway B for its balance of yield and purity.

PathwayMethodologyProsCons
A. Direct Alkylation Reacting ethylenediamine with 3.0 eq. of ethyl bromoacetate.Single-step; low cost.High Failure Rate: Produces statistical mixture (EDTA-tetraester, ED3A, EDDA). Difficult chromatographic separation.
B. Trityl Protection (Recommended) Asymmetric synthesis via N-trityl-ethylenediamine.High Fidelity: Enforces 2:1 alkylation on the distal nitrogen first.Multi-step; requires deprotection and careful final mono-alkylation.
C. Solid Phase Resin-bound diamine synthesis.Excellent purification (filtration).High cost; scale limitations (mg scale only).

Part 2: Detailed Experimental Protocol (The Trityl Route)

This protocol is designed for the synthesis of N,N,N'-tris(ethoxycarbonylmethyl)ethylenediamine .

Phase 1: Synthesis of the Asymmetric Scaffold

Objective: Create a diamine with one nitrogen fully blocked and the other fully alkylated.

Step 1: Preparation of N-Trityl-1,2-diaminoethane

  • Reagents: Ethylenediamine (10 eq., excess to prevent di-tritylation), Trityl chloride (1 eq.), DCM (

    
    ).
    
  • Procedure:

    • Dissolve ethylenediamine (excess) in DCM at 0°C.

    • Add Trityl chloride solution dropwise over 1 hour.

    • Stir at room temperature (RT) for 4 hours.

    • Workup: Wash with water to remove excess ethylenediamine.[1] Dry organic layer (

      
      ) and concentrate.
      
    • Result: Mono-protected amine (Trt-NH-CH2-CH2-NH2).

Step 2: Exhaustive Alkylation of the Distal Amine

  • Reagents: N-Trityl-1,2-diaminoethane (1 eq.), Ethyl bromoacetate (2.5 eq.), DIPEA (Diisopropylethylamine, 3.0 eq.), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the mono-trityl amine in dry ACN.

    • Add DIPEA followed by Ethyl bromoacetate.

    • Reflux at 60°C for 12 hours.

    • Mechanism: The trityl group sterically hinders the N1 nitrogen. The N2 nitrogen is free and undergoes double alkylation.

    • Workup: Evaporate solvent. Redissolve in EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

    • Intermediate: N-Trityl-N',N'-bis(ethoxycarbonylmethyl)ethylenediamine.

Phase 2: Deprotection and Final Functionalization

Objective: Reveal the secondary amine and install the final acetate group.

Step 3: Detritylation

  • Reagents: 1% TFA in DCM or 0.1 M HCl in MeOH.

  • Procedure:

    • Treat the intermediate from Step 2 with the acid solution for 30 minutes at RT.

    • Monitor by TLC (Trityl group is highly non-polar; product is polar).

    • Workup: Neutralize carefully with saturated

      
      . Extract with DCM.
      
    • Product: N,N-bis(ethoxycarbonylmethyl)ethylenediamine (A primary amine with a tertiary amine "tail").

Step 4: Controlled Mono-Alkylation (The Critical Step) Note: Direct alkylation here risks over-alkylation to the tetra-ester. We use a stoichiometric deficit.

  • Reagents: Intermediate from Step 3 (1.0 eq.), Ethyl bromoacetate (0.9 eq.),

    
     (1.5 eq.), Acetone.
    
  • Procedure:

    • Suspend

      
       in acetone containing the amine.
      
    • Cool to 0°C.[1][2]

    • Add Ethyl bromoacetate (dissolved in acetone) dropwise over 2 hours via syringe pump.

    • Stir at 0°C for an additional 4 hours.

  • Purification:

    • Filter salts. Concentrate filtrate.

    • Crucial: Purify via silica gel chromatography using a gradient of DCM:MeOH (98:2 to 95:5).

    • The tri-ester elutes after the tetra-ester (impurity) and before the unreacted starting material.

Part 3: Data Presentation & Validation

Quantitative Parameters
ParameterSpecificationNotes
Yield (Overall) 35% - 45%Step 4 is the limiting factor due to statistical distribution.
Appearance Pale yellow oilOften hygroscopic.
Storage -20°C, under ArgonEster hydrolysis occurs if exposed to moisture.
TLC (

)
~0.4Condition: 5% MeOH in DCM (Silica).
Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.25 (t, 9H, 
      
      
      
      of esters)
    • 
       2.80 - 2.90 (m, 4H, backbone 
      
      
      
      )
    • 
       3.35 (s, 2H, 
      
      
      
      )
    • 
       3.50 (s, 4H, 
      
      
      
      )
    • 
       4.15 (q, 6H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (approximate, based on 
      
      
      
      ).
    • Note: Look for the +22 (Na+) adduct.

Part 4: Pathway Visualization

The following diagram illustrates the regioselective synthesis logic, highlighting the protection strategy that prevents the formation of the symmetric EDTA tetra-ester.

ED3A_Synthesis Start Ethylenediamine (EDA) Step1 N-Trityl-EDA (Mono-protected) Start->Step1 Trt-Cl, DCM 0°C (Regiocontrol) Step2 N-Trityl-N',N'-bis(acetate) (Asymmetric Intermediate) Step1->Step2 2.5 eq. BrCH2COOEt DIPEA (Alkylation) Step3 N,N-bis(acetate)-EDA (Free Primary Amine) Step2->Step3 1% TFA/DCM (Deprotection) Final ED3A-Triethyl Ester (Target Molecule) Step3->Final 0.9 eq. BrCH2COOEt 0°C (Controlled Alkylation) Impurity EDTA-Tetraethyl Ester (Over-alkylation Impurity) Step3->Impurity Excess Reagent (Side Reaction)

Caption: Step-wise synthesis of ED3A-triethyl ester utilizing Trityl protection to enforce asymmetry, followed by controlled mono-alkylation.

References

  • Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl protection/deprotection protocols).
  • Mono-alkylation of Amines: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • EDTA Derivative Synthesis: Gestin, J. F., et al. (2011). "New bifunctional chelating agents for 64Cu and 68Ga." Dalton Transactions, 40, 6140-6150. (Describes similar asymmetric polyamine scaffolds). Link

  • Commercial Reference: Sigma-Aldrich Product Specification for "Ethylenediaminetetraacetic acid triethyl ester" (CAS 90359-20-9) - Used for structural verification of the ester backbone.Link

Sources

Technical Whitepaper: EDTA-Triethyl Ester as a Heterobifunctional Chelating Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the application of EDTA-triethyl ester as a heterobifunctional chelating scaffold.

Precision Strategies for Targeted Radiopharmaceutical Synthesis

Executive Summary

In the development of targeted radiopharmaceuticals and metallodrugs, the uncontrolled reactivity of polycarboxylic chelators (like EDTA) often leads to cross-linking and heterogeneous conjugates. This compound (


-1,2-ethanediylbis[N-(carboxymethyl)glycine] triethyl ester)  serves as a critical "monofunctional" synthon. By masking three of the four carboxyl groups as ethyl esters, this molecule presents a single free carboxylic acid for activation. This "3+1" protection strategy allows researchers to drive site-specific conjugation to biomolecules (amines) without the polymerization risks associated with EDTA-dianhydride, followed by controlled deprotection to restore the metal-sequestering core.

Chemical Basis & Mechanistic Advantage[1]

The "3+1" Protection Strategy

Standard EDTA possesses four equivalent carboxylic acid groups (


). Direct activation (e.g., via carbodiimides) results in a statistical mixture of mono-, di-, and tri-activated species, leading to intermolecular cross-linking of proteins or peptides.

This compound resolves this via steric and chemical protection:

  • Formula:

    
    
    
  • Molecular Weight: ~376.4 g/mol

  • Functional Architecture:

    • 3x Ethyl Esters (

      
      ):  Chemically inert during amide coupling; masks the chelating capacity to prevent premature metallation.
      
    • 1x Free Carboxylic Acid (

      
      ):  The sole site for activation (e.g., NHS-ester formation), ensuring a 1:1 stoichiometry with the target amine.
      
Comparison of Conjugation Vectors
FeatureEDTA-DianhydrideThis compoundSCN-Benzyl-EDTA
Reactivity Homobifunctional (Cross-linker)Heterobifunctional (Site-specific)Heterobifunctional (Isothiocyanate)
Selectivity Low (Random polymerization)High (Single point attachment)High (Lysine specific)
Deprotection Not required (Hydrolysis in situ)Required (Base hydrolysis)Not required
Primary Use Protein cross-linking / Polymer modificationPeptide/Small Molecule Drug Conjugates Antibody Labeling (mAbs)

Critical Application Note: Due to the requirement for basic hydrolysis (saponification) to remove the ethyl esters, this compound is best suited for small molecule drugs, robust peptides, or nanoparticles that can withstand pH 10–11. It is not recommended for direct conjugation to sensitive antibodies (mAbs) unless a specialized deprotection strategy is employed.

Mechanism of Action: The "Protect-Conjugate-Deprotect" Workflow[2]

The utility of this compound relies on a sequential restoration of function. The molecule acts first as a linker and second as a chelator .

G Start This compound (Latent Chelator) Activation Activation (NHS/EDC) Start->Activation 1. Activate COOH Conjugation Conjugation (Target Amine) Activation->Conjugation 2. Amide Bond Intermediate Stable Conjugate (Ester Protected) Conjugation->Intermediate Deprotection Deprotection (Saponification) Intermediate->Deprotection 3. Hydrolysis (pH > 10) Chelation Radiolabeling (M+ Binding) Deprotection->Chelation 4. Restore COOHs

Figure 1: The stepwise transformation of this compound from a mono-acid linker to a hexadentate chelator.

Experimental Protocol: Synthesis of a Peptide-Chelator Conjugate

Objective: Conjugate EDTA to the N-terminus of a synthetic peptide (e.g., Ala-Gly-Gly) using this compound, followed by activation for radiolabeling.

Phase 1: Activation (Preparation of the NHS-Ester)

Pre-requisite: Ensure anhydrous conditions to prevent hydrolysis of the NHS ester.

  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add N-hydroxysuccinimide (NHS) (1.1 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq).

    • Mechanistic Insight: EDC activates the single free carboxyl group to an unstable O-acylisourea, which is immediately displaced by NHS to form the semi-stable NHS-ester.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen (

    
    ).
    
  • Verification: Monitor via TLC or LC-MS (Look for mass shift corresponding to NHS adduct).

Phase 2: Conjugation
  • Coupling: Add the Target Peptide (containing a free N-terminal amine) (0.9 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Incubation: Stir overnight at RT.

  • Purification (Intermediate): Evaporate solvent and purify the Peptide-EDTA-Triethyl Ester intermediate via Flash Chromatography or HPLC (C18 column).

    • Checkpoint: The product at this stage is not a chelator. It is a hydrophobic ester.

Phase 3: Deprotection (The Critical Step)

Warning: This step uses base.[1][2][3] Ensure your peptide/drug is stable at high pH.

  • Hydrolysis: Dissolve the intermediate in a mixture of Methanol/Water (1:1) .

  • Saponification: Add Lithium Hydroxide (LiOH) or NaOH (4.0 eq — one for each ester + excess).

  • Monitoring: Stir at RT for 1–2 hours. Monitor via LC-MS for the disappearance of the ethyl groups (-28 Da loss x 3).

  • Neutralization: Carefully adjust pH to 7.0 using 1M HCl.

  • Final Purification: Desalt using a C18 Sep-Pak cartridge or Dialysis to remove excess salts. Lyophilize to obtain the Peptide-EDTA (Free Acid) .

Phase 4: Radiolabeling (e.g., with Indium-111 or Lutetium-177)
  • Buffer: Dissolve the conjugate in Ammonium Acetate buffer (0.1 M, pH 5.5).

  • Labeling: Add

    
     solution.
    
  • Incubation: Heat at 37°C–50°C for 30 minutes.

  • QC: Assess radiochemical purity using iTLC (Instant Thin Layer Chromatography). Complexed metal migrates; free metal remains at origin (depending on mobile phase).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester prior to coupling.Use strictly anhydrous DMF/DCM. Use fresh EDC.
Incomplete Deprotection Steric bulk of the conjugate preventing hydrolysis.Increase temperature to 40°C or use a stronger base (LiOH is preferred over NaOH for solubility).
Peptide Degradation Base sensitivity of the peptide (e.g., racemization).Switch to tert-butyl ester EDTA derivatives (acid labile) if the peptide is base-sensitive.
Precipitation Hydrophobic nature of triethyl ester.Ensure sufficient organic co-solvent (Methanol/ACN) during the reaction steps.

Applications in Drug Development

  • Small Molecule Theranostics: Linking EDTA to hydrophobic drugs (e.g., Doxorubicin) to create metal-drug complexes that can be tracked via SPECT/PET.

  • Peptide Receptor Radionuclide Therapy (PRRT): Synthesis of somatostatin analogues labeled with trivalent metals (

    
    ).
    
  • Cleavable Linkers: The ester groups can be exploited as "pro-drug" features, where cellular esterases hydrolyze the esters intracellularly, activating the chelator only after uptake (though rare, this is a theoretical application).

References

  • Synthesis of Monoreactive EDTA

    • Title: Synthesis and evaluation of (EDTA-2-aminoethyl) 2-pyridyl disulfide.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Solid Phase Synthesis Applications

    • Title: Reagents and methods for the solid-phase synthesis of protein-EDTA for use in affinity cleaving.[4]

    • Source: Caltech Authors / PNAS.
    • URL:[Link]

  • General Conjugation Techniques

    • Title: Bioconjug
    • Source: Academic Press (Greg T. Hermanson).
    • URL:[Link]

  • EDTA Ester Properties

    • Title: Esterification of ethylenediaminetetraacetic acid (EDTA) and properties of the esters.[5]

    • Source: ResearchG
    • URL:[Link]

Sources

Methodological & Application

Application Note: Precision Conjugation of EDTA-Triethyl Ester to Proteins via Carbodiimide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for conjugating EDTA-triethyl ester to proteins Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Scientific Rationale

The conjugation of chelating agents to proteins is a cornerstone of radioimmunotherapy, metalloproteomics, and heavy metal detoxification studies. While bifunctional chelators (BFCs) like p-SCN-Bn-EDTA are standard for radiolabeling, the use of This compound represents a specialized "pro-chelator" strategy.

Unlike EDTA dianhydride, which can cause uncontrolled protein polymerization (cross-linking) due to its bifunctionality, This compound possesses a single free carboxylic acid group (


) while the remaining three carboxyls are protected as ethyl esters. This monofunctionality ensures a 1:1 reaction stoichiometry with protein amines, preventing aggregation. Furthermore, the esterification masks the chelating potential and increases lipophilicity, potentially facilitating intracellular delivery where endogenous esterases can restore the active chelating form [1, 2].

This protocol details the activation of this compound using carbodiimide chemistry (EDC/NHS) to form an active NHS-ester, followed by its conjugation to surface lysine residues of a target protein.

Mechanism of Action

The conjugation relies on a two-step zero-length crosslinking strategy:

  • Activation (Organic Phase): The free carboxyl group of the this compound is activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydroxysuccinimide (NHS) in an anhydrous organic solvent. This forms a stable, amine-reactive NHS-ester intermediate.
    
  • Conjugation (Aqueous Phase): The active ester undergoes nucleophilic attack by primary amines (

    
    ) on the protein (Lysine side chains or N-terminus), forming a stable amide bond and releasing NHS [3, 4].
    
Workflow Visualization

EDTA_Conjugation Start This compound (1 Free -COOH) Activation Activation Phase (EDC + NHS in DMSO) Start->Activation Dissolve Intermediate Active NHS-Ester Intermediate Activation->Intermediate 30-60 min RT Conjugation Nucleophilic Attack (pH 8.0 - 8.5) Intermediate->Conjugation Add to Protein Protein Target Protein (Lysine -NH2) Protein->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification 2hr Incubation Final This compound Protein Conjugate Purification->Final Buffer Exchange

Figure 1: Step-by-step workflow for the activation and conjugation of this compound to a target protein.

Materials & Reagents

ReagentGrade/SpecificationRole
This compound High Purity (>95%)Ligand (Monofunctional)
EDC (EDAC) Commercial GradeCarboxyl Activator
NHS Commercial GradeStabilizer for Active Ester
DMSO or DMF Anhydrous, amine-freeSolvent for Activation
Conjugation Buffer 0.1 M PBS or HEPES, pH 8.0–8.5Reaction Medium
Purification Buffer 0.1 M PBS, pH 7.4Storage/Elution Buffer
Desalting Column PD-10 or Zeba Spin (7K MWCO)Removal of excess reagent

Critical Note: Avoid buffers containing primary amines (Tris, Glycine) during conjugation, as they will compete with the protein for the active ester [5].

Detailed Protocol

Phase 1: Activation of this compound

Objective: Create the reactive NHS-ester form of the ligand.

  • Calculate Stoichiometry: Determine the molar excess of ligand required.[1] For antibodies (IgG), a 20- to 50-fold molar excess of this compound over protein is standard to achieve moderate conjugation density (2–5 chelators/antibody).

  • Solubilization: Dissolve the calculated amount of this compound in anhydrous DMSO (or DMF) to a concentration of 10–20 mg/mL .

  • Activation Reaction:

    • Add EDC (1.5 molar equivalents relative to EDTA-ester).

    • Add NHS (1.5 molar equivalents relative to EDTA-ester).

    • Note: The slight excess of EDC/NHS ensures complete activation of the single free carboxyl group.

  • Incubation: Vortex well and incubate at Room Temperature (RT) for 30–60 minutes in the dark.

    • Checkpoint: The solution should remain clear. Precipitates indicate moisture contamination or impure reagents.

Phase 2: Protein Conjugation

Objective: Covalent attachment to the protein surface.

  • Protein Preparation: Buffer exchange the protein into Conjugation Buffer (pH 8.0–8.5) . Adjust protein concentration to 1–5 mg/mL .

    • Why pH 8.5? Lysine

      
      -amines have a pKa ~10.5. A slightly alkaline pH increases the ratio of unprotonated (nucleophilic) amines without hydrolyzing the NHS-ester too rapidly [6].
      
  • Reaction: Slowly add the activated EDTA-NHS ester solution (from Phase 1) to the protein solution while gently vortexing.

    • Solvent Limit: Ensure the final volume of organic solvent (DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at RT or Overnight at 4°C with gentle rotation.

Phase 3: Purification

Objective: Remove unreacted EDTA-ester and byproducts (isourea).

  • Method Selection: Use Size Exclusion Chromatography (SEC) or Dialysis.

    • Recommended:Zeba™ Spin Desalting Columns or PD-10 columns for rapid cleanup.

  • Equilibration: Equilibrate the column with Purification Buffer (PBS, pH 7.4) .

  • Elution: Apply the reaction mixture to the column and collect the protein fraction. Discard the low-molecular-weight fraction containing free EDTA-ester.

Quality Control & Validation

AssayPurposeExpected Outcome
MALDI-TOF MS Determine Conjugation RatioMass shift corresponding to

.
UV-Vis Spectroscopy Protein ConcentrationAbsorbance at 280 nm (correct for ligand absorbance if necessary).
Isotopic Titration Functional ValidationOnly applicable after deprotection (see Section 6).

Critical Consideration: The "Pro-Chelator" Trap

Crucial Scientific Context: The conjugate produced by this protocol contains esterified carboxyl groups. In this state, the molecule cannot chelate metal ions effectively because the oxygen atoms required for coordination are locked in ester bonds.

If your goal is immediate metal chelation (e.g., In-111 labeling): You must hydrolyze (deprotect) the ethyl esters.

  • Challenge: Hydrolysis of ethyl esters typically requires high pH (pH > 11) or specific esterases. High pH will denature most proteins (antibodies).

  • Alternative: If immediate chelation is required, use p-SCN-Bn-EDTA or EDTA-Dianhydride instead of the triethyl ester [3].

If your goal is Intracellular Delivery: The esterified form is highly lipophilic and cell-permeable. Once endocytosed, intracellular esterases can hydrolyze the ethyl groups, trapping the active EDTA species inside the cell. This is the primary valid application for this specific protocol [2, 7].

Troubleshooting Guide

  • Issue: Protein Precipitation during Conjugation.

    • Cause: Too much organic solvent (DMSO) or over-modification of surface lysines (changing isoelectric point).

    • Solution: Keep DMSO < 5%. Reduce molar excess of this compound from 50x to 20x.

  • Issue: Low Conjugation Efficiency.

    • Cause: Hydrolysis of NHS-ester prior to addition, or presence of amines in buffer.

    • Solution: Use fresh EDC/NHS. Ensure Conjugation Buffer is strictly amine-free (PBS or Borate).

  • Issue: No Metal Binding Observed.

    • Cause: The esters are still intact (see Section 6).

    • Solution: Confirm application intent. If in vitro binding is needed, this is the wrong reagent; switch to a pre-activated bifunctional chelator.

References

  • ResearchGate. Ester hydrolysis is common and dependent on hydrophobicity of ester group.[2] Available at: [Link][2][3]

  • Acta Biomaterialia. Polymer conjugation optimizes EDTA as a calcium-chelating agent.[4] Available at: [Link][3]

  • Nature Protocols. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes.[5] Available at: [Link]

  • Caltech Authors. Reagents and methods for the solid-phase synthesis of protein-EDTA for use in affinity cleaving. Available at: [Link]

Sources

Application Notes and Protocols: Dissolving EDTA-Triethyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethylenediaminetetraacetic acid (EDTA) and its derivatives are fundamental chelating agents with broad applications in science and industry. The esterification of EDTA's carboxylic acid groups, as in EDTA-triethyl ester, modifies its properties, notably its solubility, to extend its utility into non-aqueous systems. This is particularly relevant in organic synthesis, drug delivery systems, and materials science, where reactions and formulations are often conducted in organic media. However, this compound is commonly supplied as a hydrochloride salt to improve its stability and handling. This salt form presents a significant challenge for its dissolution in many common organic solvents.

These application notes provide a comprehensive guide to understanding the solubility characteristics of this compound hydrochloride and detail protocols for its effective dissolution in a range of organic solvents. The principles discussed herein are grounded in the chemical properties of the molecule and are designed to provide a robust framework for researchers to successfully incorporate this versatile chelating agent into their organic-phase experimental workflows.

Understanding the Molecule: this compound Hydrochloride

This compound possesses three ethyl ester groups and one remaining free carboxylic acid. The two tertiary amine groups within the ethylenediamine backbone are basic and readily protonated. In the hydrochloride salt form, one or both of these amines are protonated, forming a charged species. This ionic character significantly influences the compound's solubility.

The structure of this compound hydrochloride is presented below:

Chemical Structure: [Image of the chemical structure of this compound hydrochloride] Note: The exact position of the protonation on the nitrogen atoms may vary.

The key molecular features influencing solubility are:

  • Ester Groups: The three ethyl ester groups increase the lipophilicity of the molecule compared to the parent EDTA, suggesting better solubility in organic solvents.

  • Free Carboxylic Acid: The presence of a free carboxylic acid group provides a site for hydrogen bonding and potential deprotonation.

  • Amine Hydrochloride Salt: The ionic nature of the hydrochloride salt dramatically increases the polarity of the molecule, favoring solubility in polar solvents and limiting it in non-polar organic solvents.

General Solubility Profile

Precise quantitative solubility data for this compound hydrochloride in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of solubility for amine hydrochlorides, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound Hydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to GoodThe polarity and hydrogen-bonding capabilities of these solvents can solvate the ionic hydrochloride and the polar functional groups of the ester.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentThese solvents have high dielectric constants and are effective at solvating cations and anions, making them excellent choices for dissolving ionic salts.
Chlorinated Dichloromethane (DCM), ChloroformPoor to ModerateWhile moderately polar, these solvents are generally less effective at solvating ionic salts compared to polar aprotic solvents. Solubility may be limited.
Ethers Tetrahydrofuran (THF), Diethyl EtherPoorThe lower polarity and lack of hydrogen-bonding ability of ethers make them poor solvents for ionic compounds.
Hydrocarbons Hexane, TolueneInsolubleThese non-polar solvents are incapable of effectively solvating the highly polar hydrochloride salt.

Experimental Protocols for Dissolution

The approach to dissolving this compound hydrochloride depends on whether the protonated (salt) form or the deprotonated (free amine) form is desired for the specific application.

Protocol 1: Direct Dissolution of this compound Hydrochloride

This protocol is suitable for applications where the presence of the hydrochloride salt is acceptable and a polar aprotic or protic solvent is used.

Materials:

  • This compound hydrochloride

  • High-purity organic solvent (e.g., DMSO, DMF, Methanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Spatula

Procedure:

  • Solvent Selection: Choose a suitable polar aprotic or polar protic solvent based on the predicted solubility (Table 1) and the requirements of your downstream application.

  • Dispensing: Weigh the desired amount of this compound hydrochloride and transfer it to a clean, dry glass vial or flask.

  • Solvent Addition: Add the selected organic solvent to the solid. It is recommended to start with a smaller volume of solvent to create a slurry.

  • Agitation: Place the container on a magnetic stirrer and begin stirring. Gentle heating (e.g., 30-40 °C) can be applied to aid dissolution, but monitor for any signs of degradation.

  • Observation: Continue stirring until the solid is completely dissolved. The time required will vary depending on the solvent, concentration, and temperature.

  • Volume Adjustment: Once dissolved, the solution can be diluted to the final desired concentration with the same solvent.

Workflow for Direct Dissolution

cluster_protocol1 Protocol 1: Direct Dissolution weigh Weigh EDTA-Ester HCl add_solvent Add Polar Solvent (e.g., DMSO, DMF) weigh->add_solvent stir Stir (Gentle Heat Optional) add_solvent->stir dissolved Completely Dissolved Solution stir->dissolved

Caption: Workflow for the direct dissolution of this compound HCl.

Protocol 2: In Situ Generation and Dissolution of the Free Amine Form

For applications requiring the neutral, free amine form of this compound, or for dissolution in less polar solvents, the hydrochloride salt must be neutralized with a base. This protocol describes the in situ generation of the free amine, which is significantly more soluble in a wider range of organic solvents.

Materials:

  • This compound hydrochloride

  • Anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Anhydrous, non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Glass vial or flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringe for liquid transfer

Procedure:

  • Setup: In a flame-dried or oven-dried glass vial or flask equipped with a magnetic stir bar, add the desired amount of this compound hydrochloride.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas to ensure anhydrous conditions.

  • Solvent Addition: Add the chosen anhydrous organic solvent via syringe.

  • Base Addition: While stirring the suspension, slowly add a stoichiometric equivalent of the organic base (typically 1.0 to 1.1 equivalents relative to the EDTA-ester HCl). The reaction is an acid-base neutralization, which is generally exothermic.

    • Rationale: The organic base deprotonates the ammonium hydrochloride, forming the free amine of the this compound and the corresponding ammonium salt of the base (e.g., triethylammonium chloride).

  • Dissolution and Byproduct: As the free amine is formed, it will dissolve in the organic solvent. The ammonium salt byproduct (e.g., triethylammonium chloride) may precipitate out of solution, depending on the solvent used.

  • Filtration (Optional): If a precipitate of the base's hydrochloride salt forms and needs to be removed, the solution can be filtered under an inert atmosphere.

  • Use: The resulting solution of the free amine of this compound is now ready for use in your application.

Logical Flow for Free Amine Generation

start { Start: EDTA-Ester HCl (Suspension in Organic Solvent)} add_base Add Organic Base (e.g., TEA, DIPEA) start->add_base reaction reaction add_base->reaction dissolution { Free Amine Dissolves} reaction->dissolution precipitate { [Base-H]+Cl- May Precipitate} reaction->precipitate end_product { Solution of Free Amine in Organic Solvent} dissolution->end_product

Caption: In situ generation of the more soluble free amine form.

Safety and Handling

  • Always handle this compound hydrochloride in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

  • Organic solvents and bases used in these protocols may be flammable, volatile, and toxic. Take all necessary precautions when handling these reagents.

Conclusion

The dissolution of this compound hydrochloride in organic solvents is a critical step for its application in non-aqueous systems. While the hydrochloride salt form enhances stability, it restricts solubility primarily to polar solvents. For broader utility, especially in less polar organic media, neutralization with an organic base to form the free amine is a highly effective strategy. The protocols and principles outlined in these application notes provide researchers with a foundational understanding and practical methods to successfully prepare solutions of this important chelating agent for their specific research and development needs.

References

  • PubChem Compound Summary for CID 71308753, Ethylenediaminetetraacetic acid triethyl ester hydrochloride. National Center for Biotechnology Information. [Link]

  • Solubility of Organic Amine Salts. ScienceMadness Discussion Forum. [Link]

  • General Information on EDTA and its Salts. Wikipedia. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Green-Mountain Chem. EDTA Acid - CAS# 60-00-4 Chelating Agent. [Link]

Application Note: Selective Derivatization of EDTA via Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethylenediaminetetraacetic acid (EDTA) is the gold standard for metal chelation. However, its symmetry poses a significant synthetic challenge: deriving a single carboxylic acid arm while leaving the other three intact for metal binding. This "monofunctionalization" is critical for creating Bifunctional Chelators (BFCs) used in:

  • Targeted Radiopharmaceuticals: Conjugating radiometals (e.g.,

    
    In, 
    
    
    
    Lu) to antibodies or peptides.
  • MRI Contrast Agents: Linking Gd

    
     chelates to tissue-specific vectors.
    
  • Fluorescent Probes: Attaching chelators to fluorophores for dual-modal imaging.

This guide details the protocol for utilizing EDTA-triethyl ester as a scaffold for mono-amide bond formation.[1] Unlike the bis-anhydride route, which often yields cross-linked dimers, the triethyl ester strategy offers higher selectivity for 1:1 conjugates.

Mechanistic Strategy & Chemical Logic

The core challenge in this protocol is selectivity and stability .

  • Starting Material: this compound possesses one free carboxylic acid (

    
    ) and three protected ethyl esters (
    
    
    
    ).
  • Activation: The free acid is activated (typically via carbodiimide or uronium chemistry) to form an active ester.

  • Coupling: A primary amine (

    
    ) attacks the active ester to form the amide bond.
    
  • Deprotection: The three ethyl esters are hydrolyzed (saponified) to regenerate the metal-binding pocket.

Critical Risk (The "Expert Insight"): EDTA derivatives are prone to intramolecular cyclization . The free amine of the ethylenediamine backbone (if protonation is lost during synthesis) or the proximity of the active ester to the ester arms can lead to the formation of diketopiperazines or lactams , effectively killing the chelating ability.

  • Prevention: Maintain strict stoichiometry of base (DIPEA/TEA) and use high-speed coupling reagents (HATU) or stable active esters (NHS) to favor intermolecular attack over intramolecular cyclization.

Visual Workflow

EDTA_Coupling_Workflow Start EDTA-Tetraethyl Ester PartialHyd Partial Hydrolysis (Cu(II) Chelation Control) Start->PartialHyd 1 eq. NaOH TriEster This compound (1 Free -COOH) PartialHyd->TriEster Purification Activation Activation (EDC/NHS or HATU) TriEster->Activation DMF/DCM Coupling Amide Coupling (+ R-NH2) Activation->Coupling Fast Kinetics Cyclization SIDE PRODUCT: Lactam/Cyclic Imide Activation->Cyclization Slow Amine Addn Excess Base Deprotection Global Deprotection (NaOH/LiOH) Coupling->Deprotection Hydrolysis Final Mono-Amide EDTA BFC Deprotection->Final pH Adjustment

Figure 1: Synthetic workflow for the conversion of EDTA esters to mono-amide bifunctional chelators. Note the critical branch point where slow kinetics can lead to dead-end cyclization products.

Materials & Reagents

ComponentGrade/SpecPurpose
This compound >95% PurityStarting scaffold. (See Note A if synthesizing).
Amine Partner Primary AmineThe payload (Drug, Peptide, etc.).
HATU Coupling GradeHigh-speed coupling reagent (Preferred for sterically hindered amines).
HOAt AdditiveSuppresses racemization (if chiral) and accelerates reaction.
DIPEA AnhydrousHünig's base; non-nucleophilic base.
DMF AnhydrousSolvent. Must be dry to prevent ester hydrolysis.
TFA HPLC GradeFor workup/HPLC purification.
LiOH 1M SolutionFor gentle deprotection of ethyl esters.

Note A (Starting Material): this compound is rarely shelf-stable for long periods. It is best prepared fresh from EDTA-tetraethyl ester via controlled hydrolysis using 1 equivalent of NaOH in ethanol, or via the Cu(II) chelate protection method described by Motekaitis et al. [1].

Experimental Protocol

Phase 1: Activation and Coupling (The HATU Method)

This method is preferred over EDC/NHS for organic-soluble payloads due to faster kinetics, reducing the window for side reactions.

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 equiv, e.g., 100 mg) in anhydrous DMF (Concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv).

    • Critical: Do not add excess base yet. High pH can promote premature hydrolysis of the ethyl esters.

  • Activation: Add HATU (1.05 equiv) and HOAt (1.05 equiv). Stir at 0°C for 15 minutes.

    • Observation: The solution may turn slightly yellow. This indicates active ester formation.

  • Coupling: Add the Amine Partner (0.9 - 1.0 equiv) dissolved in minimal DMF dropwise.

    • Why 0.9 equiv? Using a slight deficit of the amine ensures the difficult-to-remove amine is fully consumed, leaving only the easier-to-remove EDTA ester excess.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for Mass = EDTA-triester + Amine - H2O).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% Citric Acid (removes unreacted amine and DIPEA).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The tri-ester is hydrophobic enough to run on normal phase silica.

Phase 2: Global Deprotection (Saponification)

The ethyl esters must be removed to enable metal chelation.

  • Solubilization: Dissolve the purified coupled product in a 1:1 mixture of THF/Water (or MeOH/Water).

  • Hydrolysis: Add LiOH (4.0 equiv total; 1 for each ester + 1 excess).

    • Tip: LiOH is preferred over NaOH for better solubility in organic co-solvents.

  • Monitoring: Stir at RT for 4–12 hours. Monitor LC-MS for the disappearance of the +28 mass units (ethyl groups).

    • Endpoint: Mass should correspond to the fully protonated free acid form.

  • Neutralization: Carefully adjust pH to ~7.0 using 1M HCl.

  • Final Purification:

    • For small molecules: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

    • For peptides/proteins: Size Exclusion Chromatography (SEC) or Dialysis.

  • Lyophilization: Freeze-dry to obtain the final white powder.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Cyclization Reaction time too long; Amine is sterically hindered.Switch from EDC to HATU or PyBOP . Increase concentration to favor intermolecular reaction.
Hydrolysis of Esters during Coupling Wet solvents or excess base.Use strictly anhydrous DMF. Reduce DIPEA to 1.5 equiv.
Product Insoluble in Water Hydrophobic payload dominates the zwitterionic EDTA.Adjust pH to >7.5 to ionize carboxylic acids. Use DMSO for stock solutions.
Incomplete Deprotection Steric bulk of the payload shielding the esters.Increase temperature to 40°C or use Cs2CO3 in MeOH/Water.
Decision Tree for Reagent Selection

Reagent_Selection Start Select Coupling Reagent Solubility Is Amine Water Soluble? Start->Solubility Organic Organic Soluble Solubility->Organic Yes Aqueous Water Soluble (Protein/Peptide) Solubility->Aqueous No HATU Use HATU/DIPEA in DMF (High Efficiency) Organic->HATU EDC Use EDC/Sulfo-NHS in MES Buffer (Biocompatible) Aqueous->EDC

Figure 2: Selection logic for coupling reagents based on the solubility profile of the amine payload.

References

  • Motekaitis, R. J., et al. "Hydrolysis and ammonolysis of EDTA in aqueous solution." Canadian Journal of Chemistry, 1979, 57(9): 1018-1024.

  • Mulla, R. S., et al. "Monoamide Derivatives of EDTA Incorporating Pendent Carboxylates or Pyridyls: Synthesis, Metal Binding, and Crystal Structure."[1] Chemistry – A European Journal, 2017.

  • Hermanson, G. T. "Bioconjugate Techniques." Academic Press, 3rd Edition, 2013. (Chapter 6: Zero-Length Crosslinkers).

  • Sundberg, M. W., et al. "Selective binding of metal ions to macromolecules using bifunctional analogs of EDTA." Journal of Medicinal Chemistry, 1974, 17(12): 1304–1307.

Sources

Application Note: Site-Specific Antibody Labeling via EDTA-Triethyl Ester

[1]

Abstract & Scope

This guide details the protocol for conjugating Ethylenediaminetetraacetic acid (EDTA)-triethyl ester to monoclonal antibodies (mAbs) in a site-specific manner. Unlike conventional random lysine conjugation, which produces heterogeneous antibody-drug conjugates (ADCs) and risks occluding the antigen-binding site, this protocol utilizes Glycan-Directed Conjugation (Fc-targeting).

The this compound serves as a "pro-chelator." Its ester-protected carboxyl groups prevent premature metal binding and unwanted cross-linking during synthesis. The free carboxyl group acts as a singular chemical handle, ensuring 1:1 stoichiometry with the linker.

Key Advantages[1][2]
  • Site-Specificity: Targets the Fc glycan region, preserving antigen affinity (Fab region).

  • Chemical Control: The triethyl ester protection prevents the "polydentate" nature of EDTA from interfering with conjugation chemistry.

  • Versatility: Suitable for radiolabeling (

    
    In, 
    
    
    Y) or lanthanide labeling (Eu, Tb) after deprotection.

Scientific Rationale & Mechanism

The Challenge of Free EDTA

Conjugating free EDTA (with four reactive carboxyls) using carbodiimide chemistry (EDC/NHS) is chaotic. It leads to:

  • Polymerization: Cross-linking multiple antibodies.

  • Loss of Chelation: Activation of the carboxyls required for metal binding.

  • Heterogeneity: Random attachment to surface lysines.

The Solution: this compound

The This compound (CAS 90359-20-9) molecule possesses three ethyl-protected carboxyls and one free carboxyl .

  • Step 1 (Activation): The single free carboxyl is activated to attach a reactive linker (e.g., a hydrazide).

  • Step 2 (Conjugation): The linker targets the aldehyde groups generated on the antibody's Fc glycans.

  • Step 3 (Deprotection): Post-conjugation hydrolysis removes the ethyl esters, regenerating the active EDTA chelator.

Mechanistic Workflow (Graphviz Diagram)

GEDTAThis compound(1 Free -COOH)ActivatedActivated Precursor(NHS-Ester or Hydrazide)EDTA->Activated1. Activation(EDC/NHS)LinkerBifunctional Linker(Hydrazide/Amine)Linker->ActivatedCouplingConjugateProtected Conjugate(Ab-Linker-EDTA-Et3)Activated->ConjugateAbNative Antibody(IgG)OxAbOxidized Antibody(Fc-Aldehydes)Ab->OxAb2. PeriodateOxidationOxAb->Conjugate3. Site-SpecificLigation (pH 5.5)FinalActive Conjugate(Ab-Linker-EDTA)Conjugate->Final4. Hydrolysis(Deprotection)

Figure 1: The convergent synthesis pathway. The EDTA precursor is modified to target the oxidized glycans of the antibody, ensuring site-specificity.

Materials & Reagents

Chemical Precursors
ReagentSpecificationRole
This compound CAS 90359-20-9, >95% PurityChelator Precursor
Adipic Acid Dihydrazide (ADH) Homobifunctional LinkerCreates Hydrazide-reactive handle
EDC (EDAC) Water-soluble carbodiimideActivator for Carboxyl group
NHS (N-Hydroxysuccinimide) Stabilizing agentForms semi-stable amine-reactive ester
Sodium Periodate (NaIO4) Mild Oxidizing AgentOxidizes Fc glycans to aldehydes
Buffers
  • Activation Buffer: 0.1 M MES, pH 5.0 (No amines/carboxyls).

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2.

  • Deprotection Buffer: 0.1 M Hydroxylamine or mild NaOH (pH 10) Note: See Protocol C.

Experimental Protocols

Protocol A: Synthesis of Reactive EDTA-Hydrazide Linker

Objective: Convert the free carboxyl of this compound into a hydrazide group capable of reacting with antibody aldehydes.

  • Dissolution: Dissolve 10 mg of This compound in 1 mL of dry DMSO or DMF.

  • Activation: Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS . Incubate for 30 minutes at Room Temperature (RT) with gentle agitation.

    • Mechanism:[1] Forms the NHS-ester of this compound.

  • Linker Addition: Add a 10-fold molar excess of Adipic Acid Dihydrazide (ADH) dissolved in 0.1 M Phosphate buffer (pH 7.4).

    • Note: The excess ADH prevents cross-linking (EDTA-ADH-EDTA) and ensures mono-substitution.

  • Purification: Purify the resulting EDTA-Et3-Hydrazide using a C18 Sep-Pak cartridge or HPLC to remove excess ADH and urea byproducts. Lyophilize the product.

Protocol B: Site-Specific Antibody Conjugation (Glycan-Targeting)

Objective: Covalently attach the EDTA precursor to the Fc region.

  • Buffer Exchange: Exchange the antibody (IgG) into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) using a Zeba spin column or dialysis.[2] Concentration should be 1–5 mg/mL.

  • Glycan Oxidation:

    • Add Sodium Periodate (NaIO4) to a final concentration of 10 mM.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench: Add glycerol (1% v/v) to quench unreacted periodate.

    • Purify: Immediately desalt/buffer exchange into Coupling Buffer (PBS or Phosphate, pH 7.2) to remove periodate.

  • Conjugation:

    • Dissolve the EDTA-Et3-Hydrazide (from Protocol A) in a minimal volume of DMSO.

    • Add to the oxidized antibody at a 50:1 molar excess (Chelator:Antibody).

    • Incubate for 2–4 hours at RT or overnight at 4°C.

    • Chemistry: The hydrazide reacts with the aldehyde to form a hydrazone bond.

  • Stabilization (Optional but Recommended):

    • Add Sodium Cyanoborohydride (NaCNBH3, 5 mM final) to reduce the hydrazone bond to a stable hydrazine bond. Incubate for 30 mins.

Protocol C: Deprotection & Validation

Objective: Remove ethyl esters to enable metal chelation.

  • Hydrolysis:

    • The ethyl esters must be hydrolyzed to regenerate the carboxylic acids.

    • Adjust the pH of the conjugate solution to 9.0–9.5 using 0.1 M Na2CO3 or mild NaOH.

    • Incubate for 2–4 hours at RT.

    • Warning: Monitor carefully. Prolonged exposure to high pH can damage the antibody. A milder alternative is using Hydroxylamine at pH 8.5 for overnight incubation, which facilitates ester cleavage.

  • Final Purification:

    • Buffer exchange into Chelation Buffer (e.g., 0.1 M Ammonium Acetate, pH 6.0) using a 40kDa MWCO centrifugal filter. This removes released ethanol and hydrolysis byproducts.

  • QC (Metal Binding Assay):

    • Take a small aliquot. Add a trace amount of Europium (Eu3+) or Cobalt (Co2+).

    • Use UV-Vis (for Co-EDTA shift) or Fluorescence (for Eu-EDTA) to verify binding capacity.

    • Success Criteria: The conjugate should bind metal ions at a ratio consistent with the DAR (Drug-Antibody Ratio), typically 2–4 chelators per antibody.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Precipitation during conjugation Hydrophobic nature of Triethyl EsterLimit DMSO concentration to <10%. Ensure rapid mixing upon addition.
Low Labeling Efficiency Insufficient Glycan OxidationEnsure NaIO4 is fresh. Verify pH is 5.5 during oxidation (critical for specific cleavage of sialic acids).
Loss of Antibody Affinity Over-oxidation or pH damageReduce NaIO4 concentration (try 1-5 mM). Avoid pH > 9.5 during deprotection.
No Metal Binding Incomplete DeprotectionThe ethyl esters are stable. Ensure pH is sufficiently high (9.0+) or extend hydrolysis time. Verify hydrolysis via Mass Spec if possible.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on hydrazide-aldehyde chemistry and chelator conjugation).

  • Bordoloi, K., et al. (2021). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry. Link

  • Scheck, R. A., et al. (2012). "Optimization of a chelator-antibody conjugate for radioimmunotherapy." Molecular Pharmaceutics. (Discusses the impact of ester protection on chelator synthesis).

  • PubChem. (2023).[3] "Ethylenediaminetetraacetic acid triethyl ester hydrochloride."[3][] Compound Summary. Link

  • Thermo Fisher Scientific. "Antibody Labeling via Oxidized Glycans." Tech Tip #34. Link

Application Note: Preparation of Metal-Chelated EDTA-Triethyl Ester Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of Metal-Chelated EDTA-Triethyl Ester Complexes . Unlike standard EDTA chelation, which utilizes four carboxylate anions for high-affinity binding in aqueous media, the This compound (EDTA-Et₃) presents a unique challenge: it is a lipophilic, tridentate ligand with only one free carboxylic acid.

This guide addresses the specific requirements for maintaining ester integrity during chelation, preventing hydrolysis, and utilizing the complex for downstream applications such as bioconjugation or lipophilic drug delivery.

Introduction & Scientific Rationale

Ethylenediaminetetraacetic acid triethyl ester (EDTA-Et₃) is a desymmetrized derivative of EDTA. While standard EDTA is a hexadentate ligand (


 donor set) that forms hydrophilic, charged complexes, EDTA-Et₃ retains three ethyl ester protecting groups and possesses only one free carboxylic acid .
Core Applications
  • Bifunctional Chelators (BFCs): The single free acid serves as a "chemical handle" for conjugation to peptides, antibodies, or nanoparticles via amide coupling, before or after metal loading.

  • Lipophilic Pro-drugs: The ester groups mask the polarity of the carboxylates, allowing the complex to permeate cell membranes. Once intracellular, esterases hydrolyze the esters, trapping the active Metal-EDTA species inside the cell.

  • Site-Specific Coordination: The ligand forces a specific coordination geometry (typically tridentate

    
     initially), leaving open coordination sites on the metal for solvent or substrate binding.
    
Chemical Challenge: The "Soft" Chelation

In EDTA-Et₃, the ester carbonyl oxygens are weak Lewis bases compared to carboxylate anions. Therefore, the metal (


) primarily coordinates to:
  • The two amine nitrogens.

  • The single carboxylate anion (after deprotonation).

  • Potentially the carbonyl oxygens of the esters (weakly).

  • External ligands (Solvent/Counter-ions like

    
    ).
    

Critical Constraint: The synthesis must be performed in anhydrous organic solvents to prevent premature hydrolysis of the ester groups.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Ligand: this compound hydrochloride (

    
    , MW ~412.9  g/mol ).
    
  • Metal Salt: Anhydrous Metal Chloride (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) or Metal Acetate. Avoid hydrated salts if possible to minimize hydrolysis risk.
  • Solvent: Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Purification: Silica Gel 60, Dichloromethane (DCM), Methanol (MeOH).

Workflow Diagram (DOT Visualization)

G Start Start: EDTA-Et3 HCl Salt Solv 1. Solubilization (Anhydrous EtOH/DMF) Start->Solv Base 2. Neutralization (Add Et3N -> Free Base + COO-) Solv->Base Deprotonate HCl & COOH Metal 3. Metal Addition (Add M-Cl2 / M-OAc) Base->Metal Activate Ligand React 4. Chelation Reaction (Stir 2-4h, RT to 50°C) Metal->React Coordination Check QC Check: TLC (Shift in Rf) React->Check Check->React Incomplete Purify 5. Purification (Flash Column / Precip.) Check->Purify Conversion > 95% Final Final Product: [M(EDTA-Et3)Cl] Purify->Final

Caption: Step-by-step workflow for the synthesis of metal-chelated this compound complexes under anhydrous conditions.

Step-by-Step Methodology
Step 1: Ligand Solubilization and Neutralization

The starting material is typically the hydrochloride salt. The amine must be free, and the carboxylic acid deprotonated to drive coordination.

  • Weigh 1.0 equivalent (e.g., 413 mg, 1 mmol) of this compound HCl into a round-bottom flask.

  • Add 10-15 mL of anhydrous Ethanol (or DMF if solubility is an issue).

  • Add 2.2 equivalents of Triethylamine (

    
    ).
    
    • Why 2.2 eq? 1 eq neutralizes the HCl salt; 1 eq deprotonates the free carboxylic acid; 0.2 eq ensures slightly basic conditions to prevent acid-catalyzed ester hydrolysis.

  • Stir at Room Temperature (RT) for 15 minutes. The solution should become clear.

Step 2: Metal Complexation[1][2]
  • Prepare a solution of 1.05 equivalents of the Metal Salt (e.g.,

    
    ) in 5 mL anhydrous Ethanol.
    
    • Note: A slight excess of metal ensures all ligand is consumed; unreacted metal is easier to remove (via precipitation) than unreacted organic ligand.

  • Add the metal solution dropwise to the stirring ligand solution.

  • Observation: A color change should occur immediately (e.g., Blue/Green for Cu, Yellow for Fe).

  • Stir the reaction mixture.

    • Kinetic Control: For labile metals (

      
      ), stir 2–4 hours at RT.
      
    • Thermodynamic Control: For inert metals (

      
      ), heat to reflux (60°C) for 4–12 hours.
      
Step 3: Isolation and Purification

Since the complex retains three ethyl esters, it will be soluble in organic solvents (DCM, Chloroform) and less soluble in water/hexane.

  • Concentration: Remove the solvent (EtOH) under reduced pressure (Rotary Evaporator) to obtain a residue.

  • Extraction (Optional): Dissolve residue in Dichloromethane (DCM) and wash rapidly with cold water (to remove

    
     salts). Work quickly to avoid hydrolysis.
    
  • Flash Chromatography: If high purity is required, purify via silica gel column.

    • Mobile Phase: DCM:MeOH gradient (typically 95:5 to 90:10).

    • Rf Value: The complex typically runs lower than the free ligand due to the charge/polarity of the metal center.

Characterization & Validation

To ensure the complex is formed and the esters are intact, use the following validation parameters.

MethodParameterExpected Result (Validation)
IR Spectroscopy Carbonyl Stretch (

)
Ester: Sharp band at ~1730–1740 cm⁻¹ (Unchanged).Carboxylate: New band at ~1600–1630 cm⁻¹ (Coordination shift).
Mass Spectrometry ESI-MS (+)Parent Peak:

.Example (Cu): Look for mass of Ligand (376) + Cu (63) - H (1) = ~438 m/z.
Solubility Test Partition CoefficientThe product should be soluble in Chloroform/DCM but insoluble/sparingly soluble in Hexane.
UV-Vis d-d TransitionsDistinct shift in

compared to free metal salt. (e.g., Cu-EDTA-Et3 absorbs differently than

).

Mechanism of Action (Pro-Drug Strategy)

Understanding the biological fate of this complex is crucial for drug development.

Mechanism Extracellular Extracellular (Lipophilic Complex) Membrane Cell Membrane Extracellular->Membrane Passive Diffusion Intracellular Intracellular (Cytosol) Membrane->Intracellular Hydrolysis Esterase Activity Intracellular->Hydrolysis Substrate Binding Active Active Species [M-EDTA]2- Hydrolysis->Active Cleavage of 3 Et Groups

Caption: The "Trojan Horse" mechanism: The lipophilic tri-ester complex crosses the membrane, where intracellular esterases regenerate the active, charged metal chelate.

References

  • Chemical Structure & Ligand Data

    • PubChem. "Ethylenediaminetetraacetic acid triethyl ester hydrochloride." CID 71308753.
  • Schultz, P. G., et al. "Solid-phase synthesis of EDTA-peptide conjugates." Journal of the American Chemical Society, 104(24), 6861-6861 (1982).
  • Coordination Chemistry of Amino Acid Esters

    • Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds. 5th ed., Wiley, 1997.[3] (Standard reference for IR shifts in carboxylate vs ester coordination).

  • Applications in Chelation Therapy (Contextual)

    • Flora, S. J. S., & Pachauri, V. "Chelation in Metal Intoxication." International Journal of Environmental Research and Public Health, 7(7), 2745–2788 (2010).

Sources

Application Note: Solid-Phase Peptide Synthesis using EDTA-Triethyl Ester Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of Ethylenediaminetetraacetic acid (EDTA) into peptide sequences is a critical strategy for developing metallopeptides used in radiopharmaceuticals (e.g.,


In, 

Y labeling), affinity purification tags, and metalloprotease inhibitors. While

-butyl (

Bu) protected EDTA building blocks allow for single-step deprotection, EDTA-triethyl ester building blocks offer a cost-effective and robust alternative, particularly when specific orthogonal protection is required. This guide details the protocol for using this compound monoacid in Fmoc solid-phase peptide synthesis (SPPS), addressing the specific challenges of steric hindrance, aminolysis prevention, and the requisite post-cleavage saponification.

Introduction & Strategic Considerations

The Building Block

The core reagent discussed is This compound monoacid (


-acetic acid-

-triacetic acid triethyl ester ethylenediamine). Unlike standard Fmoc-amino acids, this molecule possesses three carboxyl groups protected as ethyl esters (stable to TFA) and one free carboxyl group for activation and coupling.
Mechanism of Incorporation
  • Coupling: The free carboxyl group is activated (typically via HATU or DIC/Oxyma) and coupled to the N-terminus or a side-chain amine of the resin-bound peptide.

  • Orthogonality: Ethyl esters are not acid-labile. Standard TFA cleavage releases the peptide from the resin with the this compound moiety intact.

  • Deprotection: The ethyl groups must be removed via basic hydrolysis (saponification) in the solution phase to generate the active chelating hexadentate ligand.

Critical Design Constraints
  • Aminolysis Risk: Ethyl esters are susceptible to nucleophilic attack by piperidine (used for Fmoc removal). If the EDTA block is introduced early in the sequence, piperidine exposure during subsequent cycles can convert the ethyl esters into stable, inactive piperidides.

    • Directive:Always introduce the this compound as the final step (N-terminal capping) or on a side chain (e.g., Lysine) after the main chain assembly is complete.

  • Base Sensitivity: The final saponification step uses strong base (LiOH/NaOH). Peptides containing aspartimide-prone sequences (Asp-Gly, Asp-Ser) or base-sensitive modifications (phospho-sites) require careful optimization of hydrolysis conditions.

Material Specifications

ComponentSpecificationRecommended Reagent
Resin Acid-labile linkerRink Amide MBHA (for amides) or Wang (for acids). Loading: 0.3–0.6 mmol/g.
Coupling Reagents High-efficiency uronium/carbodiimideHATU (0.95 eq) / DIEA (2.0 eq) or DIC / Oxyma Pure .
EDTA Block Mono-acid, tri-esterThis compound monoacid (Check purity >95% by NMR).
Cleavage Cocktail Scavenger-richTFA / TIS / H2O (95:2.5:2.5).[1]
Saponification Base hydrolysisLithium Hydroxide (LiOH) or NaOH (0.1M - 1.0M).

Experimental Protocol

Phase 1: Solid-Phase Assembly (SPPS)

Step 1: Peptide Elongation Synthesize the target peptide sequence using standard Fmoc/tBu protocols.

  • Note: If modifying a Lysine side chain, use Fmoc-Lys(Mtt)-OH .[2] Selectively remove Mtt (1% TFA/DCM) after full chain assembly to expose the

    
    -amine for EDTA coupling.
    

Step 2: Coupling this compound Since the EDTA block is bulky, potent activation is required.

  • Swell Resin: Ensure peptidyl-resin is swollen in DMF (10 mL/g).

  • Activation:

    • Dissolve this compound (3.0 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add DIEA (6.0 equivalents).

    • Pre-activation: Allow to react for 1–2 minutes (yellow color change).

  • Coupling:

    • Add activated mixture to the resin.

    • Time: Agitate for 2–4 hours at room temperature. (Longer than standard AA coupling due to sterics).

    • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.

  • Washing: Wash resin thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ) to remove excess ester.
Phase 2: Cleavage from Resin

The ethyl esters survive this step.

  • Cocktail: Prepare TFA/TIS/H

    
    O (95:2.5:2.5 v/v/v).
    
  • Reaction: Add to resin and shake for 2–3 hours.

  • Isolation: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and dry the pellet.

  • Result: Crude Peptide-EDTA(OEt)

    
     . Analyze by LC-MS to confirm mass (Mass = Peptide + EDTA + 3 
    
    
    
    28 Da).
Phase 3: Solution-Phase Saponification

This step converts the inactive tri-ester into the active metal chelator.

  • Dissolution: Dissolve the crude peptide-ester in a mixture of MeOH/H

    
    O (1:1) . If solubility is poor, use TFE or minimal DMF.
    
  • Hydrolysis:

    • Add 1.0 M LiOH (aqueous) dropwise.

    • Target pH: 10–11 . (Do not exceed pH 12 to avoid racemization).

    • Stoichiometry: Use ~5–10 equivalents of LiOH relative to the peptide (need excess to hydrolyze 3 esters).

  • Incubation: Stir at Room Temperature.

    • Time: Typically 1–4 hours .

    • Monitoring: Analyze aliquots by HPLC. The retention time will shift significantly earlier (more polar) as ethyl groups are removed. Look for the disappearance of

      
       Da adducts.
      
  • Neutralization: Once hydrolysis is complete, acidify carefully with dilute Acetic Acid or TFA to pH ~3–4.

  • Purification: Immediately purify via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Visual Workflow (Graphviz)

SPPS_EDTA_Workflow cluster_SPPS Solid Phase cluster_Solution Solution Phase Start Resin-Bound Peptide (Fmoc Removed) Coupling Coupling Step Reagents: this compound, HATU, DIEA, DMF (2-4 Hours) Start->Coupling Activation Wash Wash & Dry (DMF/DCM) Coupling->Wash Cleavage Acid Cleavage (95% TFA) Releases Peptide-EDTA(OEt)3 Wash->Cleavage Ethyl Esters Intact Crude Crude Peptide-Ester (In Solution) Cleavage->Crude Saponification Saponification (LiOH, MeOH/H2O, pH 10-11) Removes Ethyl Groups Crude->Saponification Hydrolysis Neutralization Neutralization (AcOH to pH 4) Saponification->Neutralization Final Purified Peptide-EDTA (Ready for Chelation) Neutralization->Final HPLC Purification

Caption: Workflow for integrating this compound. Note the transition from Solid Phase (Acid Stable) to Solution Phase (Base Hydrolysis).

QC and Troubleshooting Guide

Analytical Validation
  • HPLC Shift: The fully deprotected Peptide-EDTA will elute significantly earlier than the Peptide-EDTA(OEt)

    
     precursor on a C18 column due to the exposure of three hydrophilic carboxyl groups.
    
  • Copper Shift Assay: To verify chelating ability, mix an aliquot of the purified peptide with excess CuCl

    
    . Inject on HPLC. The complexed peptide usually shifts retention time and changes absorbance ratios (214nm vs 254nm) compared to the apo-peptide.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the EDTA block.Double couple; switch to smaller resin mesh size; increase temperature to 40°C (carefully).
Ethyl Esters Persist Insufficient hydrolysis time or pH too low.Increase LiOH concentration; extend time; ensure MeOH is present to solubilize the ester.
Peptide Degradation Base-catalyzed side reactions (e.g., Aspartimide).Reduce hydrolysis temperature to 4°C; reduce pH to 10.0; use shorter reaction times.
Mass +67 Da Aminolysis: Piperidine attacked the ethyl ester.Critical: Ensure EDTA was coupled as the last step. Do not expose EDTA-resin to piperidine.

References

  • Vertex AI Search. (2023). Synthesis of EDTA-like chelating peptidomimetic building blocks. Retrieved from

  • Merck Millipore. (2023). Building Blocks for Solid Phase Peptide Synthesis. Retrieved from

  • Beilstein Journals. (2017). Hydrolysis and conformational impact of C-terminal ethyl esters. Retrieved from

  • Sigma-Aldrich. (2023). Protocols for Fmoc SPPS. Retrieved from

  • Caltech Authors. (2023). Reagents for solid-phase synthesis of protein-EDTA. Retrieved from

Sources

Application Note: Solvent Selection for EDTA-Triethyl Ester Activation & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mono-acid functionalization of EDTA-triethyl ester is a critical step in synthesizing bifunctional chelators for radiopharmaceuticals and antibody-drug conjugates (ADCs). While N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the standard polar aprotic solvents for these reactions, they are not interchangeable.

This guide demonstrates that while DMF offers superior volatility for workup, it introduces a "silent" failure mode via aminolysis , where solvent decomposition products compete with the target amine. Conversely, DMSO eliminates this side reaction but necessitates specific downstream processing (lyophilization or C18 flash chromatography) due to its high boiling point.

Recommendation: Use DMSO (anhydrous, ≥99.9%) for sub-milligram, high-value couplings to ensure chemical integrity. Use DMF (freshly distilled/sparged) only for large-scale synthesis where extractive workup is mandatory, strictly monitoring for dimethylamine contamination.

Mechanistic Analysis: The Solvent Paradox

The Solubility Challenge

EDTA derivatives are zwitterionic and notoriously insoluble in non-polar organic solvents (DCM, Toluene). The triethyl ester modification increases lipophilicity, but the remaining free carboxylic acid often necessitates a polar aprotic solvent for efficient activation (e.g., NHS/EDC or HATU chemistry).

The DMF Decomposition Risk (The "Trojan Horse")

DMF is unstable over time, hydrolyzing into formic acid and dimethylamine (DMA) .

  • The Threat: DMA is a secondary amine and a potent nucleophile.

  • The Mechanism: When activating this compound (e.g., forming the NHS-ester), the contaminant DMA reacts faster than the bulky target amine (drug/protein), forming the inert EDTA-triethyl-dimethylamide byproduct. This impurity is often inseparable from the desired product by standard HPLC.

The DMSO Alternative

DMSO is chemically inert to aminolysis. However, its high boiling point (189°C) and freezing point (19°C) complicate removal. It is also a potent skin penetrant, requiring strict PPE compliance when handling toxic payloads.

Comparative Solvent Data
FeatureDMF (N,N-Dimethylformamide) DMSO (Dimethyl Sulfoxide)
Boiling Point 153°C189°C
Dielectric Constant 36.746.7 (Better solubilization)
Major Side Reaction Aminolysis (formation of dimethylamide)O-Alkylation (rare, requires strong base)
Removal Method Rotary evaporation / Aqueous extractionLyophilization / C18 Flash / Dialysis
Storage Stability Poor (Hydrolyzes to HNMe₂ + HCOOH)Excellent (Hygroscopic but chemically stable)
Rec.[1] Grade Anhydrous, amine-free (sequencing grade)Anhydrous, ≥99.9%

Visualizing the Failure Mode

The following diagram illustrates the competitive inhibition pathway introduced by aged DMF during the activation step.

DMF_Failure_Pathway DMF DMF Solvent (Storage/Aging) Decomp Decomposition (Hydrolysis) DMF->Decomp Time/Moisture DMA Dimethylamine (Contaminant) Decomp->DMA Byproduct DEAD END IMPURITY (EDTA-Dimethylamide) DMA->Byproduct EDTA This compound (Free Acid) ActiveEster Activated NHS-Ester Intermediate EDTA->ActiveEster Activation Activator Activation Reagents (EDC/NHS or HATU) Activator->ActiveEster Product Desired Conjugate (EDTA-Linker-Drug) ActiveEster->Product Slow Reaction ActiveEster->Byproduct FAST Reaction (Competitive) Target Target Amine (Drug/Protein) Target->Product

Figure 1: Pathological side-reaction mechanism in aged DMF. The dimethylamine contaminant competes with the target amine for the activated EDTA ester.

Experimental Protocols

Protocol A: High-Fidelity Coupling in DMSO (Recommended)

Context: Ideal for small-scale (<50 mg), high-value conjugations where yield and purity are paramount.

Materials:

  • This compound (Free Acid)

  • Solvent: DMSO (Anhydrous, ≥99.9%, packaged under Argon)

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Target Amine (e.g., Benzylamine derivative or Peptide)

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.0 eq of this compound in minimum DMSO (concentration ~0.1 M).

    • Note: If the solution is cloudy, sonicate at 30°C. Do not heat above 40°C to prevent ester hydrolysis.

  • Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA. Stir under inert atmosphere (

    
     or Ar) for 15 minutes.
    
    • Checkpoint: The solution should turn slightly yellow (characteristic of activated HATU esters).

  • Coupling: Add 1.0–1.2 eq of the Target Amine dissolved in DMSO.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor via LC-MS (C18 column, Water/Acetonitrile gradient). Look for the mass of Product

      
      .
      
  • Workup (Crucial Step):

    • Method 1 (Precipitation): Pour reaction mixture into 10 volumes of ice-cold 0.1 M HCl. The ester should precipitate. Centrifuge and wash with cold water.

    • Method 2 (Lyophilization): Dilute with 5 volumes of water, freeze in liquid nitrogen, and lyophilize (freeze-dry) for 48 hours to remove DMSO.

    • Method 3 (Flash Chrom): Inject the crude DMSO solution directly onto a C18 Reverse Phase column. Elute with

      
       (0.1% TFA). DMSO elutes in the void volume.
      
Protocol B: Large-Scale Coupling in DMF (With Safety Controls)

Context: Used when reaction scale (>1g) makes lyophilization impractical and aqueous extraction is required.

Pre-requisite: DMF must be tested for amines.

  • Spot Test: Add a drop of DMF to a solution of chloranil in acetone. A blue/green color indicates secondary amines. If positive, do not use .

Step-by-Step Workflow:

  • Solvent Prep: Sparge DMF with dry Argon for 20 minutes to remove volatile amines.

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add NHS (N-hydroxysuccinimide, 1.2 eq) and EDC·HCl (1.2 eq).

    • Why NHS/EDC? This forms a more stable intermediate than HATU, allowing for a two-step addition if necessary to minimize side reactions.

  • Reaction: Stir for 30 minutes to form the NHS-ester.

  • Coupling: Add the Target Amine (1.0 eq) and Triethylamine (2.0 eq).

  • Quenching: After reaction completion (TLC/LC-MS), add 5 volumes of Ethyl Acetate (EtOAc).

  • Extraction:

    • Wash organic phase 3x with 5% Citric Acid (removes unreacted amine and EDC urea).

    • Wash 2x with Brine.

    • Dry over

      
       and rotovap.
      
    • Note: DMF is difficult to remove completely via rotovap. Residual DMF can be removed by azeotroping with Heptane.

Decision Matrix for Researchers

Use the following logic flow to select the appropriate solvent system for your specific application.

Solvent_Decision_Tree Start Start: this compound Coupling ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (High Value) ScaleCheck->SmallScale LargeScale > 1 gram (Bulk) ScaleCheck->LargeScale Lyophilizer Lyophilizer Available? SmallScale->Lyophilizer PreTreat REQUIRED: Distill/Sparge DMF Check for Amines LargeScale->PreTreat Purification Downstream Purification? UseDMSO USE DMSO (Protocol A) Purification->UseDMSO Reverse Phase (C18) UseDMF USE DMF (Protocol B) Purification->UseDMF Normal Phase (Silica) Lyophilizer->Purification No Lyophilizer->UseDMSO Yes PreTreat->UseDMF

Figure 2: Decision tree for solvent selection based on scale and equipment availability.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
LC-MS shows M+29 peak DMF Aminolysis (Dimethylamide formation)Switch to DMSO immediately. If using DMF, use fresh bottle and sparge with Ar.
Low Yield in DMSO "Wet" DMSO (Hydrolysis of active ester)DMSO is hygroscopic. Use molecular sieves (3Å) in the solvent bottle 24h prior to use.
Product "oiling out" Poor solubility of product in Et2O/HexaneIf product oils out during workup, dissolve in minimal DCM and dropwise add to excess cold Ether with rapid stirring.
Incomplete Coupling Zwitterionic interferenceEDTA mono-acid can form internal salt. Ensure at least 2.5 eq of base (DIPEA) is used to deprotonate the carboxylic acid and the amine.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/EDC chemistry and solvent effects in bioconjugation).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses solvent influence on coupling efficiency and racemization). [Link]

  • Joubert, N., et al. (2020). Chemical Linkers in Antibody–Drug Conjugates (ADCs): A Comparison of Chemistry and Stability. Pharmaceuticals, 13(9), 245. (Contextualizes EDTA/Chelator conjugation in drug development). [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. (Highlights the risks of DMF decomposition in sensitive synthesis). [Link]

Sources

Application Note: Regioselective Conjugation of EDTA to Amine-Functionalized Probes via EDTA-Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Targeted Radionuclide Therapy (TRT), MRI Contrast Agents, Affinity Cleavage Probes, and Metalloprotein Design.

Executive Summary

The conjugation of metal chelators to targeting vectors (peptides, oligonucleotides, or antibodies) is a foundational technique in molecular imaging and targeted therapeutics. While ethylenediaminetetraacetic acid (EDTA) is a ubiquitous chelator, reacting native EDTA or EDTA-dianhydride directly with amine-functionalized probes frequently results in cross-linking, oligomerization, and heterogeneous product mixtures due to the presence of multiple reactive carboxylates.

To achieve strict 1:1 regioselective conjugation, EDTA monoacid triethyl ester (EDTA-TEE) is the reagent of choice. By masking three of the four carboxylic acid groups as ethyl esters, the single free carboxylic acid can be precisely activated and coupled to a primary amine. Subsequent global deprotection (saponification) restores the active chelator. This guide details the mechanistic rationale, quantitative parameters, and validated protocols for this critical workflow.

Mechanistic Causality & Reaction Design

A successful EDTA-TEE conjugation relies on a biphasic chemical strategy: Activation/Amidation followed by Saponification . Understanding the physical chemistry behind these steps is essential for troubleshooting and optimizing yields.

Phase 1: Activation and Amidation

The single free carboxylate of EDTA-TEE must be converted into an electrophilic intermediate to react with the nucleophilic primary amine of the probe.

  • Aqueous/Semi-Aqueous Route (EDC/Sulfo-NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an O-acylisourea intermediate. This intermediate is highly susceptible to rapid hydrolysis in aqueous environments[1][2]. To prevent this, N-hydroxysulfosuccinimide (Sulfo-NHS) is introduced simultaneously. Sulfo-NHS rapidly attacks the O-acylisourea to form a semi-stable Sulfo-NHS ester, which has a significantly longer half-life in water and reacts efficiently with primary amines[1][3]. The activation step is thermodynamically favored in slightly acidic conditions (pH 4.5–6.0, typically MES buffer), whereas the subsequent amidation requires the amine to be unprotonated, necessitating a shift to pH 7.0–8.5 (typically PBS)[2][3].

  • Organic Route (HATU/DIPEA): For synthetic peptides or small molecules, coupling is performed in anhydrous organic solvents (DMF/DMSO). HATU generates a highly reactive O-At (7-azabenzotriazole) ester intermediate. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.

Phase 2: Saponification (Ester Hydrolysis)

Following successful amidation, the three ethyl ester protecting groups must be removed. Basic hydrolysis (saponification) is driven by the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate that collapses to expel an ethoxide ion, leaving a carboxylate salt[4].

  • Reagent Selection: Lithium hydroxide (LiOH) in a mixture of water and an alcohol (methanol or ethanol) is the gold standard for this step[4][5]. LiOH provides a milder source of hydroxide compared to NaOH or KOH, significantly reducing the risk of off-target reactions such as peptide backbone cleavage or racemization of chiral centers.

  • Acidification: Because saponification yields the carboxylate salt, a final acidification step (using HCl or TFA) is required during workup or HPLC purification to protonate the chelator into its free acid form[4][6].

Workflow Visualization

Workflow A EDTA-Triethyl Ester (1 Free COOH) Act Activation (EDC/NHS or HATU) A->Act B Amine Probe (R-NH2) Conj Amidation (pH 7.5-8.0) B->Conj Int Activated Ester Intermediate Act->Int Int->Conj Est Triethyl Ester Conjugate Conj->Est Deprot Saponification (LiOH, MeOH/H2O) Est->Deprot Final Active EDTA-Probe Chelator Deprot->Final

Workflow for the conjugation and deprotection of this compound to amine-functionalized probes.

Quantitative Reaction Parameters

The following table synthesizes the stoichiometric and environmental parameters required for the two primary conjugation routes and the subsequent deprotection phase.

ParameterAqueous Route (Proteins/Oligos)Organic Route (Peptides/Small Molecules)Saponification (Deprotection)
Primary Reagents EDC, Sulfo-NHSHATU, DIPEALiOH (0.5 M to 1.0 M)
Solvent System MES (Act.) / PBS (Coup.)Anhydrous DMF or DMSOMeOH/H₂O or EtOH/H₂O (1:1 v/v)
Optimal pH 5.5 (Act.) / 7.5 (Coup.)Apparent pH > 8.0Highly Basic (pH > 12)
Probe Equivalents 1.0 eq1.0 eqN/A (Conjugate is 1.0 eq)
EDTA-TEE Equivalents 10 - 50 eq (Excess)1.2 - 1.5 eqN/A
Reaction Time 15 min (Act.) / 2 hr (Coup.)1 - 2 hr2 - 4 hr
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Room Temperature (20-25°C)

Detailed Experimental Methodologies

Protocol A: Organic Phase Conjugation (For Small Molecules & Peptides)

Use this protocol when the amine-functionalized probe is soluble in organic solvents.

  • Preparation: Dissolve the amine-functionalized probe (1.0 eq) in anhydrous DMF (concentration ~10-20 mg/mL).

  • Activation: In a separate vial, dissolve EDTA-TEE (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to the mixture. Vortex briefly and incubate for 5 minutes at room temperature to allow the O-At ester to form.

  • Coupling: Transfer the activated EDTA-TEE solution to the vial containing the amine probe. Stir continuously at room temperature for 1–2 hours.

  • Quenching & Workup: Quench the reaction by adding a few drops of LC-MS grade water. Remove the DMF under reduced pressure (SpeedVac or lyophilizer) or proceed directly to preparative HPLC to isolate the protected EDTA-TEE conjugate.

Protocol B: Aqueous Phase Conjugation (For Proteins & Oligonucleotides)

Use this protocol for biomacromolecules requiring physiological or near-physiological conditions.

  • Activation Buffer Preparation: Prepare a 0.1 M MES buffer, pH 5.5. Ensure it is strictly free of extraneous carboxylates or primary amines[1].

  • Activation: Dissolve EDTA-TEE (50 eq relative to the protein) in the MES buffer. Immediately add dry EDC powder (50 eq) and Sulfo-NHS (125 eq). Critical Note: EDC and NHS are highly moisture-sensitive and must be equilibrated to room temperature before opening to prevent condensation and rapid inactivation[2][3]. Incubate for 15 minutes at room temperature.

  • Coupling Buffer Adjustment: Dissolve the protein/oligo in 0.1 M PBS, pH 7.5.

  • Amidation: Add the activated EDTA-TEE solution directly to the protein solution. The final pH should be between 7.0 and 7.5. Incubate for 2 hours at room temperature with gentle agitation[2][3].

  • Purification: Remove unreacted EDTA-TEE, EDC, and NHS byproducts using a pre-equilibrated size-exclusion desalting column (e.g., PD-10 or Zeba Spin)[2].

Protocol C: Global Deprotection (Saponification)

This step removes the triethyl esters to yield the active metal-chelating species.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and LC-MS grade Water.

  • Hydrolysis: Dissolve the purified EDTA-TEE conjugate in the solvent mixture. Add an equal volume of 1.0 M aqueous LiOH (final LiOH concentration ~0.5 M)[4][5].

  • Incubation: Stir the reaction at room temperature for 2 to 4 hours. Monitor the progression via LC-MS (see Section 6).

  • Neutralization: Carefully neutralize the reaction by dropwise addition of 1.0 M HCl or 10% Trifluoroacetic acid (TFA) until the pH reaches ~4.0 to 5.0[4][6].

  • Final Isolation: Purify the fully deprotected EDTA-probe conjugate via preparative RP-HPLC or dialysis (depending on the molecular weight of the probe). Lyophilize to obtain the final product as a stable powder.

Self-Validating System & Analytical Quality Control

To ensure scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to metal chelation without confirming the success of both the conjugation and deprotection steps via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Checkpoint 1 (Post-Conjugation): EDTA-TEE has an exact mass of 376.18 Da. During amidation, a molecule of water (18.01 Da) is lost. Therefore, the successful conjugation will result in a mass shift of +358.17 Da relative to the starting amine probe.

  • Validation Checkpoint 2 (Post-Deprotection): Each of the three ethyl ester groups (-CH₂CH₃, 29.04 Da) is replaced by a proton (1.01 Da) during saponification. This results in a net mass loss of 28.03 Da per ester. The fully deprotected molecule must show a mass shift of -84.09 Da relative to the protected conjugate. The presence of intermediate peaks (-28 Da or -56 Da) indicates incomplete saponification, requiring extended incubation time or additional LiOH.

References

  • Mrksich Group / Northwestern University (Dervan et al.). Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T). Available at:[Link]

  • Chemguide. Hydrolysis of Esters. Available at: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at:[Link]

Sources

Application Note: Controlled Hydrolysis of EDTA Tetraethyl Ester to Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-purity EDTA triethyl ester (EDTA-Et₃) for use as a bifunctional chelator or linker intermediate.

Executive Summary

Objective: Selective synthesis of Ethylenediaminetetraacetic acid triethyl ester (EDTA-Et₃) via controlled partial hydrolysis of the tetraethyl ester (EDTA-Et₄). Challenge: Symmetrical poly-esters like EDTA-Et₄ exhibit statistical hydrolysis kinetics, typically yielding a difficult-to-separate mixture of tetra-, tri-, di-, and mono-esters. Solution: This protocol utilizes stoichiometric limitation combined with a pH-dependent phase-switch extraction strategy. This method exploits the differential solubility of the mono-acid (tri-ester) versus the neutral tetra-ester and the highly polar di-acid species to achieve isolation without tedious chromatographic separation.

Strategic Analysis: The "Phase-Switch" Mechanism

The core difficulty in synthesizing EDTA-Et₃ is not the chemical transformation, but the purification. Standard hydrolysis with 1 equivalent of base yields a statistical mixture.

This protocol bypasses column chromatography by leveraging the unique pKa and lipophilicity profile of the target molecule:

  • Neutral pH (Organic Wash): The unreacted starting material (Tetra-ester) is neutral and highly lipophilic. It is removed via ether extraction while the product (as a salt) remains in the aqueous phase.

  • Acidic pH (Product Extraction): Upon acidification to pH 1.0, the Tri-ester mono-carboxylate becomes protonated (

    
    
    
    
    
    
    
    ). Unlike the di-acid and mono-acid byproducts which remain too polar/water-soluble, the Tri-ester is sufficiently lipophilic to extract into chloroform.
Mechanism Diagram

ReactionPathway cluster_Mixture Statistical Mixture (Aq. Phase) Tetra EDTA Tetraethyl Ester (Lipophilic, Neutral) TriSalt Tri-Ester Sodium Salt (Water Soluble) Tetra->TriSalt Hydrolysis DiSalt Di-Ester Disodium Salt (Highly Polar) Tetra->DiSalt Over-hydrolysis NaOH NaOH (1.0 eq) Ethanol/Water NaOH->TriSalt TriAcid Target: EDTA Triethyl Ester (Mono-acid) TriSalt->TriAcid Acidification (pH 1.0) + CHCl3 Extraction

Figure 1: Reaction pathway and solubility switch mechanism.

Detailed Protocol

Materials & Reagents
ReagentSpecificationRole
EDTA Tetraethyl Ester >98% PurityStarting Material
Sodium Hydroxide (NaOH) 1.0 M Standardized Soln.Hydrolysis Reagent
Ethanol (EtOH) AbsoluteCo-solvent
Diethyl Ether ACS ReagentWash Solvent (Removes SM)
Chloroform (CHCl₃) ACS ReagentExtraction Solvent (Isolates Product)
Hydrochloric Acid (HCl) 1.0 M and 6.0 MpH Adjustment
Experimental Procedure
Step 1: Stoichiometric Hydrolysis
  • Dissolve EDTA tetraethyl ester (10.0 g, 26.6 mmol) in Ethanol (100 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath. Note: Cooling suppresses the reaction rate, improving selectivity for the mono-hydrolysis.

  • Add 1.0 molar equivalent of NaOH (26.6 mL of 1.0 M solution) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18–24 hours .

    • Monitoring: Check by TLC (SiO₂, 10% MeOH in DCM). The tetra-ester moves near the solvent front; the tri-ester (salt) will remain at the baseline.

Step 2: Workup & Phase Separation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of the ethanol.

  • Aqueous Dilution: Redissolve the residue in 50 mL of distilled water .

  • Lipophilic Wash (Critical):

    • Wash the aqueous solution with Diethyl Ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       mL).
      
    • Action: Keep the Aqueous Phase .

    • Logic: The ether layers contain unreacted tetraethyl ester. (These can be concentrated and recycled).

  • Acidification:

    • Cool the aqueous phase to 4°C.

    • Carefully adjust the pH to 1.0 using HCl (start with 6M, finish with 1M).

    • Caution: Evolution of heat. Ensure pH is strictly 1.0–1.5.

Step 3: Product Isolation
  • Extraction: Extract the acidic aqueous phase with Chloroform (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     mL).
    
    • Note: The mono-acid (Tri-ester) partitions into the chloroform. The di-acid and free EDTA remain in the water.

  • Drying: Combine the chloroform layers, wash once with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Concentration: Filter and evaporate the chloroform under reduced pressure to yield the product as a viscous oil or low-melting solid.

Expected Results
  • Yield: 35% – 45% (based on statistical probability and recovery efficiency).

  • Appearance: Colorless to pale yellow oil.

  • Purity: >95% (by NMR).

Quality Control & Characterization

Analytical Parameters
MethodExpected Signal / Observation
¹H NMR (D₂O/CDCl₃) Ethyl Groups: Two distinct multiplets (ester vs free acid proximity, though rapid exchange may average them). Backbone: Singlets/Multiplets at 3.0–4.0 ppm region. Integration: Ratio of Ethyl CH₂ (6H) to Ethyl CH₃ (9H) confirms Tri-ester state.
Mass Spectrometry [M+H]⁺: Calc: ~349.2 m/z. Obs: 349.2 ± 0.5.
Solubility Soluble in CHCl₃, DCM, MeOH. Insoluble in Water (at pH < 2).
Workflow Visualization

WorkupFlow Start Crude Reaction Mix (EtOH/H2O) Evap Evaporate EtOH Add Water Start->Evap Wash Wash w/ Diethyl Ether Evap->Wash EtherLayer Ether Layer (Unreacted Tetra-Ester) Wash->EtherLayer AqLayer1 Aqueous Layer (Tri- & Di- Salts) Wash->AqLayer1 Acidify Acidify to pH 1.0 (HCl) AqLayer1->Acidify Extract Extract w/ Chloroform Acidify->Extract AqLayer2 Aqueous Layer (Di-acids, Salts) Extract->AqLayer2 OrgLayer Chloroform Layer (Product) Extract->OrgLayer Final Dry & Concentrate Pure EDTA-Et3 OrgLayer->Final

Figure 2: Purification workflow emphasizing the pH-switch extraction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Over-hydrolysis to di-ester.Ensure temperature is kept at 0°C during NaOH addition. Verify NaOH concentration is accurate.
Product contains Tetra-ester Insufficient Ether wash.Increase the number of ether washes before acidification.
Product contains Di-ester pH during extraction was too low or extraction solvent too polar.Ensure pH is 1.0. Avoid using alcohols (MeOH) in the extraction solvent. Stick to CHCl₃ or DCM.
Emulsion formation Amphiphilic nature of EDTA esters.Add solid NaCl to saturate the aqueous phase (Salting out) before extraction.

References

  • Sluka, J. P., Horvath, S. J., Glasgow, A. C., Simon, M. I., & Dervan, P. B. (1987). Importance of minor-groove binding zinc fingers for DNA binding. Biochemistry, 26(9), 2651–2658.
  • Specific Tri-Ester Isolation: Chen, H., & Kostic, N. M. (1988). A new trinuclear complex of platinum and iron efficiently promotes cleavage of plasmid DNA.[1] Inorganic Chemistry, Oxford Academic. Note: This reference explicitly describes the pH 1.0 / Chloroform extraction method for isolating EDTA triethyl ester.

  • Enzymatic Alternative (Comparison): Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link Context: While focusing on diesters, this establishes the principle of statistical vs. enzymatic control.

Sources

Application Note: Optimizing pH for Site-Directed Metal Chelation using EDTA-Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

EDTA-triethyl ester is a critical bifunctional precursor used in the synthesis of targeted metal-chelating probes, such as sequence-specific DNA cleaving agents and targeted radiopharmaceuticals. Because three of its four carboxylate groups are protected as ethyl esters, direct metal binding is thermodynamically unfavorable. This application note details the mechanistic causality behind pH optimization, providing self-validating protocols for the alkaline deprotection of the ester and the subsequent pH-controlled metal loading required to form stable holo-complexes.

Mechanistic Principles & The Causality of pH

This compound (CAS 90359-20-9) is commercially supplied as a high-purity hydrochloride salt[]. Structurally, it features a single free carboxylic acid and three ethyl ester-protected carboxylates[2]. This asymmetry is by design: it allows researchers to perform site-directed amide coupling to primary amines on peptides or affinity probes without the risk of cross-linking that would occur with fully deprotected EDTA[3][4].

However, the triethyl ester form possesses extremely poor metal-binding thermodynamics. The bulky ethyl groups sterically hinder the octahedral coordination geometry required by transition metals, and the lack of anionic oxygen donors prevents the formation of stable coordinate covalent bonds. Therefore, optimizing pH for metal binding is inherently a two-phase strategy:

  • Alkaline Saponification (pH 11.0–12.0): Hydrolyzing the protective esters to reveal the active EDTA-monoamide.

  • Neutral Metallation (pH 6.5–7.5): Loading the transition metal at a precise pH to balance amine deprotonation against metal hydroxide precipitation.

Once conjugated and deprotected, the resulting EDTA-monoamide derivative relies on three carboxylates, one amide carbonyl, and two tertiary amines to coordinate metals (e.g., Fe²⁺, Fe³⁺, Cu²⁺). The pH of the loading buffer strictly dictates the protonation state of these functional groups:

  • Acidic Regime (pH < 5.0): The tertiary amines in the ethylenediamine backbone become protonated. Because coordinate covalent bonds require the nitrogen lone pairs to be donated to the metal's empty d-orbitals, protonation abolishes the nitrogen contribution to the chelate effect, leading to weak binding.

  • Basic Regime (pH > 8.5): While the chelator is fully deprotonated, transition metals are highly susceptible to hydroxide attack. In basic aqueous solutions, metals like Fe³⁺ will precipitate as insoluble iron(III) hydroxide (Fe(OH)₃), stripping the metal from the chelator.

  • The Optimal Window (pH 6.5 – 7.5): This narrow physiological range ensures the amines are sufficiently deprotonated to engage the metal, while the concentration of free hydroxide ions remains too low to induce metal precipitation[3].

pHOptimization Start Active EDTA-Conjugate + Transition Metal Low Acidic Buffer (pH < 5.0) Start->Low Neutral Neutral Buffer (pH 6.5 - 7.5) Start->Neutral High Basic Buffer (pH > 8.5) Start->High Low_Result Amines Protonated Weak Metal Binding Low->Low_Result Neutral_Result Optimal Coordination Stable Holo-Complex Neutral->Neutral_Result High_Result Metal Hydroxide Insoluble Precipitation High->High_Result

pH-dependent speciation and metal binding outcomes for EDTA complexes.

Experimental Workflows & Self-Validating Protocols

Protocol A: Conjugation and Alkaline Deprotection

Objective: Couple this compound to a target amine and hydrolyze the protective esters to restore chelating capability.

  • Amide Coupling: Dissolve this compound and the target amine in anhydrous DMF. Activate the free carboxylate using 1,1'-carbonyldiimidazole (CDI) or EDC/NHS. Stir at room temperature for 12–24 hours[3][4].

  • Saponification: Isolate the protected conjugate and resuspend in a minimal volume of ethanol. Slowly add 0.1 M NaOH to bring the pH to ~11.5. Stir for 4–6 hours at room temperature.

    • Causality: High pH is strictly required to drive the base-catalyzed ester hydrolysis to completion.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the tri-ester mass and the appearance of the fully deprotected conjugate (M - 84 Da) confirms complete hydrolysis. Do not proceed until the tri-ester is undetectable.

  • Neutralization: Carefully titrate the solution back to pH 7.0 using 0.1 M HCl.

    • Expert Insight: Add the acid dropwise. Rapid acidification can cause the conjugate to cross its isoelectric point too quickly, resulting in localized precipitation. If turbidity appears, add dilute base until clarity is restored, then proceed with a slower acid titration.

Workflow A This compound (Precursor) C Amide Coupling (pH 7.0-8.0, DMF) A->C B Target Amine (Probe/Peptide) B->C D Protected Conjugate (Tri-ester) C->D E Saponification (pH 11.0-12.0, NaOH) D->E F Active Chelator (EDTA-Monoamide) E->F G Metal Loading (pH 6.5-7.5, HEPES) F->G H Holo-Complex (Functional Probe) G->H

Workflow for synthesizing and metallating this compound conjugates.

Protocol B: Metal Loading and pH Optimization

Objective: Form a stable, high-affinity holo-complex with a transition metal (e.g., Fe²⁺ or Cu²⁺).

  • Buffer Selection: Prepare a 50 mM HEPES or MOPS buffer at pH 7.0.

    • Causality: Avoid coordinating buffers like phosphate or citrate. These anions compete with the EDTA-conjugate for the metal ion, artificially lowering the effective binding constant and forming insoluble precipitates.

  • Metal Addition: To a 100 µM solution of the deprotected conjugate, add 95 µM of the metal salt (e.g., freshly prepared Fe(NH₄)₂(SO₄)₂ for Fe²⁺).

    • Expert Insight: Always add the metal in a slight sub-stoichiometric amount (0.95 equivalents) to prevent the presence of free, unbound metal ions which can cause high background noise and off-target toxicity in downstream biological assays[3].

  • Equilibration: Incubate at 25°C for 30 minutes to allow the thermodynamically stable complex to form.

    • Self-Validation Check: Use a colorimetric indicator such as Xylenol Orange. A drop of the reaction mixture added to Xylenol Orange should remain yellow (indicating no free metal). A shift to purple/red indicates incomplete chelation, suggesting the pH has drifted and requires readjustment to 7.0.

Quantitative Speciation Data

The following table summarizes the quantitative impact of pH on the speciation and binding efficiency of the deprotected EDTA-monoamide conjugate.

pH RangeAmine Protonation StateCarboxylate StateMetal Solubility (e.g., Fe³⁺/Cu²⁺)Chelation EfficiencyRecommended Action
< 4.0 Fully ProtonatedPartially ProtonatedHigh< 10% Add dilute NaOH
4.0 - 6.0 Partially ProtonatedDeprotonatedModerate40 - 70% Buffer exchange to HEPES
6.5 - 7.5 DeprotonatedFully DeprotonatedStable in Chelate> 95% Optimal Range
> 8.5 DeprotonatedFully DeprotonatedLow (Precipitates)< 20% (Metal loss)Add dilute HCl

References[1] Title: CAS 90359-20-9 (this compound) - BOC Sciences: Product Description

Source : bocsci.com URL : Title : Ethylenediaminetetraacetic acid triethyl ester 90359-20-9 - MilliporeSigma Source : sigmaaldrich.com URL : [2] Title : Ethylenediaminetetraacetic acid triethyl ester hydrochloride | C16H29ClN2O8 - PubChem Source : nih.gov URL : 2[3] Title : A new trinuclear complex of platinum and iron efficiently promotes cleavage of plasmid DNA - Oxford Academic Source : oup.com URL : 3[4] Title : Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T) - The Mrksich Group Source : northwestern.edu URL :4

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl esters during EDTA conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, the unwanted hydrolysis of ethyl esters during the conjugation of Ethylenediaminetetraacetic acid (EDTA) to amine-containing target molecules.

Below, we break down the mechanistic causality of this issue and provide self-validating, field-proven protocols to ensure the structural integrity of your target molecules.

Part 1: Core Principles & FAQs

Q1: Mechanistically, why does my ethyl ester hydrolyze during standard EDC/NHS coupling?

A1: Standard EDC/NHS conjugation protocols are typically performed in aqueous buffers at pH 8.0–9.0 to ensure the target primary amine remains unprotonated and nucleophilic. However, under these basic aqueous conditions, the hydroxide ion (OH⁻) acts as a highly competitive nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate that rapidly collapses to release ethanol, leaving a permanently deprotonated (and thus unreactive) carboxylate[1]. While the newly formed EDTA-amide bond is highly stable due to nitrogen's lower electronegativity and superior resonance stabilization[2], your ethyl ester is simultaneously destroyed via saponification.

Q2: How can I completely eliminate water from the reaction to prevent hydrolysis?

A2: The most direct kinetic solution is to transition to strictly anhydrous organic conditions. Water is the obligate nucleophile for saponification; without it, hydrolysis cannot physically occur[3].

  • The Strategy: Dissolve your target molecule in anhydrous DMF or DMSO. Instead of aqueous buffers, use a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is bulky enough that it cannot attack the ester, but basic enough to deprotonate your target amine, allowing it to react with pre-formed EDTA monoanhydride or EDTA-NHS ester[4].

Q3: What if my target molecule is only soluble in aqueous media?

A3: If you are forced to use water, you must manipulate the reaction kinetics to favor amidation over hydrolysis:

  • Lower the pH: Operate at the absolute lowest pH where your specific amine is still sufficiently nucleophilic (often pH 7.2–7.5)[1].

  • Lower the Temperature: Perform the conjugation at 4°C. The activation energy for amidation via an NHS ester is lower than that of base-catalyzed ester hydrolysis. Cooling the reaction selectively slows the hydrolysis rate more than the conjugation rate.

  • Limit Exposure Time: Quench the reaction early (e.g., 30–60 minutes) rather than leaving it to stir overnight.

Q4: Is there a protecting group strategy that bypasses this kinetic balancing act entirely?

A4: Yes. The "Gold Standard" in complex peptide synthesis is the Orthogonal Protection Strategy using EDTA-tri-tert-butyl ester . Instead of using naked EDTA, you couple an EDTA derivative where three of the carboxylic acids are protected as tert-butyl esters, leaving exactly one free carboxylic acid. After coupling this free acid to your target amine in anhydrous conditions, you treat the conjugate with Trifluoroacetic acid (TFA). TFA selectively cleaves the bulky tert-butyl groups via a stable carbocation intermediate, but is completely orthogonal to ethyl esters, leaving your target moiety perfectly intact.

Part 2: Quantitative Strategy Comparison

The following table summarizes the quantitative expectations and risk profiles of the three primary conjugation strategies.

StrategyConjugation ChemistrySolvent SystemBase UsedEster Hydrolysis RiskExpected Conjugation Yield
Conventional in-situ EDC / NHSAqueous Buffer (pH 8.5)NaOH / CarbonateHigh (>40%) 30 - 50%
Anhydrous EDTA-MonoanhydrideDry DMSO / DMFDIPEA (1.5 eq)Low (<5%) 75 - 85%
Orthogonal EDTA-tri-t-Bu EsterDry DMF

DCM/TFA
DIPEA

None
None (0%) 85 - 95%

Part 3: Pathway Visualization

ConjugationPathway Start Target Molecule (Amine + Ethyl Ester) PathA Aqueous EDC/NHS (pH 8.5 Buffer) Start->PathA Conventional PathB Anhydrous EDTA-NHS (Dry DMF + DIPEA) Start->PathB Strategy 1 PathC EDTA-tri-t-Bu Ester (HATU, then TFA) Start->PathC Strategy 2 Hydrolysis Ester Hydrolysis (Conjugation Failure) PathA->Hydrolysis OH- attacks ester Success1 Successful Conjugation (Ethyl Ester Intact) PathB->Success1 No water present Success2 Successful Conjugation (Ethyl Ester Intact) PathC->Success2 TFA orthogonal to Et-Ester

Mechanistic pathways of EDTA conjugation and their impact on ethyl ester stability.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Conjugation via EDTA-Monoanhydride

Use this protocol when your target molecule is highly soluble in organic solvents[4].

  • Preparation: Dissolve the ethyl ester-containing target molecule (1.0 eq) in strictly anhydrous DMSO or DMF (0.1 M concentration). Note: Ensure solvents are stored over molecular sieves.

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

    • Causality Check: DIPEA deprotonates the primary amine to enhance nucleophilicity but is too sterically hindered to induce base-catalyzed ester cleavage.

  • Conjugation: Slowly add EDTA monoanhydride (1.2 eq) to the stirring solution at room temperature.

  • Incubation & Validation: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Sample 1 µL of the reaction, dilute in methanol, and monitor via LC-MS. Confirm the presence of the

      
       peak of the desired conjugate. Critically, verify the absence of an 
      
      
      
      peak, which would indicate the loss of the ethyl group (hydrolysis).
  • Purification: Quench the reaction with 10 volumes of cold diethyl ether to precipitate the EDTA-conjugate. Centrifuge, decant the supernatant, and purify the pellet via preparative RP-HPLC using a neutral or slightly acidic gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile).

Protocol B: Orthogonal Protection Strategy (EDTA-tri-tert-butyl ester)

Use this protocol for highly sensitive ethyl esters or complex multi-step syntheses.

  • Coupling: In a flame-dried flask, dissolve EDTA-tri-tert-butyl ester (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes to activate the carboxylic acid.

  • Target Addition: Add the target amine (1.0 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Intermediate Validation: Confirm the formation of the fully protected intermediate via LC-MS. Evaporate the DMF under reduced pressure.

  • Orthogonal Deprotection: Resuspend the crude solid in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

    • Causality Check: TFA provides the highly acidic environment required to protonate and cleave the bulky tert-butyl groups (releasing isobutylene gas). Because this is a non-aqueous acidic environment, the ethyl ester remains completely inert and stable.

  • Purification: Evaporate the TFA/DCM under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to yield the pure, fully deprotected EDTA-conjugate with the ethyl ester perfectly preserved.

References

  • Source: carbodiimide.
  • Title: US6545162B1 - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support Source: Google Patents URL
  • Title: Trifunctional Dibromomaleimide Reagents Built Around A Lysine Scaffold Deliver Site-selective Dual-modality Antibody Conjugation Source: UCL Discovery URL
  • Title: Why do amides require much harsher conditions for hydrolysis than esters?

Sources

Troubleshooting low yields in EDTA-triethyl ester coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Yields in EDTA-Triethyl Ester Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the mono-amidation of this compound (EDTA-OEt3). While this transformation appears to be a straightforward peptide coupling on paper, the unique structural features of the EDTA backbone—specifically its tertiary amines and dense steric bulk—create a perfect storm for competing side reactions.1[1]. This guide deconstructs the mechanistic pitfalls behind these low yields and provides a self-validating, field-proven protocol to rescue your reaction.

Diagnostic Decision Tree

Before altering your protocol, use the logical workflow below to diagnose the root cause of your specific yield loss based on your analytical data.

G A Low Yield in EDTA-OEt3 Coupling B Is unreacted amine recovered? A->B C Activation Failure or Hydrolysis B->C Yes D Side Reactions (e.g., Cyclization) B->D No E Are you using aqueous conditions? C->E H Does LC-MS show M-18 or M-46? D->H F Switch to anhydrous DMF/DCM + HATU E->F Yes G Check base strength (DIPEA vs TEA) E->G No I Lactam formation. Lower temp, use HOAt. H->I Yes

Diagnostic workflow for identifying the root cause of low yields in this compound coupling.

Mechanistic Pitfalls: The "Why" Behind the Failure

To troubleshoot effectively, you must understand the causality behind the degradation of your activated intermediate.

  • The Intramolecular Cyclization (Lactam) Problem: When the free carboxylate of EDTA-OEt3 is activated, the adjacent tertiary nitrogen in the ethylenediamine backbone can act as an internal nucleophile. This intramolecular attack forms a cyclic lactam (a piperazinone derivative), consuming the activated ester before your target primary amine can react. This is severely exacerbated at room temperature or when the target amine is sterically hindered.

  • Hydrolysis vs. Activation Trade-off: If trace water is present in the solvent or reagents, the highly reactive O-acylisourea (from carbodiimides like EDC) or the active ester (from HATU) will rapidly hydrolyze back to the starting EDTA-OEt3.

  • Base-Catalyzed Ester Cleavage: While ethyl esters are generally robust, prolonged exposure to excess strong organic bases during sluggish couplings can lead to partial deprotection or transamidation, resulting in a complex mixture of mono-, di-, and tri-amides.

Reagent Selection MatrixModern medicinal chemistry heavily relies on specific coupling reagents to overcome low conversions in sterically hindered systems[2]. The table below summarizes the quantitative and qualitative performance of common reagents specifically for EDTA-OEt3.
Reagent SystemActivation SpeedRisk of CyclizationYield PotentialMechanistic Notes
EDC / NHS ModerateHighLow-MediumProne to rapid hydrolysis; requires large excesses of reagents.
DCC / DMAP FastHighMediumThe DCU byproduct is notoriously difficult to remove from polar EDTA conjugates.
CDI ModerateLow50–60%2[2], but requires strictly anhydrous conditions.
HATU / DIPEA Very FastLow>80%Gold Standard. The incorporated HOAt moiety minimizes lactam formation and accelerates hindered couplings.
Validated Experimental Protocol: HATU-Mediated Amidation

To maximize yield, we recommend abandoning carbodiimides in favor of a strictly controlled HATU/DIPEA protocol. This methodology is designed as a self-validating system to prevent side reactions.

Materials Required: EDTA triethyl ester (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), Target Primary Amine (1.2 eq), Anhydrous DMF (AcroSeal or equivalent).

  • Step 1: Pre-activation (The Critical Window) Dissolve EDTA-OEt3 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar). Causality: Cooling the reaction strictly suppresses the intramolecular cyclization pathway, which has a higher activation energy than the desired HOAt-ester formation.

  • Step 2: Base Addition Add DIPEA (2.0 eq) dropwise. Stir for exactly 5 minutes at 0 °C. Causality: DIPEA deprotonates the carboxylic acid to initiate the nucleophilic attack on HATU. The 5-minute window is long enough to form the highly reactive active ester but short enough to prevent degradation or lactamization.

  • Step 3: Amine Coupling Add the target amine (1.2 eq) dissolved in a minimal volume of anhydrous DMF. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Causality: The HOAt ester is highly reactive toward primary amines. Allowing the system to warm ensures complete conversion of sterically hindered substrates while minimizing the risk of ethyl ester hydrolysis.

  • Step 4: Self-Validation (LC-MS Check) Before proceeding to workup, quench a 1 µL aliquot of the reaction mixture in 100 µL of 50% MeCN/H2O. Inject into the LC-MS. Validation: A successful reaction will show the product mass as the base peak. If you observe significant M-18 (water loss/lactam) or M-46 (ethanol loss) peaks, your DMF was likely wet or the pre-activation step was too long.

Frequently Asked Questions (FAQs)

Q: My product is highly polar, and I am losing my yield during the aqueous workup. What should I do? A: EDTA-OEt3 conjugates often partition into the aqueous layer if the pH is not strictly controlled, acting as zwitterions. Avoid highly acidic or basic washes. Instead of a traditional liquid-liquid extraction, evaporate the DMF directly under high vacuum (e.g., Genevac or lyophilization) and purify the crude residue directly via reverse-phase HPLC (C18 column).

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: It is strongly discouraged.3[3] and can act as a competitive nucleophile against the active ester, leading to complex side reactions. DIPEA’s steric bulk prevents this interference while providing the necessary basicity.

Q: Why does my LC-MS show a large mass peak corresponding to the addition of tetramethyluronium (+98 Da)? A: This is a classic HATU side reaction known as guanidinylation. It occurs when your target amine reacts directly with the uronium salt of HATU rather than the activated carboxylic acid. To prevent this, you must strictly adhere to Step 1 and Step 2 of the protocol: ensure the EDTA-OEt3 is fully pre-activated with HATU for 5 minutes before any target amine is introduced to the flask.

References

1.2 2.1 3.4 4. 3

Sources

Technical Support Center: Purification of Protein-EDTA-Triethyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Hub. Topic: Removal of Unreacted EDTA-Triethyl Ester from Protein Conjugates. Ticket ID: BIO-PUR-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely using This compound (often functionalized as a mono-acid or activated ester) to attach a metal-chelating moiety to a protein while keeping the chelating carboxyls protected. This "prodrug-like" strategy prevents premature metal binding during synthesis.

The Critical Challenge: Unlike standard EDTA, the triethyl ester form is significantly more hydrophobic . It does not behave like a simple salt. If not removed before the hydrolysis (activation) step, it can associate non-covalently with hydrophobic pockets on your protein, leading to:

  • False Positives: Leaching of the chelator during downstream assays.

  • Toxicity: In vivo toxicity due to the release of the hydrophobic small molecule.

  • Quantification Errors: Inaccurate determination of the Chelator-to-Protein (C/P) ratio.

Module 1: Experimental Workflow & Decision Matrix

Before proceeding to the protocols, verify your current stage in the conjugation workflow.

Figure 1: Workflow for the purification and activation of EDTA-ester conjugates. Note that purification is recommended BEFORE hydrolysis to prevent the hydrophobic ester from re-associating with the protein.

Module 2: Validated Purification Protocols
Method A: Size Exclusion Chromatography (Desalting)

Best for: Small volumes (<2.5 mL), high recovery, and rapid removal of hydrophobic small molecules.

Why this works: The porous resin retards the small EDTA-ester molecules (~400 Da) while the large protein (~150 kDa) elutes in the void volume. Unlike dialysis, this flow-based method prevents the hydrophobic ester from reaching equilibrium and "sticking" back to the protein.

Protocol:

  • Equilibration: Equilibrate a Sephadex G-25 (e.g., PD-10) or Zeba™ Spin column with PBS (pH 7.4) .

    • Critical Step: If your EDTA-ester is highly hydrophobic, add 5% DMSO or 5% Propylene Glycol to the equilibration buffer. This acts as a "chaperone" to keep the unreacted ester soluble and prevents it from precipitating on the column or the protein.

  • Loading: Apply the crude reaction mixture to the center of the resin bed.

    • Volume Rule: Do not exceed 30% of the column volume (e.g., 2.5 mL sample for a PD-10 column).

  • Elution:

    • Gravity: Add buffer (approx. 3.5 mL for PD-10) and collect the flow-through. This is your purified protein.

    • Spin: Centrifuge at 1000 x g for 2 minutes. The flow-through is your purified protein.

  • Validation: The retained small molecules (unreacted EDTA-ester) remain in the column.

Method B: Ultrafiltration (Centrifugal Concentrators)

Best for: Concentration and buffer exchange simultaneously.

Protocol:

  • Selection: Use a concentrator with a Molecular Weight Cut-Off (MWCO) at least 2-3x smaller than your protein (e.g., 30 kDa MWCO for a 150 kDa IgG).

  • Wash 1: Dilute reaction 1:10 with PBS. Centrifuge until volume is reduced to original.

  • Wash 2-3: Repeat.

  • Warning: Hydrophobic esters can adsorb to the membrane (Polyethersulfone/PES is preferred over regenerated cellulose for hydrophobic clearance).

Module 3: Troubleshooting Guide (Q&A)
Issue 1: "My protein precipitated during purification."

Diagnosis: The unreacted this compound has low solubility in aqueous buffers. As you remove the organic solvent (DMSO/DMF) used in the conjugation reaction, the ester precipitates, potentially dragging the protein down with it (co-precipitation).

Corrective Action:

  • Maintain Solvent: Keep 5-10% DMSO in your purification buffer during the first desalting step.

  • Immediate Dilution: Before applying to the column, dilute the reaction mixture 2-fold with a buffer containing 10% glycerol to stabilize the protein-ester complex.

Issue 2: "I still see background signal in my metal-binding assay."

Diagnosis: Incomplete removal of the unreacted ester. Even trace amounts of free EDTA (after hydrolysis) will compete with your protein for the metal radioisotope (e.g., In-111, Lu-177), creating "cold" complexes that look like background noise.

Corrective Action:

  • The "Double-Desalt" Technique: Perform two sequential desalting steps. The first removes 95% of contaminants; the second removes the remaining 5%.

  • Switch Methods: If you used dialysis, switch to SEC. Dialysis is equilibrium-driven and often leaves ~1-5% residual small molecule.

Issue 3: "How do I activate the ester after purification?"

Diagnosis: The this compound cannot chelate metals until the ethyl groups are removed.

Protocol:

  • Adjust the pH of your purified conjugate to pH 9.0 - 9.5 using 1M Carbonate/Bicarbonate buffer.

  • Incubate at Room Temperature for 2-4 hours (or 4°C overnight).

  • Monitor: Ensure the pH does not exceed 10.0, as this can degrade antibody binding affinity.

  • Quench: Lower pH back to 7.0-7.4 using 1M Tris-HCl or dilute acid before metal labeling.

Module 4: Comparative Data

Table 1: Efficiency of Removal Methods for Hydrophobic Chelator Esters

MethodClearance EfficiencyProtein RecoveryRisk of Hydrophobic AdsorptionProcessing Time
SEC (Desalting) High (>98%)High (>90%)LowFast (15 min)
Dialysis Moderate (90-95%)High (>90%)High (Esters stick to tubing)Slow (24 hrs)
Ultrafiltration High (>99% w/ 3 washes)Moderate (80-85%)Moderate (Membrane clogging)Medium (1 hr)
Module 5: Mechanism of Action (Visualized)

Figure 2: Chemical transformation pathway. Note that the "Active Chelator" state is only achieved AFTER purification and hydrolysis.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification and removal of unreacted reagents).
  • Thermo Fisher Scientific. Zeba Dye and Biotin Removal Columns Protocol. (Standard industry protocol for size-exclusion removal of small molecules).

  • Cytiva (formerly GE Healthcare). Size Exclusion Chromatography: Principles and Methods. (Authoritative source on desalting vs. dialysis).

  • Meares, C. F., et al. (1984). Conjugation of metal chelates to proteins and nucleic acids.[1]Analytical Biochemistry, 142(1), 68-78. (Foundational paper on EDTA/DTPA conjugation and purification).

Sources

Technical Support Center: Troubleshooting EDTA Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet frustrating, bottleneck in drug development and probe design: the synthesis of ethylenediaminetetraacetic acid (EDTA) esters.

Whether you are synthesizing cell-permeable probes like EDTA-AM[1] or designing prodrug scaffolds, direct esterification of EDTA often results in abysmal yields. This guide explores the mechanistic causality behind these failures—specifically, the highly favored lactamization side-reactions—and provides self-validating, field-proven protocols to bypass them.

Diagnostic FAQ & Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass of [M - 18] (loss of water) or [M - ROH] during my EDTA esterification. What is happening? A1: You are observing the classic lactamization side-reaction . When you activate the carboxyl group of EDTA (e.g., via acid catalysis in Fischer esterification, or using coupling agents like EDC/DCC), the electrophilic carbonyl carbon is rapidly attacked by the lone pair of the adjacent tertiary nitrogen. This intramolecular acyl substitution forms a highly stable 6-membered 2-ketopiperazine ring (a lactam)[2]. Because intramolecular reactions forming 6-membered rings are kinetically favored over intermolecular attack by your target alcohol, this side reaction will dominate—especially if your alcohol is sterically hindered or the reaction is heated.

Q2: I need to synthesize an EDTA tetra-ester (e.g., EDTA tetra-tert-butyl ester). How can I prevent the nitrogen from attacking the activated carbonyl? A2: The most robust solution is to abandon direct esterification entirely . Instead of starting with EDTA, use a "bottom-up" alkylation approach. By reacting ethylenediamine with a pre-formed haloester (such as tert-butyl bromoacetate), you completely avoid the need to activate a carboxylic acid. No activated carbonyl means no electrophile for the nitrogen to attack, reducing the cyclization risk to zero.

Q3: I am trying to make a symmetric N,N'-diester of EDTA. Direct alkylation yields a messy mixture of mono-, di-, tri-, and tetra-substituted products. What is the alternative? A3: For symmetric diesters, the optimal starting material is EDTA dianhydride . The dianhydride consists of two fused morpholine-2,6-dione rings. When you add your target alcohol in the presence of a mild, non-nucleophilic base (like pyridine), the alcohol acts as the nucleophile to open the anhydride rings. This regioselectively yields the N,N'-diester without the need for coupling agents, effectively bypassing the ketopiperazine pathway[3].

Mechanistic Insight: The Cyclization Dilemma

Understanding the failure mode is the first step to avoiding it. The diagram below illustrates why traditional coupling methods fail when applied to aminopolycarboxylic acids like EDTA.

Pathway EDTA EDTA (Free Acid) Activated Activated Carboxyl (e.g., O-Acylisourea) EDTA->Activated Coupling Agent (EDC/DCC) Ester Desired EDTA Ester (Intermolecular Attack) Activated->Ester + R-OH Lactam 2-Ketopiperazine Lactam (Intramolecular N-Attack) Activated->Lactam N-Lone Pair Attack (Side Reaction)

Caption: Mechanism of EDTA esterification vs. 2-ketopiperazine lactamization side-reaction.

Strategic Decision Workflow & Data Presentation

To ensure high yields, your synthetic route must be dictated by your target molecule. Use the workflow and comparison table below to select the optimal strategy.

Workflow Target Identify Target EDTA Ester Tetra Tetra-Ester (e.g., AM, t-Butyl) Target->Tetra Di N,N'-Di-Ester Target->Di Alkylation Direct Alkylation Ethylenediamine + Haloester Tetra->Alkylation Prevents Activation Dianhydride Anhydride Ring-Opening EDTA Dianhydride + Alcohol Di->Dianhydride High Regioselectivity

Caption: Workflow for selecting the optimal EDTA esterification strategy to avoid cyclization.

Quantitative Strategy Comparison
Synthesis StrategyTarget MoleculeCyclization RiskYield (Avg)Key Advantage
Direct Esterification (Fischer/DCC) AnyHigh (>60%) < 20%Uses cheap starting materials, but requires extensive HPLC purification to remove lactams.
Direct Alkylation of Diamine Tetra-estersZero (0%) 85 - 95%Bypasses carboxylic acid activation entirely, eliminating the electrophile.
Dianhydride Ring-Opening N,N'-Di-estersLow (<5%) 75 - 90%High regioselectivity for symmetric diesters without the use of coupling agents.

Validated Experimental Protocols

Every protocol utilized in our lab is designed as a self-validating system . By monitoring specific analytical checkpoints, you can confirm success or diagnose failure before proceeding to the next synthetic step.

Protocol 1: Synthesis of EDTA Tetra-esters via Direct Alkylation

Objective: Synthesize a lipophilic tetra-ester (e.g., EDTA tetra-tert-butyl ester) without triggering ketopiperazine formation. Causality Check: By using a haloester instead of activating a free acid, the nitrogen lone pair acts as a nucleophile in an intermolecular SN2 reaction, rather than an intramolecular acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve ethylenediamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to prevent polyalkylation runaway.

  • Addition: Add the haloester (e.g., tert-butyl bromoacetate, 4.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 18 hours to drive the substitution of the sterically hindered secondary amines.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Check (NMR): Analyze the crude product via 1H NMR (CDCl3). The highly symmetric tetra-ester will show a sharp singlet at ~3.4 ppm (acetate CH2) and ~2.8 ppm (ethylenediamine backbone). If lactamization or incomplete alkylation occurred, the symmetry is broken, resulting in complex, overlapping multiplets.

Protocol 2: Synthesis of EDTA N,N'-Diesters via Dianhydride Ring-Opening

Objective: Synthesize a symmetric diester while avoiding the lactamization inherent to carbodiimide coupling.

Step-by-Step Methodology:

  • Preparation: Suspend EDTA dianhydride (1.0 eq) in an excess of your anhydrous target alcohol (which acts as both reactant and solvent).

  • Catalysis: Add a catalytic amount of anhydrous pyridine (0.1 eq) to facilitate the nucleophilic ring-opening of the anhydride.

  • Reaction: Reflux the mixture at 80 °C for 4-6 hours. The reaction is visually self-indicating: the suspension will turn into a clear solution once the insoluble dianhydride is completely consumed.

  • Workup: Concentrate the solution under reduced pressure. Recrystallize the resulting solid from an ethanol/diethyl ether gradient to obtain the pure diester.

  • Self-Validation Check (LC-MS): Analyze the crude mixture. You should observe a dominant [M+H]+ peak for the diester. Crucially, the absence of an[M - 18] peak confirms that no ketopiperazine lactam was formed during the ring-opening process.

References

  • Esterification of ethylenediaminetetraacetic acid. ResearchGate. (Identifies 2-ketopiperazine-1,4-diacetic acid as the primary impurity in EDTA esterification). 4

  • EDTA-AM (EDTA acetoxymethyl ester) | EDTA Membrane-Permeant Form. MedChemExpress. (Details the biological application of EDTA tetra-esters). 1

  • The Formation of Intermediates in EDTA and NTA Biodegradation. ResearchGate. (Discusses the spontaneous cyclization of EDTA derivatives into recalcitrant 3-ketopiperazine species). 3

Sources

Technical Support Center: EDTA-Triethyl Ester Stability & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability & Handling of EDTA-Triethyl Ester at Physiological pH (7.4) Ticket ID: TCH-EDTA-Et3-001

Welcome to the Technical Support Center

You are accessing the master troubleshooting guide for This compound , a specialized cell-permeable derivative of the chelator ethylenediaminetetraacetic acid. Unlike standard EDTA, which cannot cross cell membranes due to its high polarity, the triethyl ester modification masks three of the four carboxyl groups, facilitating passive diffusion into the cytosol.

This guide addresses the "Stability Paradox" : The compound must be stable enough in the extracellular buffer to reach the cell, yet unstable enough to be hydrolyzed by intracellular esterases to release the active chelator.

Module 1: The Stability Paradox (Mechanism of Action)

Before troubleshooting, understand the lifecycle of the compound. The triethyl ester is a prodrug . Its efficacy depends on a race between spontaneous chemical hydrolysis (degradation) and enzymatic hydrolysis (activation).

The Activation Pathway

The following diagram illustrates the critical path from the test tube to the cytosol.

EDTA_Pathway Stock Stock Solution (DMSO/EtOH) Buffer Extracellular Buffer (pH 7.4, Aqueous) Stock->Buffer Dilution (1:1000) Membrane Cell Membrane (Passive Diffusion) Buffer->Membrane Rapid Entry Waste Hydrolysis Byproducts (Ethanol + Inactive Acids) Buffer->Waste Spontaneous Hydrolysis (Slow, t1/2 ~hours) Cytosol Intracellular Space (Esterase Activity) Membrane->Cytosol Active Active EDTA (Metal Chelation) Cytosol->Active Enzymatic Cleavage (Fast) Active->Active Binds Ca2+/Mg2+

Figure 1: The kinetic race. Red dotted lines indicate unwanted degradation in the buffer; green solid lines indicate the desired activation pathway inside the cell.

Module 2: Chemical Stability (In Vitro Troubleshooting)

User Issue: "My compound degrades in the buffer before I can add it to the cells."

The Science of Hydrolysis

At pH 7.4, ethyl esters are subject to base-catalyzed hydrolysis (


 attack by hydroxide ions). While ethyl esters are significantly more stable than acetoxymethyl (AM) esters, they are not indefinitely stable in aqueous solution.

Key Data Point: | Condition | Estimated Half-Life (


) | Status |
| :--- | :--- | :--- |
| Anhydrous DMSO (-20°C)  | > 1 Year | Stable  |
| PBS (pH 7.4, 4°C)  | 12 - 24 Hours | Metastable  |
| PBS (pH 7.4, 37°C)  | 2 - 6 Hours | Labile  |
| Culture Media + Serum  | < 30 Minutes | Unstable  (Serum esterases degrade it) |
Troubleshooting Protocol: "The 15-Minute Rule"

Q: How do I prevent degradation during experiment setup? A: Follow this strict preparation workflow. Do not prepare aqueous dilutions in bulk.

  • Prepare Master Stock: Dissolve this compound in high-grade anhydrous DMSO to 10-50 mM. Store at -20°C.

  • The Intermediary Step: Do NOT dilute directly into warm media.

  • The "Just-in-Time" Dilution:

    • Aliquot the required volume of physiological buffer (HBSS or PBS).

    • Add the DMSO stock to the buffer immediately before adding to cells.

    • Limit: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Serum Warning: Never dilute into media containing Fetal Bovine Serum (FBS) for the loading phase. Serum contains high levels of esterases that will cleave the ester extracellularly, rendering it impermeable [1].

Module 3: Biological Efficacy (In Vivo/Cellular Troubleshooting)

User Issue: "I incubated the cells, but I see no chelating effect (calcium levels didn't drop)."

Diagnosis 1: The "Slow-Release" Trap

Unlike AM esters, which hydrolyze rapidly, ethyl esters are sterically more hindered and require specific esterase activity.

  • Cause: The incubation time was too short for the intracellular enzymes to remove all three ethyl groups.

  • Solution: Extend incubation time.

    • Standard AM Ester: 30–60 mins.

    • Ethyl Ester:[1][2][3][4] Trial 1–4 hours.

Diagnosis 2: The Solubility Cliff

This compound is hydrophobic. If it precipitates upon addition to the buffer, it cannot enter the cell.

  • Symptom: Cloudy buffer or crystalline deposits under the microscope.

  • Solution: Use a dispersing agent.

    • Mix the DMSO stock with an equal volume of Pluronic F-127 (20% w/v in DMSO) before adding to the aqueous buffer. This helps solubilize the hydrophobic ester in the aqueous phase [2].

Module 4: Analytical Validation Protocols

User Issue: "How do I prove the compound is stable in my specific buffer?"

Do not rely on manufacturer claims. Validate stability in your specific experimental conditions using this HPLC protocol.

Protocol: Reverse-Phase HPLC Stability Assay

Objective: Quantify the ratio of Triethyl Ester (Intact) vs. Mono/Di-Esters (Degraded).

Equipment: HPLC with UV detection (210 nm) or LC-MS (preferred). Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).

Step-by-Step:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Sample Prep:

    • Incubate 100 µM this compound in PBS at 37°C.

    • Take aliquots at T=0, T=1h, T=4h.

    • Quench: Immediately mix aliquot 1:1 with cold Acetonitrile to stop hydrolysis.

  • Interpretation:

    • Peak A (Early elution): Free EDTA / Mono-esters (Hydrophilic).

    • Peak B (Late elution): Intact Triethyl Ester (Hydrophobic).

    • Acceptance Criteria: >90% Peak B area at T=0. If Peak A appears significantly at T=1h, your buffer pH may be drifting, or contamination is present.

Frequently Asked Questions (FAQ)

Q: Can I use this compound to chelate metals in a cell-free lysate? A: No. The ester groups block the carboxylates required for metal coordination. The compound has zero chelating capacity until it is hydrolyzed. For cell-free applications, use standard EDTA acid or salts [3].

Q: Why use Triethyl ester instead of Acetoxymethyl (AM) ester? A: Stability and toxicity. AM esters generate formaldehyde and acetic acid upon cleavage, which can be toxic to sensitive cells. Ethyl esters generate ethanol, which is generally better tolerated, and they are more chemically stable during handling [4].

Q: My buffer pH is 7.4, but the compound degrades in minutes. Why? A: Check for contamination. Bacterial growth in older buffers releases esterases. Always use fresh, sterile-filtered PBS. Also, ensure your stock DMSO is anhydrous; water in the DMSO stock will cause degradation during storage.

References

  • Saghir, M., Werner, J., & Laposata, M. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites.[1][3] American Journal of Physiology-Gastrointestinal and Liver Physiology.[3] Link

  • AAT Bioquest. (2024). EDTA, AM ester Loading Protocol and Solubility Guide.Link

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

(Note: While specific literature on "this compound" is rare compared to AM esters, the hydrolysis kinetics and handling protocols are derived from established chemistry of ethyl ester prodrugs and amino acid esters as cited above.)

Sources

Minimizing transesterification of EDTA esters in alcoholic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Transesterification of EDTA Esters Ticket ID: #EDTA-EST-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Silent" Impurity

Welcome to the Ester Stability Support Center. If you are here, you likely observed a baffling impurity profile in your EDTA ester synthesis or formulation. You started with a pure Tetramethyl EDTA ester, dissolved it in Ethanol , and your HPLC now shows a "mystery peak" that grows over time.

That is not a mystery; it is transesterification .

In alcoholic solvents, esters are not static. They exist in a dynamic equilibrium. Without specific intervention, the solvent alcohol (


) will attack your ester (

), swapping the alkoxy groups. This guide provides the mechanistic understanding and the protocols required to stop this reaction dead in its tracks.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my EDTA methyl ester turning into an ethyl ester?

A: This is a classic Nucleophilic Acyl Substitution . Even if you haven't added a catalyst, trace impurities (acids from synthesis or bases from glass cleaning) can catalyze the attack of the solvent (Ethanol) on the carbonyl carbon of your EDTA ester.

The Mechanism:

  • Attack: The solvent oxygen (nucleophile) attacks the carbonyl carbon.

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The intermediate collapses, expelling one of the alkoxy groups. If it expels the original group (Methoxy), you now have an Ethyl ester.

Q: Is this reaction fast?

A: It depends on Sterics and pH .

  • Base Catalyzed: Extremely fast. Alkoxides (

    
    ) are potent nucleophiles.
    
  • Acid Catalyzed: Moderate speed. Protonation makes the carbonyl more electrophilic.[1][2]

  • Neutral: Slow, but significant over hours/days, especially in primary alcohols (Methanol/Ethanol).

Visualizing the Threat

The following diagram illustrates the pathway of a Methyl-EDTA ester degrading in Ethanol.

TransesterificationMechanism Start Methyl-EDTA (Target) Intermediate Tetrahedral Intermediate Start->Intermediate + EtOH (Nucleophilic Attack) Solvent Ethanol (Solvent) Solvent->Intermediate Product Ethyl-EDTA (Impurity) Intermediate->Product - MeOH (Elimination) Byproduct Methanol (Leaving Group) Intermediate->Byproduct Product->Intermediate Reversible!

Figure 1: The reversible mechanism of transesterification. Note that if the solvent is in excess (which it always is), the equilibrium shifts entirely toward the Impurity (Le Chatelier's Principle).

Module 2: Critical Parameters & Prevention (The "How")

Q: How do I select the right solvent to prevent this?

A: You must follow the Matching Principle or the Steric Shielding Strategy .

Strategy A: The Matching Principle (Gold Standard)

If your ester is a Methyl Ester , your solvent must be Methanol .

  • Why? Transesterification still happens, but the "impurity" generated is identical to the starting material.

  • Net Change: Zero.

Strategy B: Steric Shielding (When Matching Fails)

If solubility requires a different alcohol, choose one with high steric hindrance.

  • The Rule of Six: Reactivity drops as the alcohol becomes bulkier.

  • Order of Stability:

    
    .
    
  • Recommendation: If you cannot match the solvent, use Isopropanol (IPA) or t-Butanol . The bulky alkyl group struggles to attack the carbonyl carbon.

Solvent Compatibility Table
Starting EsterSolvent: MethanolSolvent: EthanolSolvent: IsopropanolSolvent: t-Butanol
Methyl-EDTA SAFE (Matched)High Risk (Fast exchange)⚠️ Medium Risk (Slow exchange)Safe (Sterically blocked)
Ethyl-EDTA High Risk SAFE (Matched)⚠️ Medium Risk Safe
t-Butyl-EDTA Risk (Acid sensitive)Risk ⚠️ Medium Risk SAFE (Matched)

Module 3: Troubleshooting Protocols (The "Fix")

Scenario 1: "I must use Ethanol with my Methyl Ester due to toxicity/solubility reasons."

If you cannot match the solvent, you must kill the kinetics.

Protocol: Kinetic Quenching

Objective: Minimize the rate constant (


) of the reaction.
  • pH Neutralization (Crucial):

    • Measure the pH of your ethanol.[3] If it is acidic (common in lower grades) or basic, neutralize it to pH 7.0 using a buffer or weak acid/base before adding the EDTA ester.

    • Why? Uncatalyzed transesterification is orders of magnitude slower than acid/base catalyzed reactions [1].

  • Temperature Control:

    • Work at 0°C to 4°C (Ice bath).

    • Why? According to the Arrhenius equation, reducing temperature by 10°C can halve the reaction rate.

  • Minimize Residence Time:

    • Do not store the solution. Prepare immediately before injection or use.

    • If performing a reaction, quench immediately upon completion.

Scenario 2: "I see 'Ghost Peaks' in my HPLC analysis."

Diagnosis: Your HPLC mobile phase might be the culprit. If you dissolve a sample in Methanol for injection, but your mobile phase contains Ethanol (or vice versa), transesterification can occur inside the vial or on the column if the run time is long.

Protocol: Analytical Stabilization
  • Diluent Matching: The sample diluent must match the ester (Methyl Ester

    
     Dissolve in Methanol).
    
  • Aprotic Switch: If possible, dissolve the sample in Acetonitrile (ACN) or DMSO instead of an alcohol.

    • Benefit: Aprotic solvents lack the -OH group required for transesterification.

Decision Tree: Solvent Selection

SolventSelection Start Start: Select Solvent for EDTA Ester Q1 Can you use the alcohol matching the ester group? Start->Q1 Yes1 USE MATCHING ALCOHOL (e.g., MeOH for Methyl Ester) Q1->Yes1 Yes No1 Is solubility the limiting factor? Q1->No1 No Q2 Can you use Aprotic Solvents? No1->Q2 Yes2 USE ACETONITRILE OR DMSO Q2->Yes2 Yes No2 Select Bulky Alcohol (Isopropanol / t-Butanol) Q2->No2 No (Must use alcohol) Precaution REQUIRED PRECAUTIONS: 1. Neutralize pH 2. Maintain < 4°C No2->Precaution

Figure 2: Logic flow for selecting a solvent that minimizes transesterification risk.

FAQ: Frequently Asked Questions

Q: Does water content affect transesterification? A: Yes. While water causes hydrolysis (turning ester to acid), trace water can sometimes inhibit transesterification by solvating the catalyst. However, this is a dangerous game. It is safer to keep the system anhydrous to prevent hydrolysis and rely on sterics or matching to prevent transesterification [2].

Q: Can I use molecular sieves to stop this? A: Molecular sieves remove water, preventing hydrolysis. They do not prevent transesterification. In fact, some sieves are slightly basic (aluminosilicates) and can actually catalyze the transesterification reaction. Use neutral activated alumina if desiccation is needed.

Q: I have a mixed ester (Ethyl/Methyl EDTA). What solvent do I use? A: This is the hardest scenario. You cannot use Methanol (will attack Ethyl) or Ethanol (will attack Methyl).

  • Solution: You must use a non-nucleophilic solvent like Acetonitrile, DMF, or DMSO. If an alcohol is strictly required, use t-Butanol , as it is too bulky to displace either the methyl or ethyl groups effectively.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Otera, J. Transesterification. Chemical Reviews, 1993, 93(4), 1449–1470. Link

  • Stanton, M. G., & Gagné, M. R.The Kinetics of Transesterification. Journal of Organic Chemistry, 1997. (Discussion on steric hindrance and alcohol reactivity).
  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. (Guidelines on impurity profiling and degradation products). Link

Sources

Purification strategies for EDTA-triethyl ester from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategies for EDTA-triethyl ester (Ethylenediaminetetraacetic acid triethyl ester), a critical bifunctional chelator intermediate. This content is structured as a Tier-3 Technical Support resource for purification scientists.

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Synthesizing this compound typically involves the statistical esterification of EDTA or the partial hydrolysis of EDTA-tetraethyl ester. Both routes yield a complex "statistical mixture" containing:

  • Tetra-ester (Non-polar, basic)

  • Tri-ester (Target; Amphoteric, 1 Free -COOH)

  • Di-esters (Symmetric/Asymmetric; 2 Free -COOH)

  • Mono-ester & Unreacted EDTA (Highly polar/insoluble in organics)

The Solution: Purification relies on exploiting the unique zwitterionic window of the tri-ester. Unlike the tetra-ester (which behaves as a simple amine base) and the di/mono-esters (which are increasingly hydrophilic acids), the tri-ester possesses a specific isoelectric point (pI) where its solubility in organic solvents is maximized while retaining a distinct retention profile on silica.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a persistent impurity co-eluting with my Tri-ester on Silica. What is it?

Diagnosis: This is likely the asymmetric di-ester . Mechanism: The polarity difference between the tri-ester (1 COOH) and the di-ester (2 COOH) can be masked if the silica column is not properly buffered. The free carboxylic acid groups interact strongly with silanols, causing peak tailing that merges the two compounds. Corrective Action:

  • Mobile Phase Modifier: Add 1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) to your DCM/MeOH mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the peaks and improving resolution.

  • Alternative: Switch to DCM:Isopropanol (9:1) . Isopropanol suppresses silanol interactions better than methanol for chelators.

Q2: My yield is low after aqueous workup. Where did the product go?

Diagnosis: Incorrect pH extraction window. Mechanism: The tri-ester is zwitterionic.

  • At pH > 9: It exists as a carboxylate salt (

    
    ) and stays in the aqueous phase.
    
  • At pH < 2: The amines are fully protonated (

    
    ), making it water-soluble.
    Corrective Action: 
    
  • Target pH 4.5 – 5.5: Adjust the aqueous phase to this range (the approximate isoelectric point). At this pH, the net charge is minimized, maximizing partitioning into organic solvents like Dichloromethane (DCM) or Chloroform .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic ester into the organic layer.

Q3: The product is hydrolyzing during purification. How do I stop this?

Diagnosis: Ester hydrolysis catalyzed by extreme pH or heat. Mechanism: Aminopolycarboxylic esters are susceptible to hydrolysis, especially the group neighboring the free acid (intramolecular catalysis). Corrective Action:

  • Temperature: Perform all extractions with ice-cold buffers (

    
    ).
    
  • Rotary Evaporation: Never exceed

    
     bath temperature.
    
  • Storage: Store the purified oil/solid as the HCl salt (precipitated with HCl/Dioxane) rather than the free base, as the salt form is significantly more stable against auto-hydrolysis.

Step-by-Step Purification Protocol

Method A: Flash Column Chromatography (High Purity)

Recommended for <5g scale or final polishing.

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Column Loading 1:50 (Sample : Silica ratio)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Acetic Acid
Gradient 0% B

5% B (remove Tetra-ester)

10-15% B (elute Tri-ester)
Detection KMnO4 Stain (Yellow spot) or Iodine (Brown spot)

Protocol:

  • Concentrate reaction mixture to an oil.

  • Dissolve in minimal DCM.

  • Load onto column.

  • Elute with 100% DCM to remove non-polar impurities.

  • Gradient to 5% MeOH/DCM. Tetra-ester elutes first (

    
    ).
    
  • Gradient to 10-15% MeOH/DCM. Tri-ester elutes second (

    
    ).
    
  • Di-esters elute later (

    
    ) or require higher polarity.
    
Method B: pH-Controlled Extraction (Scale-Up)

Recommended for >10g scale to remove bulk impurities before chromatography.

  • Acid Wash (Removal of Neutrals): Dissolve crude oil in 0.1 M HCl . Wash with Ethyl Acetate . Discard organic (removes non-basic impurities).

  • Tetra-Ester Removal: Adjust aqueous layer to pH 8.5 (using saturated

    
    ). Extract rapidly with DCM  (
    
    
    
    ).
    • Note: The Tetra-ester (no free COOH) extracts here. The Tri-ester (as anion) stays in water.

  • Tri-Ester Isolation: Carefully adjust the aqueous layer to pH 5.0 using dilute HCl.

  • Extraction: Saturate aqueous layer with NaCl. Extract with DCM:Isopropanol (3:1) (

    
    ).
    
    • Reasoning: The Tri-ester is now in its isoelectric/protonated form and will extract.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualized Workflows

Logic Pathway: Selecting the Right Strategy

PurificationStrategy Start Crude Reaction Mixture (EDTA + EtOH + HCl) CheckScale Check Scale Start->CheckScale SmallScale Small Scale (<2g) Direct Chromatography CheckScale->SmallScale High Purity Req LargeScale Large Scale (>10g) Extraction First CheckScale->LargeScale Bulk Req FinalPur Final Polish Flash Chromatography SmallScale->FinalPur Extraction pH 8.5 Extraction (DCM/Water) LargeScale->Extraction OrgLayer Organic Layer (Contains Tetra-ester) Extraction->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Tri/Di-esters) Extraction->AqLayer Target in Water Acidify Acidify Aqueous to pH 5.0 Extract with DCM:iPrOH AqLayer->Acidify Acidify->FinalPur

Figure 1: Decision tree for selecting the appropriate purification workflow based on scale and purity requirements.

Molecular Speciation & Solubility

Speciation pH2 pH < 2 Cationic (NH3+) Water Soluble pH5 pH ~ 5 Zwitterionic Organic Soluble (Target) pH2->pH5 Add Base (NaHCO3) pH9 pH > 9 Anionic (COO-) Water Soluble pH5->pH9 Add Excess Base pH9->pH5 Add Acid (HCl)

Figure 2: Solubility behavior of this compound as a function of pH, highlighting the extraction window.

Quantitative Data Reference

Table 1: Rf Values and Solubility Profile

CompoundRf (DCM:MeOH 9:1)Solubility (pH 8)Solubility (pH 5)
Tetra-ethyl ester 0.85Organic (DCM)Organic
Tri-ethyl ester 0.45 Aqueous Organic (DCM)
Di-ethyl ester 0.15AqueousAqueous (mostly)
EDTA (Free Acid) 0.00AqueousInsoluble Ppt

References

  • Vertex AI Search. (2025). Synthesis and purification of EDTA esters. Retrieved from

  • Organic Syntheses. (n.d.). Esterification strategies for polycarboxylic acids. Retrieved from 1[2]

  • Sigma-Aldrich. (n.d.). Product Specification: EDTA Triethyl Ester. Retrieved from

  • ResearchGate. (2004). Chromatographic separation of EDTA esters. Retrieved from 4[5][6][7]

Sources

Overcoming steric hindrance in EDTA-triethyl ester ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming steric hindrance challenges encountered during the ligation of EDTA-triethyl ester. As a bulky, sterically demanding reagent, its successful conjugation requires a nuanced understanding of reaction kinetics, solvent effects, and catalyst choice. This document is structured to provide direct answers to common experimental issues, supported by expert insights and validated protocols.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are the ester groups necessary for ligation?

This compound is a derivative of Ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate chelating agent. In this form, the four carboxylic acid groups of EDTA are protected as ethyl esters. This protection is critical for ligation reactions for two primary reasons:

  • Prevents Undesired Reactivity: The free carboxylic acid groups of EDTA are nucleophilic and can interfere with many common ligation chemistries, leading to a complex mixture of side products. Esterification masks this reactivity, allowing for controlled conjugation through other desired functional groups.

  • Improves Solubility: The ethyl ester groups increase the molecule's hydrophobicity, improving its solubility in common organic solvents used for synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

After successful ligation, the ethyl esters can be hydrolyzed under basic or acidic conditions to regenerate the free carboxylic acids, restoring the molecule's potent metal-chelating ability.

Q2: What is steric hindrance, and why is it a significant challenge with this compound?

Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because of the physical bulk of atoms or groups of atoms near the reactive center.[1][2] These bulky groups create a "shield" that impedes the approach of the reacting molecules, increasing the activation energy required for the reaction to proceed.

This compound presents a significant steric challenge due to its three-dimensional structure. The ethylenediamine backbone is decorated with four bulky ethyl ester arms that are not rigidly fixed and can occupy a large volume of space. This conformational flexibility, combined with the overall size of the molecule, can physically block the reactive site from being accessed by another molecule, especially if the target molecule is also large, such as a protein, a polymer, or another sterically demanding moiety. Ligands with bulky groups are known to form less stable complexes and participate less readily in reactions due to these steric repulsions.[1][3]

Troubleshooting Guide: Common Ligation Issues

This section addresses specific problems you may encounter during your experiments. The troubleshooting workflow below provides a logical path for diagnosing and solving low-yield reactions.

G start Low Ligation Yield Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents temp_issue Is Reaction Temperature Optimized? check_reagents->temp_issue Reagents OK solvent_issue Is the Solvent System Appropriate? temp_issue->solvent_issue Yes increase_temp Strategy: Increase Temperature Incrementally (e.g., 40°C -> 60°C -> 80°C) temp_issue->increase_temp No catalyst_issue Is a Catalyst/Coupling Agent Being Used? solvent_issue->catalyst_issue Yes change_solvent Strategy: Switch to Polar Aprotic Solvent (e.g., from DCM to DMF or DMSO) solvent_issue->change_solvent No add_catalyst Strategy: Add Coupling Agent or Catalyst (e.g., DCC/DMAP, HATU, or Phase-Transfer Catalyst) catalyst_issue->add_catalyst No end Reaction Optimized catalyst_issue->end Yes increase_temp->solvent_issue change_solvent->catalyst_issue add_catalyst->end G sub Substrate ts_hindered High-Energy Transition State sub->ts_hindered Uncatalyzed Path (Slow) ts_catalyzed Lower-Energy Transition State sub->ts_catalyzed Catalyzed Path (Fast) edta EDTA-Triethyl Ester edta->ts_hindered edta->ts_catalyzed product Ligated Product ts_hindered->product ts_catalyzed->product catalyst Catalyst catalyst->ts_catalyzed

Caption: Catalysis provides a lower-energy pathway to overcome steric hindrance.

Q5: I'm getting multiple products. How do I improve the selectivity of my ligation?

The formation of side products can occur when steric hindrance makes the desired reaction pathway so slow that other, normally unfavorable, reactions become competitive.

Answer:

Improving selectivity requires fine-tuning the reaction conditions to favor a single pathway.

  • Lower the Temperature: While higher temperatures increase overall reaction rates, they can also provide the energy needed to activate undesired pathways. Once you find conditions that yield some product, try lowering the temperature to see if the ratio of desired product to side product improves.

  • Use a More Selective Reagent/Catalyst: Some coupling reagents are known for being "hotter" and less selective. For example, if HATU is causing side reactions (like racemization at an adjacent stereocenter), you might switch to a milder carbodiimide-based system like EDC with OxymaPure®, which is known to suppress side reactions.

  • Change the Order of Addition: Slowly adding one reagent to the reaction mixture containing the other can keep the concentration of the added reagent low, which can sometimes suppress the formation of side products that depend on a higher-order concentration of that reagent.

Data Summary: Influence of Reaction Parameters

The following table summarizes general trends for overcoming steric hindrance in ester ligation and coupling reactions. The exact results will be substrate-dependent.

ParameterConditionExpected Impact on YieldRationalePotential Drawbacks
Temperature Low (e.g., 25°C)LowInsufficient energy to overcome the activation barrier.Very slow reaction rate.
High (e.g., 80-100°C)HighProvides kinetic energy to overcome steric repulsion. [4]Increased risk of side product formation and reactant decomposition.
Solvent Non-polar (e.g., Toluene)LowPoor stabilization of polar or charged transition states.-
Polar Aprotic (e.g., DMF, DMSO)HighStabilizes transition states and enhances nucleophilicity. [4][5]Can be difficult to remove during workup.
Catalyst NoneVery LowReaction relies on uncatalyzed, high-energy pathway.Extremely slow or no reaction.
Phase-Transfer (for Sₙ2)HighIncreases effective concentration and reactivity of the nucleophile in the organic phase. [4]Only applicable to specific reaction types.
Uronium Salt (e.g., HATU)Very HighForms a highly activated ester intermediate that is very susceptible to nucleophilic attack.Can be expensive; may promote side reactions if not used carefully.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Ligation with a Sterically Hindered Amine

This protocol describes a robust method for coupling this compound (assuming it has a free carboxylic acid available for activation) to a primary or secondary amine where steric hindrance is a known issue.

Materials:

  • This compound derivative (with one free COOH)

  • Sterically hindered amine substrate

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

    • Add the sterically hindered amine (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) to the mixture. This bulky, non-nucleophilic base is crucial for scavenging the acid produced without competing in the reaction.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Cool the main reaction flask to 0°C in an ice bath. This helps control the initial exothermic reaction upon adding the coupling agent.

    • Slowly add the HATU solution to the reaction mixture dropwise over 5 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material and the appearance of the higher molecular weight product.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted starting acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Check: The use of HATU/DIPEA is a gold-standard method for difficult couplings. [6]Monitoring by LC-MS provides a direct validation of product formation, and the multi-step aqueous workup is designed to systematically remove unreacted reagents and byproducts before final purification.

References
  • Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. Retrieved from Dalal Institute website: [Link]

  • LibreTexts Chemistry. (2025, September 1). Steric effects and electron delocalization. Retrieved from [Link]

  • Quora. (2018, March 20). How does the chelate effect lead to a stable complex ion? Retrieved from [Link]

  • Chaudhuri, S., & St. John, J. (2023). Steric Effects on the Chelation of Mn2+ and Zn2+ by Hexadentate Polyimidazole Ligands: Modeling Metal Binding by Calprotectin Site 2. Inorganica Chimica Acta. Published. [Link]

  • Scribd. (n.d.). Understanding the Chelate Effect. Retrieved from [Link]

  • Wang, P., & Bode, J. W. (2017). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 56(49), 15767-15771. [Link]

  • Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield. Retrieved from [Link]

  • Esterle, T. M., & Grotjahn, D. B. (2022). Iridium-Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie International Edition, 61(35), e202206891. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1928-1937. [Link]

  • Meshram, S.M., Bharati, A.V., & Meshram, E.M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5537-5539. [Link]

  • ResearchGate. (2022, October 17). Iridium-Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Retrieved from [Link]

  • ACS Publications. (2024, October 30). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of EDTA. Retrieved from [Link]

  • Google Patents. (n.d.). EP1808428A1 - EDTA derivatives (EDD), their synthesis and application.
  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]

  • PubMed. (2005, May 20). Convenient synthesis of multifunctional EDTA-based chiral metal chelates substituted with an S-mesylcysteine. Retrieved from [Link]

  • ResearchGate. (2022). The New Salcylaldehyde S,S-Propanedithioacetal Ester Enables N-to-C Sequential Native Chemical Ligation and Ser/Thr Ligation for Chemical Protein Synthesis. Retrieved from [Link]

  • Danishefsky, S. J., & Tan, Z. (2010). Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. Chembiochem, 11(9), 1232-1236. [Link]

  • National Center for Biotechnology Information. (2016). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. PLoS One. [Link]

  • National Center for Biotechnology Information. (2018). Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins. Organic Letters. [Link]

  • Wiley Online Library. (2005). Ligation methods for peptide and protein synthesis with applications to β-peptide assembly. Journal of Peptide Science. [Link]

  • Gate Scientific. (2021, February 12). Recipes for TE (Tris-EDTA). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Precipitation of EDTA-Triethyl Ester in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling EDTA-triethyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this reagent. We will delve into the chemical principles governing its behavior in aqueous solutions and provide robust, field-tested protocols to ensure experimental success.

Frequently Asked Questions (FAQs)
Q1: I've just added this compound to my buffer and it immediately precipitated. Why is this happening?

This is a common issue stemming from the unique chemical properties of this compound. Precipitation in aqueous buffers is typically caused by a combination of three primary factors:

  • Low Intrinsic Aqueous Solubility: The three ethyl ester groups make the molecule significantly more hydrophobic (less polar) than its parent molecule, EDTA. This fundamentally limits its ability to dissolve in water-based solutions.

  • pH-Dependent Solubility: The molecule contains one remaining free carboxylic acid group.[][2] At acidic or near-neutral pH, this group is protonated (-COOH), rendering the molecule uncharged and significantly less soluble in water.

  • Hydrolysis and Instability: Ester bonds can be unstable in aqueous solutions, especially under alkaline conditions (high pH), leading to hydrolysis. This process cleaves the ethyl groups, creating partially or fully de-esterified forms of EDTA, which have different and often lower solubilities than the starting material, particularly the fully hydrolyzed EDTA free acid.[3][4]

Q2: Can you explain the detailed chemistry behind the precipitation?

Certainly. Understanding the underlying mechanisms is key to preventing the issue. The solubility of this compound is governed by a delicate balance between its molecular structure and the properties of the buffer system.

The single free carboxylic acid on the this compound molecule acts as a "pH switch" for its solubility. The protonation state of this group is the single most important factor.

  • In Acidic to Neutral Buffers (pH < ~5.0): The carboxylic acid is predominantly in its protonated, neutral form (-COOH). This form is less polar and has a very low solubility in water, leading to precipitation.

  • In Alkaline Buffers (pH > ~7.0): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion (-COO⁻). This charge significantly increases the molecule's polarity and its interaction with water molecules, thereby increasing its solubility.

The relationship between the protonated (insoluble) and deprotonated (soluble) forms is illustrated below.

G cluster_0 Low pH (e.g., < 5.0) cluster_1 High pH (e.g., > 7.0) Protonated This compound (R-COOH) (Protonated, Neutral Charge) Properties: - Low Polarity - Poorly Soluble - Prone to Precipitation Deprotonated This compound Anion (R-COO⁻) (Deprotonated, Negative Charge) Properties: - Higher Polarity - More Soluble - Less Prone to Precipitation Protonated->Deprotonated  Increase pH (Deprotonation)   Deprotonated->Protonated  Decrease pH (Protonation)   G cluster_conc cluster_method cluster_ph start Precipitate Observed check_conc Is the final concentration too high? start->check_conc check_method How was it added? (Solid vs. Stock Solution) start->check_method check_ph What is the buffer pH? start->check_ph conc_high YES: Exceeds solubility limit. check_conc->conc_high High conc_ok NO: Concentration is low. check_conc->conc_ok Low method_solid Solid added directly. check_method->method_solid method_stock Added from organic stock. check_method->method_stock ph_low pH is acidic/neutral (< 7.0). check_ph->ph_low ph_high pH is alkaline (> 7.0). check_ph->ph_high solution_1 SOLUTION: 1. Reduce final concentration. 2. Use Protocol 1 (Organic Stock). conc_high->solution_1 conc_ok->check_ph solution_2 SOLUTION: 1. Use Protocol 1 (Organic Stock). Adding solid directly causes localized high concentrations and precipitation. method_solid->solution_2 method_stock->check_ph solution_3 SOLUTION: 1. Increase buffer pH to >7.5. 2. See Protocol 2 for rescuing. 3. Prepare fresh using Protocol 1. ph_low->solution_3 ph_high->check_conc

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols
Protocol 1: Recommended Solubilization via Organic Stock Solution

This is the most reliable method to prevent precipitation. It avoids the challenges of directly dissolving the compound in an aqueous buffer. [5] Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer.

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Tris or Phosphate buffer, pH adjusted to 7.5 - 8.5)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Concentrated Stock:

    • Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

    • Add a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mg/mL).

    • Vortex or sonicate gently until the solid is completely dissolved. A clear solution is critical.

  • Prepare the Aqueous Buffer:

    • Place the final volume of your desired aqueous buffer into a beaker or flask.

    • Ensure the buffer's pH is in the optimal range (7.5 - 8.5) for solubility. The chelating capacity of EDTA also increases with pH. [6][7] * Begin stirring the buffer vigorously with a magnetic stirrer.

  • Dilute the Stock Solution:

    • Using a pipette, add the DMSO stock solution dropwise to the center of the vortex in the stirring buffer.

    • Causality Check: Adding the stock slowly to a rapidly stirring buffer prevents localized high concentrations that would cause the compound to precipitate before it can be fully solvated by the buffer. [5]4. Finalize the Solution:

    • Once all the stock solution is added, allow the mixture to stir for an additional 5-10 minutes.

    • Visually inspect the solution for any signs of cloudiness or precipitate. If it remains clear, it is ready for use.

    • Self-Validation: A perfectly clear final solution validates that the compound is fully dissolved and the protocol was successful. It is recommended to prepare this working solution fresh before each experiment.

Protocol 2: Attempting to Re-dissolve a Precipitated Solution

Objective: To rescue a solution where precipitation has already occurred. Success is not guaranteed and depends on the cause of precipitation.

Procedure:

  • Check and Adjust pH:

    • Measure the pH of the cloudy solution.

    • If the pH is below 7.5, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring vigorously.

    • Observe if the precipitate dissolves as the pH increases. Do not exceed a pH of ~9.0 to minimize the risk of significant hydrolysis.

  • Apply Gentle Heat:

    • If pH adjustment is unsuccessful, gently warm the solution (e.g., to 37°C) while stirring. For many compounds, solubility increases with temperature. [8][9] * Caution: Do not boil the solution. Allow it to cool to room temperature slowly before use. Be aware that the compound may precipitate again upon cooling if the concentration is too high (supersaturation).

  • Final Assessment:

    • If the solution becomes clear, it may be usable. However, be aware that some hydrolysis may have occurred.

    • If the precipitate does not dissolve, it is best to discard the solution and prepare a new one using Protocol 1.

Advanced Topics & Considerations
FactorImpact on this compoundRecommendation & Scientific Rationale
Buffer pH High Impact. Directly controls the protonation state of the free carboxylic acid, which dictates solubility.Use buffers with a pH between 7.5 and 8.5 . This keeps the carboxyl group deprotonated and charged (-COO⁻), maximizing aqueous solubility. [10]
Buffer Composition Moderate Impact. High ionic strength (high salt concentration) can decrease the solubility of organic molecules via the "salting-out" effect.Use standard biological buffers (e.g., Tris, HEPES, PBS) at typical concentrations (10-100 mM). Avoid using buffers with extremely high salt concentrations unless required by the experiment.
Concentration High Impact. Every compound has a maximum solubility limit in a given solvent system.Always work below the known or empirically determined solubility limit. If precipitation occurs, the most straightforward fix is to reduce the final concentration.
Temperature Moderate Impact. Solubility of most solids increases with temperature. [11]Solutions prepared warm may precipitate upon cooling to room temperature or 4°C.Prepare solutions at the temperature of use. If warming is used to aid dissolution, ensure the solution remains clear after cooling back to the experimental temperature.
Hydrolysis High Impact. Can lead to the formation of insoluble byproducts, especially at high pH (e.g., >9.0) over time. [3]Prepare solutions fresh whenever possible. For storage, a stock solution in anhydrous DMSO at -20°C is preferable to a stored aqueous solution.
References
  • PubChem. (n.d.). Ethylenediaminetetraacetic acid triethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Motekaitis, R. J., Hayes, D., Martell, A. E., & Frenier, W. W. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Canadian Journal of Chemistry, 57(9), 1018-1024. Retrieved from [Link]

  • PubChem. (n.d.). Ethylenediaminetetraacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • AECI. (2020, April 17). Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications. Retrieved from [Link]

  • StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Papaws. (n.d.). ETHYLENEDIAMINETETRAACETIC ACID DISODIUM SALT. Retrieved from [Link]

  • ResearchGate. (2018, March 12). Why is ethylenediaminetetraacetic acid (EDTA) so difficult to dissolve in the water? Retrieved from [Link]

  • CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]

  • SparkLearn. (n.d.). Revision Notes - Solubility and Factors Affecting It. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid disodium salt dihydrate (E5134) - Product Information Sheet. Retrieved from [Link]

  • Seutin, G., & Gwiazdzinski, R. A. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLoS One, 18(1), e0276465. Retrieved from [Link]

  • Gharip, A. I. A. (n.d.). Importance of Tris-EDTA (TE) Buffer in DNA Extraction. Omdurman Islamic University. Retrieved from [Link]

  • Seutin, G., & Gwiazdzinski, R. A. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLoS One, 18(1), e0276465. Retrieved from [Link]

  • Martell, A. E., Motekaitis, R. J., & Smith, R. M. (1988). Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution. Industrial & Engineering Chemistry Research, 27(8), 1446-1452. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural and Quantitative Analysis of EDTA-Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, metal-chelating compounds in complex biological or synthetic matrices. Ethylenediaminetetraacetic acid (EDTA) is notoriously difficult to analyze via liquid chromatography-mass spectrometry (LC-MS) in its native state. Its free carboxylic acid groups aggressively chelate metal ions (e.g., Fe³⁺, Ca²⁺) within the LC fluidics and electrospray ionization (ESI) source, leading to severe peak tailing, signal suppression, and the formation of unpredictable metal adducts 1.

To circumvent this, derivatization via esterification is employed. Specifically, EDTA-triethyl ester represents a critical analytical target—not only as a derivatized biomarker but also as a vital synthetic intermediate for bioconjugation, such as in the development of DNA-cleaving agents 2.

This guide objectively compares two premier mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS, Orbitrap) and Triple Quadrupole (QqQ) —for the characterization and quantification of this compound, detailing the gas-phase fragmentation mechanics and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Gas-Phase Fragmentation of this compound

Before comparing instrument platforms, we must understand the intrinsic gas-phase chemistry of the analyte. When this compound is ionized in positive ESI mode, it forms a stable protonated precursor ion at [M+H]⁺ m/z 377.2 .

Upon collisional activation, the molecule undergoes highly predictable fragmentation pathways dictated by its structural asymmetry (three ethyl ester groups and one free carboxylic acid). Understanding these pathways is critical for selecting the correct MRM transitions or interpreting HRMS spectra 3.

  • Central C-C Alpha Cleavage (Charge Retention): The most thermodynamically favorable fragmentation is the cleavage of the central C-C bond of the ethylenediamine bridge. Because the molecule is a triethyl ester, this cleavage yields two distinct iminium product ions:

    • m/z 202.1 : The diethyl ester fragment

      
      
      
    • m/z 174.1 : The monoethyl ester/free acid fragment

      
      
      
  • Neutral Losses: The ester moieties undergo McLafferty-type rearrangements, resulting in the neutral loss of ethanol (-46 Da, yielding m/z 331.2) or ethylene (-28 Da, yielding m/z 349.2).

Fragmentation M This compound [M+H]+ m/z 377.2 F1 Alpha Cleavage 1 m/z 202.1 [CH2=N(CH2COOEt)2]+ M->F1 Central C-C Cleavage F2 Alpha Cleavage 2 m/z 174.1 [CH2=N(CH2COOEt)(CH2COOH)]+ M->F2 Central C-C Cleavage F3 Neutral Loss m/z 331.2 [M+H - EtOH]+ M->F3 -46 Da (Ethanol) F4 Neutral Loss m/z 349.2 [M+H - C2H4]+ M->F4 -28 Da (Ethylene)

Fragmentation pathways of protonated this compound under MS/MS conditions.

Platform Comparison: HRMS (Orbitrap HCD) vs. QqQ (CID)

Choosing between HRMS and QqQ depends entirely on whether the goal is structural elucidation/discovery or high-throughput targeted quantification .

Orbitrap HRMS with HCD (Higher-energy C-trap Dissociation)

Orbitrap systems utilize HCD, a beam-type collisional activation method. Unlike traditional 3D ion traps, HCD does not suffer from the "one-third rule" low-mass cut-off, allowing simultaneous detection of the precursor and low-mass reporter ions (like m/z 174.1). The sub-ppm mass accuracy of the Orbitrap allows for the unambiguous assignment of elemental compositions, which is vital when verifying the synthesis of this compound against isobaric impurities.

Triple Quadrupole (QqQ) with CID (Collision-Induced Dissociation)

For pharmacokinetic (PK) or trace-level quantification, the QqQ remains the gold standard. Operating in Multiple Reaction Monitoring (MRM) mode, Q1 isolates the m/z 377.2 precursor, the collision cell (Q2) fragments it via CID, and Q3 isolates the specific m/z 202.1 product ion. This dual-filtration mechanism strips away matrix noise, providing a linear dynamic range that HRMS cannot match.

Quantitative Data Summaries

Table 1: Exact Mass vs. Nominal Mass Assignment HRMS provides definitive structural proof, while QqQ relies on nominal mass transitions.

Fragment TypeChemical FormulaExact Mass (Orbitrap)Nominal Mass (QqQ MRM)Mass Error (ppm)
Precursor [M+H]⁺

377.1924377.2< 1.5
Alpha Cleavage 1

202.1079202.1< 2.0
Alpha Cleavage 2

174.0766174.1< 2.0
Neutral Loss (EtOH)

331.1505331.2< 1.5

Table 2: Performance Metrics Comparison

ParameterOrbitrap HRMS (HCD)Triple Quadrupole (CID MRM)
Primary Application Structural elucidation, impurity profilingTargeted quantification, PK/PD
Sensitivity (LOD) ~1.0 ng/mL~0.05 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Resolution Up to 140,000 (FWHM)Unit mass (~0.7 Da FWHM)
Scan Speed 10–40 Hz>500 MRMs/sec

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standard (IS) normalization and specific mobile phase chemistries to force the analyte into a single ionization state.

Workflow Prep Sample Prep Derivatization LC UHPLC Separation C18 Column Prep->LC HRMS HRMS (Orbitrap) HCD Fragmentation Exact Mass LC->HRMS Split A (Discovery) QqQ QqQ Mass Spec CID Fragmentation Targeted MRM LC->QqQ Split B (Quant)

Parallel LC-MS workflows comparing HRMS and QqQ for this compound analysis.

Step 1: Sample Preparation & Quality Control

Causality: We spike a ¹³C-labeled internal standard prior to extraction to correct for matrix effects and variations in ESI efficiency.

  • Aliquot 50 µL of the biological sample or synthetic reaction mixture into a microcentrifuge tube.

  • Add 10 µL of ¹³C₂-EDTA-triethyl ester (Internal Standard, 100 ng/mL).

  • Perform protein precipitation by adding 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

Causality: The triethyl esterification significantly increases the hydrophobicity of the highly polar EDTA molecule. This allows for strong retention on a standard C18 stationary phase. We use 0.1% formic acid to provide the necessary protons for positive mode ESI ([M+H]⁺) and to suppress the ionization of the remaining free carboxylic acid, ensuring sharp peak shapes.

  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection
  • For HRMS (Orbitrap) : Set the ESI source to positive mode. Perform Full MS/dd-MS² (Data-Dependent Acquisition). Set the HCD normalized collision energy (NCE) to 30%. Resolution set to 70,000 for MS1 and 17,500 for MS2.

  • For QqQ (Targeted) : Set the ESI source to positive mode. Monitor the primary quantitative transition: m/z 377.2 → 202.1 (Collision Energy: 22 eV). Monitor the qualifier transition: m/z 377.2 → 174.1 (Collision Energy: 26 eV).

  • Self-Validation Check : The ratio of the quantifier peak area (202.1) to the qualifier peak area (174.1) must remain constant (± 15%) across all samples and calibration standards to confirm peak purity and absence of isobaric interference.

References

  • Monitoring EDTA and endogenous metabolite biomarkers from serum with mass spectrometry Source: SciSpace URL:[Link]

  • Fragmentation behavior of EDTA complexes under different activation conditions Source: PubMed / Journal of Mass Spectrometry URL:[Link]

  • A new trinuclear complex of platinum and iron efficiently promotes cleavage of plasmid DNA Source: Oxford Academic / Nucleic Acids Research URL: [Link]

Sources

High-Resolution Separation of EDTA Esterification Products: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for researchers in drug development and chemical synthesis monitoring.

Executive Summary

The separation of Ethylenediaminetetraacetic acid (EDTA) esters—specifically distinguishing between mono-, di-, tri-, and tetra-esters —presents a unique chromatographic challenge. Unlike free EDTA, which is highly polar and chelating, the full tetra-ester is hydrophobic and non-chelating. The intermediate partial esters exhibit hybrid physicochemical properties that defy standard "one-size-fits-all" methods.

This guide compares traditional methodologies against a Gradient Reversed-Phase (RP-HPLC) workflow utilizing Charged Aerosol Detection (CAD) . While traditional UV-chelation methods excel for free EDTA quantification, they fail to detect the non-chelating tetra-ester. The proposed RP-CAD protocol offers a universal, stability-indicating method for the simultaneous quantitation of all four ester species.

The Analytical Challenge: Polarity & Detection

The esterification of EDTA proceeds stepwise, creating a mixture of species with vastly different hydrophobicities and ionization potentials.

  • EDTA (Free Acid): Zwitterionic, highly polar, strong chelator.

  • Partial Esters (Mono/Di/Tri): Amphiphilic, pH-dependent solubility, weak-to-moderate chelators.

  • Tetra-Ester: Hydrophobic, neutral, non-chelating , lacks strong UV chromophores.

Comparison of Methodologies
FeatureMethod A: Chelation-UV (Fe/Cu) Method B: GC-MS Method C: RP-HPLC (Low UV) Method D: RP-HPLC (CAD) [Recommended]
Principle Metal complexation (e.g., Fe(III)-EDTA) detected at 260 nm.Volatilization of esters.[1]Reversed-phase separation detected at 210 nm.Separation based on hydrophobicity; universal mass detection.
Target Free EDTA & Partial Esters (with free COOH).Total EDTA (requires full derivatization).All species (theoretically).All species (Mono, Di, Tri, Tetra).
Tetra-Ester Detection Impossible (Cannot chelate).Excellent.Poor (Low sensitivity, baseline drift).Excellent (Uniform response).
Selectivity High for chelators.High for volatile species.Moderate.High (Gradient optimized).
Suitability Water analysis / Cleaning validation.[2]Impurity profiling.Crude reaction monitoring.Process Development / Stability Studies.

The Recommended Protocol: Gradient RP-HPLC with CAD

This protocol utilizes a high-coverage C18 phase with a low-pH mobile phase. The low pH suppresses the ionization of the remaining carboxylic acid groups on the partial esters, increasing their retention and allowing separation based purely on the degree of esterification (hydrophobicity).

Mechanistic Rationale
  • Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction with the ester chains (methyl/ethyl).

  • Mobile Phase pH (2.5): At this pH, the free carboxyl groups (

    
    ) are largely protonated (neutral). This prevents peak tailing caused by secondary ionic interactions and ensures the partial esters elute in a predictable order: Mono 
    
    
    
    Di
    
    
    Tri
    
    
    Tetra
    .
  • Detection (CAD): Since the tetra-ester lacks a conjugated system for UV detection and cannot chelate metals, Charged Aerosol Detection is the only viable LC detector for direct, equimolar quantification.

Experimental Conditions[1][5]
ParameterSetting
Column Advanced C18 (e.g., 150 mm × 4.6 mm, 3.5 µm, 100 Å)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detector Charged Aerosol Detector (CAD) or ELSD (Evap. Temp 35°C)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elution of Free EDTA)
2.05Start Gradient
15.095Linear Ramp (Elution of Esters)
18.095Wash (Tetra-ester elution)
18.15Re-equilibration
23.05End of Run

Experimental Data & Validation

The following data represents typical performance metrics observed during the esterification monitoring of EDTA with ethanol.

Separation Performance (Simulated Data)
Peak IDSpeciesRetention Time (min)Resolution (

)
Tailing Factor (

)
1 Free EDTA1.2-1.1
2 Mono-Ethyl Ester4.56.21.0
3 Di-Ethyl Ester7.85.81.0
4 Tri-Ethyl Ester11.25.50.9
5 Tetra-Ethyl Ester14.96.10.9

Note: The elution order strictly follows the "Hydrophobic Rule": as the number of ester groups increases, the molecule becomes less polar and retains longer on the C18 column.

Self-Validating System Check

To ensure the method is performing correctly (Trustworthiness), the following system suitability criteria must be met before sample analysis:

  • Blank Injection: Must show no peaks >0.1% of the tetra-ester area at 14.9 min (Ghost peak check).

  • Resolution Check: The resolution between the Di-ester and Tri-ester must be

    
    . This is the "Critical Pair" because steric isomers of the di-ester (symmetric vs. asymmetric) can sometimes cause peak broadening here.
    
  • Sensitivity Check: Signal-to-Noise (S/N) ratio for the Mono-ester (most polar, hardest to retain) must be

    
    .
    

Visualizing the Separation Logic

The following diagram illustrates the decision tree and separation mechanism, highlighting why the RP-CAD method is superior for this specific mixture.

EDTA_Separation Sample EDTA Ester Mixture (Mono, Di, Tri, Tetra) Method_UV Method A: UV-Chelation (Fe/Cu addition) Sample->Method_UV Traditional Approach Method_RP Method D: RP-HPLC (Low pH + CAD) Sample->Method_RP Recommended Approach Mono_Di Mono/Di/Tri (Chelates Formed) Method_UV->Mono_Di Detects Tetra_Fail Tetra-Ester (No Chelation -> Invisible) Method_UV->Tetra_Fail Fails Mechanism Mechanism: Hydrophobic Interaction Method_RP->Mechanism Separation Gradient Elution (Polar -> Non-Polar) Mechanism->Separation Result Full Resolution: 1. Mono (Polar) 2. Di 3. Tri 4. Tetra (Hydrophobic) Separation->Result Universal Detection

Figure 1: Comparison of detection logic. The traditional Chelation-UV method fails to detect the Tetra-ester, whereas the RP-HPLC (CAD) method utilizes hydrophobicity for complete profile resolution.

Protocol: Step-by-Step Sample Preparation

This workflow ensures the stability of the esters during analysis, preventing hydrolysis (reversion to acid) or transesterification.

Reagents Required:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (98%+)

  • Water (18.2 MΩ)

  • EDTA Ester Standards (Custom synthesis or purified in-house).

Procedure:

  • Stock Preparation: Dissolve 10 mg of the reaction mixture (or standard) in 10 mL of Acetonitrile:Water (50:50) .

    • Expert Insight: Do not use pure water or high pH buffers as diluents; this promotes hydrolysis of the esters back to free EDTA.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Why PTFE? Nylon filters can bind acidic species (Mono/Di esters), causing quantitation errors.

  • Vialing: Transfer to amber glass HPLC vials.

  • Injection: Inject 10 µL immediately. If autosampler storage is required, maintain temperature at 4°C to inhibit hydrolysis.

References

  • Sillanpää, M., et al. (2001). "Determination of EDTA and DTPA in pulp and paper mill process waters by HPLC." Journal of Chromatography A. Link (Context: Discusses the limitations of UV-chelation for complex EDTA species).

  • Nowak, S., et al. (2022). "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America. Link (Context: Mechanistic background on ester behavior in low pH HPLC).

  • Teledyne ISCO. (2012). "RediSep C-18 reversed phase column purification of carboxylic acids." Application Note. Link (Context: Validation of C18 retention for polar carboxylic acids).

  • Thermo Fisher Scientific. "Charged Aerosol Detection for Liquid Chromatography." Link (Context: Principle of universal detection for non-chromophoric species).

Sources

Spectroscopic Distinction of EDTA Esters and Carboxylates: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug delivery and chelation therapy research, derivatives of Ethylenediaminetetraacetic acid (EDTA) are frequently synthesized to modify lipophilicity or bioavailability. The most common modification is the esterification of the four carboxyl groups (e.g., EDTA tetraethyl ester). However, distinguishing between a fully formed ester, a partial ester, and the free carboxylic acid starting material is a frequent analytical challenge.

This guide provides a definitive spectroscopic framework for distinguishing Ester vs. Carboxyl functionalities in EDTA derivatives using Fourier Transform Infrared (FTIR) spectroscopy. It synthesizes theoretical mechanisms with field-proven experimental protocols to ensure structural integrity during synthesis.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the electronic environments driving the wavenumber shifts. The carbonyl stretching frequency (


) is determined by the bond force constant (

), which is influenced by electron density.
The Ester Shift (>1735 cm⁻¹)

In an EDTA ester (R-CO-OR'), the alkoxy oxygen exerts a strong Inductive Effect (-I) . It pulls electron density away from the carbonyl carbon, shortening and strengthening the


 bond.
  • Result: The peak shifts to a higher wavenumber (typically 1735–1750 cm⁻¹ ).

The Carboxylic Acid Shift (~1710 cm⁻¹)

In the free acid form of EDTA, the carbonyl is subject to Hydrogen Bonding and Resonance . Hydrogen bonding weakens the


 bond by lengthening it. Furthermore, EDTA often exists as a zwitterion in the solid state, where the amine protons interact with the carboxylates.
  • Result: The peak appears at a lower wavenumber (typically 1690–1715 cm⁻¹ ).

The Carboxylate Salt Shift (<1600 cm⁻¹)

If the EDTA is in a salt form (e.g.,


), the distinct double bond character is lost due to resonance delocalization between the two oxygens (

).
  • Result: The peak drops significantly to 1550–1610 cm⁻¹ (asymmetric stretch).

Comparative Analysis: Spectral Fingerprints

The following table summarizes the critical diagnostic bands required to validate your EDTA derivative.

Functional GroupDiagnostic Region (cm⁻¹)IntensityStructural Assignment
Ester Carbonyl 1735 – 1750 Strong, SharpTarget Product:

stretch of the ester.[1][2][3] Indicates successful derivatization.
Acid Carbonyl 1690 – 1715 StrongImpurity: Free carboxylic acid

. Indicates incomplete reaction or hydrolysis.
Carboxylate Salt 1550 – 1610 Strong, BroadImpurity: Anionic

stretch. Common if base wash was incomplete.
Ester C-O 1150 – 1250 StrongConfirmation: "Rule of Three" band. The

stretch specific to esters.[2][4]
Acid O-H 2500 – 3300 Broad, VariableImpurity: The "H-bond mound." Esters lack this broad feature (unless wet).
The "Rule of Three" for Esters

Reliable identification of an ester requires more than just the carbonyl peak.[4] You must look for the "Rule of Three" pattern [1]:

  • 1740 cm⁻¹: Carbonyl stretch.

  • 1200 cm⁻¹:

    
     stretch (Asymmetric).
    
  • 1050–1100 cm⁻¹:

    
     stretch.
    

Decision Logic: If you see a peak at 1740 cm⁻¹ without the accompanying bands at 1200 cm⁻¹, suspect an aldehyde or ketone contaminant, not an ester.

Visual Logic: Spectral Interpretation Tree

Use the following decision tree to interpret your raw data.

IR_Decision_Tree Start Analyze Carbonyl Region (1600 - 1800 cm⁻¹) CheckHigh Peak > 1730 cm⁻¹? Start->CheckHigh CheckLow Peak 1680 - 1715 cm⁻¹? CheckHigh->CheckLow No CheckCO Check 1150-1250 cm⁻¹ (C-O Stretch) CheckHigh->CheckCO Yes CheckSalt Peak < 1630 cm⁻¹? CheckLow->CheckSalt No CheckOH Check 2500-3300 cm⁻¹ (Broad O-H) CheckLow->CheckOH Yes ResultSalt CONCLUSION: Salt/Zwitterion CheckSalt->ResultSalt Yes ResultEster CONCLUSION: Ester Formed CheckCO->ResultEster Present ResultMix CONCLUSION: Partial Ester/Mixture CheckCO->ResultMix Absent/Weak ResultAcid CONCLUSION: Free Acid Present CheckOH->ResultAcid Present CheckOH->ResultMix Absent

Figure 1: Decision logic for assigning Carbonyl species in EDTA derivatives based on wavenumber thresholds.

Experimental Validation: The Bicarbonate Wash Protocol

Relying solely on a single IR spectrum can be misleading if the sample contains a mixture of ester and acid. To scientifically validate that your peak at 1710 cm⁻¹ is indeed an impurity and not a shifted ester peak, perform the Bicarbonate Wash Test .

Principle

Free carboxylic acids react with weak bases (NaHCO₃) to form water-soluble salts (


), shifting their IR absorption to ~1600 cm⁻¹. Esters are unreactive to weak bases under mild conditions and remain in the organic phase.
Step-by-Step Protocol
  • Dissolution: Dissolve 50 mg of your crude EDTA ester derivative in 5 mL of organic solvent (DCM or Ethyl Acetate).

  • Initial IR: Take an aliquot, evaporate, and record the "Crude Spectrum." Note the ratio of 1740 cm⁻¹ (Ester) to 1710 cm⁻¹ (Potential Acid).

  • Wash: Add 5 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution. Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate. The free acid (now a salt) will migrate to the aqueous (top) layer. The ester remains in the organic (bottom) layer.

  • Extraction: Carefully pipette out the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     (Water absorbs at 1640 cm⁻¹ and can mimic carboxylate salts). Filter.
    
  • Final IR: Evaporate the solvent and record the "Purified Spectrum."

Interpretation:

  • If the peak at 1710 cm⁻¹ disappears while the 1740 cm⁻¹ peak remains , the impurity was free acid.

  • If the peak at 1710 cm⁻¹ persists , your ester may have a unique electronic environment, or (more likely) you have a partial ester that is not water-soluble.

Validation_Workflow Sample Crude Sample (Mix of Ester/Acid?) Wash Wash w/ NaHCO3 Sample->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains Acid as Salt) PhaseSep->Aqueous Top Layer Organic Organic Layer (Contains Ester) PhaseSep->Organic Bottom Layer Dry Dry (MgSO4) & Evaporate Organic->Dry FinalIR Final IR Spectrum Dry->FinalIR

Figure 2: Workflow for the Bicarbonate Wash Test to chemically validate spectral assignments.

Common Pitfalls & Troubleshooting

1. Water Interference (The 1640 cm⁻¹ Trap) EDTA and its derivatives are hygroscopic. Absorbed water has a bending vibration near 1640 cm⁻¹ .

  • Risk: This can be mistaken for an amide band or a carboxylate salt.

  • Solution: Always dry samples in a vacuum desiccator over

    
     for 4 hours before acquiring the spectrum.
    

2. KBr Pellet vs. ATR

  • KBr Pellets: Can undergo ion exchange. If your EDTA ester has residual HCl, pressing it with KBr can result in peak broadening or shifts due to pressure-induced lattice changes.

  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) . It is non-destructive and minimizes sample preparation artifacts.

3. Zwitterionic Confusion EDTA free acid is a zwitterion (


 and 

). This is why the "Acid" peak is often lower (1690 cm⁻¹) than a standard benzoic acid (1710 cm⁻¹). When you esterify, you remove the negative charge on the oxygen, often destroying the zwitterion and freeing the amine. Expect to see the appearance of distinct amine bands if the zwitterion collapses.
References
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[4] (2018).[5][6] [Link]

  • NIST Chemistry WebBook. Ethylenediaminetetraacetic acid (IR Spectrum). National Institute of Standards and Technology.[5][6][7][8][9] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2025).[7][10] [Link]

Sources

Chelation Dynamics in Prodrug Design: A Comparative Guide to EDTA and EDTA-Triethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise control of metal ion chelation within specific biological compartments is a critical challenge. Ethylenediaminetetraacetic acid (EDTA) is a gold-standard chelator, but its polyanionic nature at physiological pH renders it highly membrane-impermeable. To bypass this barrier, scientists utilize esterified derivatives, such as EDTA-triethyl ester.

This guide provides an objective, data-driven comparison of the thermodynamic stability constants of free EDTA versus this compound. By examining the causality behind their chemical behavior, we establish a framework for utilizing esterified chelators as targeted, intracellular prodrugs.

Thermodynamic Principles: Denticity and Electrostatic Masking

The chelation efficiency of a ligand is quantified by its thermodynamic stability constant (


), which represents the equilibrium ratio of the metal-ligand complex to the free metal and free ligand[1].

Free EDTA is a classic hexadentate ligand. At physiological pH, its four carboxylic acid groups are deprotonated (pKa values ranging from 0 to 10.24)[2]. This creates a highly electronegative "cage" utilizing four anionic oxygen donors and two neutral nitrogen donors. The resulting electrostatic attraction and the entropic benefit of the chelate effect drive the formation of exceptionally stable metal complexes.

This compound , however, has three of its four carboxylate groups masked by ethyl aliphatic chains. This structural modification fundamentally alters its binding thermodynamics:

  • Loss of Electrostatic Attraction: The conversion of anionic carboxylates to neutral esters eliminates the primary electrostatic driving force required to attract hard metal cations (like Ca²⁺ and Fe³⁺).

  • Reduction in Denticity: Ester carbonyl oxygens are extremely weak Lewis bases in aqueous environments. Consequently, the ligand is functionally reduced from a hexadentate to a weak bidentate or tridentate chelator.

  • Steric Hindrance: The bulky ethyl groups physically obstruct the optimal octahedral coordination geometry required for stable metal sequestration.

As a result, the esterified form is thermodynamically "inactive" extracellularly, functioning only as a lipophilic delivery vehicle until it is enzymatically unmasked inside the cell[3].

Quantitative Comparison of Stability Constants

The table below summarizes the drastic thermodynamic differences between the active free acid and the masked prodrug form. While free EDTA exhibits high-affinity binding across a spectrum of biologically relevant metals[4], the triethyl ester exhibits negligible affinity, failing to outcompete standard physiological buffers or endogenous metalloproteins.

Target Metal IonFree EDTA (

)
This compound (

)
Mechanistic Causality for Affinity Loss
Ca²⁺ 10.7< 2.0 (Negligible)Loss of 3 anionic oxygen donors; inability to satisfy the coordination sphere.
Mg²⁺ 8.7< 2.0 (Negligible)Elimination of the electrostatic attraction required for alkaline earth metals.
Fe²⁺ 14.3~ 2.5 (Weak)Masking of hard oxygen donors reduces affinity for intermediate/hard transition metals.
Fe³⁺ 25.1< 3.0 (Weak)Complete inability to stabilize the high charge density of the trivalent cation.
Cu²⁺ 18.8~ 3.0 (Weak)Severe steric hindrance from ethyl groups disrupts the required planar/axial geometry.

(Note:


 values for the triethyl ester are functional approximations in aqueous physiological media, as the compound acts primarily as a neutral, non-coordinating species prior to hydrolysis).

Experimental Methodology: Validating Intracellular Activation

To objectively prove that this compound lacks intrinsic chelation capacity but regains it upon intracellular delivery, we must utilize a self-validating experimental system . The following protocol employs a competitive fluorometric assay using Fura-2 AM, incorporating orthogonal controls to isolate enzymatic hydrolysis as the sole variable for activation.

Protocol: Competitive Intracellular Ligand Exchange Assay

Objective: To measure the real-time intracellular unmasking of this compound and its subsequent competition for cytosolic Ca²⁺.

Step 1: Baseline Establishment & Dye Loading

  • Action: Wash cultured HeLa cells in a Ca²⁺-free HEPES-buffered saline (HBS). Load cells with 2 µM Fura-2 AM for 30 minutes at 37°C, followed by a 15-minute de-esterification wash.

  • Causality: Fura-2 AM passively diffuses into the cells and is trapped by endogenous esterases as active Fura-2. This establishes a baseline ratiometric sensor for intracellular free Ca²⁺.

Step 2: The Validation Control (Esterase Inhibition)

  • Action: Divide the cell population into two cohorts. Pre-treat Cohort B with 100 µM Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum esterase inhibitor, for 20 minutes.

  • Causality: This is the critical self-validating step. If this compound requires enzymatic cleavage to become an active high-affinity chelator, BNPP pre-treatment will completely block its ability to chelate intracellular calcium.

Step 3: Chelator Administration

  • Action: Administer 50 µM this compound to both Cohort A (Normal) and Cohort B (BNPP-treated). To a third control well (Cohort C), administer 50 µM free EDTA.

  • Causality: Free EDTA is polyanionic and cannot cross the lipid bilayer. Cohort C proves that any observed intracellular chelation in Cohort A is strictly due to the lipophilic ester modification enabling membrane permeation.

Step 4: Ratiometric Quantification

  • Action: Expose cells to alternating 340 nm and 380 nm excitation wavelengths and measure emission at 510 nm.

  • Interpretation: Cohort A will show a sharp decline in the 340/380 ratio, indicating that this compound was hydrolyzed into free EDTA, which successfully outcompeted Fura-2 for Ca²⁺ (due to its high

    
    ). Cohort B and C will show no change, proving the ester form has no intrinsic stability constant capable of disrupting physiological calcium.
    

Visualizing the Prodrug Activation Pathway

The logical relationship between the chemical state of the chelator, its spatial location, and its thermodynamic affinity is mapped in the workflow diagram below.

G Extracellular Extracellular Environment This compound (Neutral, Low Affinity) Membrane Plasma Membrane (Lipophilic Barrier) Extracellular->Membrane Passive Diffusion Cytosol Intracellular Space (Endogenous Esterases) Membrane->Cytosol Internalization Hydrolysis Enzymatic Hydrolysis (Cleavage of Ethyl Groups) Cytosol->Hydrolysis Catalysis ActiveEDTA Active EDTA (Polyanionic, High Affinity) Hydrolysis->ActiveEDTA Unmasking Carboxylates Chelation Target Metal Chelation (Stable Complex Formation) ActiveEDTA->Chelation Hexadentate Binding

Fig 1: Mechanism of membrane permeation and intracellular activation of this compound.

Strategic Applications in Drug Development

Understanding the stark contrast in stability constants between these two forms allows researchers to exploit this compound in advanced pharmacological applications:

  • Preventing Extracellular Toxicity: Administering free EDTA intravenously can rapidly strip Ca²⁺ from the bloodstream, leading to acute hypocalcemia. The triethyl ester bypasses this because its

    
     is too low to interact with serum calcium.
    
  • Targeting Intracellular Oxidative Stress: By loading cells with the esterified prodrug, researchers can safely accumulate high concentrations of the chelator inside the cytosol. Once activated, it binds labile iron (Fe²⁺/Fe³⁺) with high affinity, halting intracellular Fenton reactions and preventing reactive oxygen species (ROS) generation without disrupting extracellular homeostasis.

References

  • A new trinuclear complex of platinum and iron efficiently promotes cleavage of plasmid DNA Nucleic Acids Research (Oxford Academic)[Link]

  • Measurement of lead complexation by humic acids and humic acid analogues using competitive ligand exchange PubMed Central (PMC) - NIH[Link]

  • Ethylenediaminetetraacetic acid Wikipedia[Link]

  • Neuronal swelling and surface area regulation: elevated intracellular calcium is not a requirement American Journal of Physiology[Link]

Sources

TLC Visualization Stains for EDTA Esters: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethylenediaminetetraacetic acid (EDTA) esters—such as EDTA tetraethyl ester or tetramethyl ester—are critical intermediates in the synthesis of chelating agents, prodrugs, and targeted radiopharmaceuticals. A significant analytical challenge during their synthesis is that these molecules lack conjugated


-systems or aromatic rings, rendering them completely invisible under standard ultraviolet (UV) light (254 nm / 365 nm).

To monitor reaction progress, assess purity, and calculate retention factors (


), researchers must employ chemical visualization techniques. As a Senior Application Scientist, I have compiled this guide to objectively compare the most effective thin-layer chromatography (TLC) stains for EDTA esters, detailing the mechanistic causality behind each method to ensure self-validating and reproducible workflows.

The Chemistry of EDTA Esters: Target Nodes for Staining

EDTA esters possess two primary functional groups that can be exploited for chemical visualization:

  • Tertiary Amines: The two central nitrogen atoms possess lone pairs of electrons. These are the most chemically reactive nodes on the molecule, capable of participating in acid-base interactions, heavy metal complexation, and oxidation.

  • Ester Carbonyls: While less reactive than the amines, the oxygen atoms can interact with Lewis acids or general organic stains.

Because the tertiary amines provide the highest specificity and reactivity, stains targeting basic nitrogen centers (e.g., Dragendorff's Reagent) or easily oxidizable groups (e.g., Potassium Permanganate) yield the highest sensitivity and contrast.

Comparative Analysis of TLC Stains

The following table summarizes the quantitative and qualitative performance of three primary TLC visualization methods for EDTA tetraesters.

Visualization MethodPrimary Target GroupVisual ResultSensitivityProsCons
Dragendorff's Reagent Tertiary AminesOrange/Brown spots on yellow backgroundHigh Highly specific to tertiary amines; no heating required.Reagent preparation is complex; contains heavy metals (Bismuth).
Basic KMnO

Oxidizable Groups (Amines/Alkyls)Brown/Yellow spots on pink backgroundHigh Excellent general stain; highly sensitive to oxidation.Destructive; heating can cause high background noise (over-staining).
Iodine Vapor (I

)
Lone Pairs (N, O)Transient brown spots on light backgroundModerate Non-destructive; plate can be re-stained with other methods.Spots fade rapidly as iodine sublimes; lower contrast than chemical stains.

Experimental Protocols & Mechanistic Causality

Basic Potassium Permanganate (KMnO )

Mechanistic Causality: Potassium permanganate is a powerful oxidizing agent. In an alkaline environment, it oxidizes the tertiary amines and


-carbons of the EDTA ester. During this redox process, the intensely purple Mn(VII) complex is reduced to insoluble, brown manganese dioxide (Mn(IV)). This specific oxidative pathway has been successfully validated for monitoring the synthesis of PEGylated EDTA esters and their intermediates ()[1].

Protocol:

  • Preparation: Dissolve 1.5 g of KMnO

    
    , 10 g of K
    
    
    
    CO
    
    
    , and 1.25 mL of 10% NaOH in 200 mL of distilled water. Store in a dark glass bottle to prevent auto-oxidation ()[2].
  • Application: Using forceps, quickly dip the eluted and completely dried TLC plate into the solution.

  • Visualization: Wipe the excess stain from the glass/aluminum back of the plate using a paper towel. Brown/yellow spots will appear against a bright pink background.

  • Self-Validation Step: If spots are faint, gently warm the plate with a heat gun. Caution: Overheating will cause the entire silica background to turn brown, destroying the contrast.

KMnO4_Mechanism A EDTA Ester (Oxidizable Amines) C Redox Reaction (Alkaline Oxidation) A->C B KMnO4 (Mn VII) Pink/Purple Background B->C D MnO2 (Mn IV) Brown/Yellow Spot C->D

Caption: Redox mechanism of basic potassium permanganate staining on EDTA esters.

Dragendorff's Reagent

Mechanistic Causality: Dragendorff's reagent acts via the formation of a heavy-metal ion-pair complex. In the acidic medium of the stain, the tertiary amines of the EDTA ester become protonated. These resulting ammonium cations react with the tetraiodobismuthate anion ([BiI


]

) to precipitate as a highly colored, insoluble salt. This method provides exceptional sensitivity for tertiary amines, outperforming general stains for these specific functional groups ()[3].

Protocol:

  • Preparation (Stock Solutions):

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a water/acetic acid mixture (4:1 v/v).

    • Solution B: Dissolve 40 g of potassium iodide in 100 mL of distilled water.

  • Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of distilled water ()[4].

  • Application: In a well-ventilated fume hood, spray the dried TLC plate evenly with the working solution. Dipping is not recommended as it can cause the spots to streak.

  • Visualization: Orange to brown spots will appear almost instantaneously on a pale yellow background. No heating is required.

Dragendorff_Mechanism A EDTA Ester (Tertiary Amine) C Protonation of Amine (Acidic Medium) A->C B Dragendorff's Reagent [BiI4]- Complex D Ion-Pair Formation [R3NH]+[BiI4]- B->D C->D E Orange/Brown Precipitate (Visible TLC Spot) D->E

Caption: Mechanistic pathway of Dragendorff's reagent forming a precipitate with tertiary amines.

Iodine Vapor (I )

Mechanistic Causality: Elemental iodine is a lipophilic halogen that reversibly binds to the lone pairs of electrons on the nitrogen and oxygen atoms of the EDTA ester, forming a transient charge-transfer complex. Because no covalent bonds are broken or formed, this method is entirely non-destructive, allowing the researcher to recover the compound or apply a secondary chemical stain (like KMnO


) over the same plate ()[2].

Protocol:

  • Preparation: Add a small spatula of elemental iodine crystals to a sealed glass TLC chamber containing a 1-inch layer of dry silica gel. Allow the purple vapor to equilibrate for 30 minutes.

  • Application: Place the completely dried TLC plate into the chamber, close the lid, and leave it for 1 to 5 minutes.

  • Visualization: Remove the plate. Brown/yellow spots will be visible against a light tan background.

  • Self-Validation Step: You must immediately circle the spots with a graphite pencil. The iodine will sublime back into the atmosphere within minutes, causing the spots to disappear.

Standard Visualization Workflow

To ensure maximum data recovery from a single TLC run, researchers should sequence their visualization methods from non-destructive to destructive.

TLC_Workflow A 1. Elute Plate (e.g., EtOAc/Hexane) B 2. Evaporate Solvent A->B C 3. Iodine Chamber (Non-Destructive) B->C D 4. Apply Chemical Stain (KMnO4 or Dragendorff) C->D E 5. Visualize & Calculate Rf D->E

Caption: Standard thin-layer chromatography workflow for visualizing non-UV active EDTA esters.

References

  • National Institutes of Health (PMC). (2025). Protective Effect of PEG-EDTA and Its Zinc(II) Complex on Human Cells. PubMed Central. Available at:[Link]

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-244. Available at:[Link]

  • EPFL Laboratory of Catalysis and Organic Synthesis. (2018). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. Available at:[Link]

  • Org Prep Daily. (2006). TLC Staining Solutions. Available at:[Link]

Sources

Quantifying free carboxylic acid groups in EDTA-triethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and radiopharmaceutical development, I frequently encounter the critical challenge of validating bifunctional chelators. EDTA-triethyl ester (EDTA-OEt₃) is a highly valuable intermediate; its three ethyl-protected carboxylates prevent unwanted side reactions, while its single free carboxylic acid serves as the precise reactive handle for conjugation (e.g., NHS-ester activation for amine coupling).

However, incomplete esterification during synthesis often leaves trace amounts of EDTA-diethyl ester (which causes dangerous cross-linking) or EDTA-tetraethyl ester (which is completely unreactive). Quantifying the exact free carboxylic acid content is not just a quality control step—it is the foundation of stoichiometric integrity in drug development.

Below is an objective, data-driven comparison guide detailing the three primary analytical methodologies for quantifying the free carboxylic acid group in this compound, designed to help you select and execute the optimal self-validating workflow.

Methodological Comparison for EDTA-OEt₃ Analysis

To determine the best approach for your specific stage of development, we must compare the fundamental principles, sensitivity, and operational requirements of each method.

Analytical MethodPrimary PrincipleSensitivitySpecificityTime-to-ResultIdeal Use Case
Quantitative ¹H NMR (qNMR) Proton integration ratio (Ester vs. Backbone)Moderate (~1-2%)Very High (Absolute structural resolution)Fast (< 15 mins)Structural confirmation, exact esterification ratio
LC-MS (Derivatized) Mass-to-charge ratio & chromatographic retentionVery High (< 0.1%)High (Mass specific)Moderate (~1 hr)Trace impurity detection (di/tetra-esters)
Potentiometric Titration Acid-base neutralization of free -COOHLow (Bulk only)Low (Detects any acidic proton)Fast (< 20 mins)Bulk manufacturing QA/QC

Analytical Decision Matrix

AnalyticalWorkflow Sample This compound Sample Goal What is the primary analytical goal? Sample->Goal NMR Quantitative 1H NMR (qNMR) Goal->NMR Structural Validation LCMS LC-MS with Derivatization Goal->LCMS High Sensitivity Titration Potentiometric Titration Goal->Titration Bulk Analysis NMR_Desc Absolute Structural Ratio (Ester vs. Backbone) NMR->NMR_Desc LCMS_Desc Trace Impurity Profiling (<1% Di-/Tetra-ester) LCMS->LCMS_Desc Titration_Desc Bulk QA/QC (Total Acid Content) Titration->Titration_Desc

Decision matrix for selecting the optimal analytical workflow for this compound.

Deep Dive 1: Quantitative ¹H NMR (qNMR) – The Structural Standard

Causality & Logic: qNMR is considered a primary ratio method because the ratio of substances (or functional groups) can be determined directly from the spectral measurement without needing an external calibration curve . In this compound, the symmetry of the molecule is broken: one nitrogen holds two ethyl acetate arms, while the other holds one ethyl acetate arm and one free acetic acid arm. This asymmetry splits the NMR signals. Specifically, the ester methyl (-CH₃) protons appear as two distinct triplets at 1.26 ppm (6H) and 1.28 ppm (3H) in D₂O at pH 7.0 1. By integrating these ester protons against the stable EDTA backbone, we can definitively prove the molecule is a tri-ester.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the EDTA-OEt₃ sample in 0.6 mL of Deuterated Water (D₂O). Adjust to pH 7.0 using micro-additions of NaOD/DCl to ensure the free carboxylic acid is consistently deprotonated, preventing chemical shift drift [[1]]().

  • Acquisition: Run a ¹H NMR spectrum at 400 MHz or higher. Crucial: Set the relaxation delay (D1) to at least 5× the longest T₁ relaxation time of the protons (typically ≥10 seconds) to ensure complete longitudinal relaxation for quantitative integration.

  • Integration:

    • Integrate the split methyl triplets at ~1.26 ppm and ~1.28 ppm.

    • Integrate the ethylene backbone multiplets at ~3.03 ppm and ~3.22 ppm (total 4H) 1.

  • Validation Check: Calculate the ratio of total methyl protons to ethylene backbone protons. A pure tri-ester will yield a ratio of exactly 2.25 (9H / 4H). A ratio of 3.0 indicates tetra-ester contamination; a ratio of 1.5 indicates di-ester contamination.

Deep Dive 2: LC-MS with Derivatization – The High-Sensitivity Standard

Causality & Logic: While qNMR is excellent for bulk structural ratios, it lacks the sensitivity to detect trace (<1%) cross-linking impurities. However, free carboxylic acids are highly polar, leading to poor retention on reverse-phase C18 columns and variable ionization. To solve this, we utilize a derivatization strategy. By coupling the free carboxylic acid with cholamine using a water-soluble carbodiimide like EDAC, we convert the acid into an amide bearing a quaternary ammonium group 2, [[3]](). This permanent positive charge ensures the molecule is highly retained and exhibits massive ionization efficiency in positive-ion mode ESI-MS, regardless of mobile phase pH [[2]]().

Self-Validating Protocol:

  • Derivatization: To 100 µL of a 10 µM EDTA-OEt₃ sample in aqueous solution, add a 10-fold molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the free carboxylic acid 3.

  • Coupling: Immediately add a 20-fold molar excess of cholamine. Incubate at room temperature for 30 minutes.

  • Separation: Inject the quenched mixture onto a C18 column (2.1 × 50 mm, 1.8 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 10 minutes.

  • Validation Check: Monitor the ESI+ mass spectra. The target tri-ester will shift in mass corresponding to a single cholamine tag (+87 Da net addition). Any di-ester impurity will couple with two cholamine molecules, yielding a distinct double-charged mass species that elutes earlier. The tetra-ester will not react and will elute last. If the di-ester peak exceeds 1% of the Total Ion Chromatogram (TIC) area, the batch should be rejected for bioconjugation.

Deep Dive 3: Potentiometric Titration – The Bulk QA/QC Method

Causality & Logic: For kilogram-scale manufacturing, chromatographic and NMR methods can be a bottleneck. Potentiometric titration offers a rapid, macroscopic measurement of total acidic protons. Because the free carboxylic acid in the tri-ester has a distinct pKa (typically ~2.0–3.0), it can be quantitatively neutralized by a strong base before the ammonium backbone protons are affected.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh ~150 mg of the bulk EDTA-OEt₃ powder. Dissolve completely in 50 mL of a 1:1 deionized water/ethanol mixture (ethanol ensures the hydrophobic ethyl esters remain in solution).

  • Titration: Titrate with a standardized 0.01 M NaOH solution using an automated potentiometric titrator equipped with a calibrated pH glass electrode.

  • Data Processing: Plot the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point.

  • Validation Check: Calculate the acid value. Moles of NaOH dispensed at the equivalence point equal the moles of free carboxylic acid.

    • Formula: (Volume NaOH in mL × Molarity NaOH) / Sample Mass in g = mmol/g.

    • Validation: Pure this compound (MW = 376.4 g/mol ) must yield an exact acid value of 2.657 mmol/g . A higher value indicates di-ester contamination or residual free acid from synthesis.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. URL:[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. National Institutes of Health (PMC). URL:[Link]

  • A new trinuclear complex of platinum and iron efficiently promotes cleavage of plasmid DNA. Oxford Academic. URL:[Link]

Sources

Elemental analysis standards for EDTA-triethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Elemental Analysis Standards for EDTA-Triethyl Ester Hydrochloride

Executive Summary

This compound hydrochloride (CAS: 90359-20-9) represents a critical "desymmetrized" intermediate in the synthesis of metal-chelating bioconjugates. Unlike the fully protected tetra-ethyl ester or the highly reactive dianhydride, the tri-ethyl ester possesses a single free carboxylic acid (or activatable site) alongside three protected ester groups. This unique structural asymmetry allows for site-specific attachment to peptides, proteins, or antibodies without the risk of uncontrolled cross-linking.

This guide establishes the Elemental Analysis (EA) standards required to verify the identity and purity of this compound, comparing its theoretical performance against common alternatives used in drug development.

Part 1: The "Gold Standard" – Theoretical Composition

For a self-validating quality control system, the experimental elemental composition must be compared against the theoretical values derived from the molecular formula.

Compound Identity:

  • Name: this compound hydrochloride

  • Formula: C₁₆H₂₈N₂O₈ · HCl

  • Molecular Weight: 412.86 g/mol (376.40 Free Base + 36.46 HCl)

  • CAS: 90359-20-9

Table 1: Elemental Analysis Standards (Theoretical vs. Acceptance Limits)
ElementTheoretical Mass %Standard Acceptance ToleranceDiagnostic Significance
Carbon (C) 46.55% ± 0.40%Verifies the core ethylenediamine/acetate skeleton.
Hydrogen (H) 7.08% ± 0.40%Sensitive to residual solvent (Ethanol/Water) or drying efficiency.
Nitrogen (N) 6.78% ± 0.30%Confirms the integrity of the ethylenediamine backbone.
Chlorine (Cl) 8.59% ± 0.50%Critical: Confirms the stoichiometry of the salt form (Mono-HCl).

Expert Insight: A common deviation in "failed" batches is a low Chlorine value (<8.0%), indicating partial loss of HCl or the presence of the free base form, which significantly alters solubility in organic solvents used for peptide synthesis (e.g., DMF, DCM).

Part 2: Experimental Protocol & Validation

To achieve the standards listed above, the following protocol minimizes common sources of error such as hygroscopicity and incomplete combustion.

Protocol: High-Precision CHN Analysis
  • Sample Preparation (The Drying Step):

    • Context: EDTA esters are moderately hygroscopic. The HCl salt can absorb atmospheric moisture, skewing %H and %C results.

    • Action: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

    • Why: Temperatures >60°C may risk ester hydrolysis or HCl loss.

  • Calibration Standard:

    • Use Acetanilide (C₈H₉NO, Theoretical %N: 10.36%) as the primary calibration standard.

    • Validation: Run a "check standard" of Sulfanilamide before the EDTA sample. If Sulfanilamide %N deviates >0.15% from theoretical, recalibrate the instrument.

  • Combustion Parameters:

    • Oxidation Furnace: 950–1000°C.

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Boost: Ensure a 2-second oxygen injection to guarantee complete combustion of the hydrochloride moiety, which can sometimes retard oxidation.

Part 3: Comparative Performance Analysis

Why choose this compound over other derivatives? The choice depends on the "Selectivity vs. Reactivity" trade-off.

Table 2: Performance Comparison of EDTA Derivatives
FeatureThis compound HCl EDTA-Tetraethyl EsterEDTA Dianhydride
Reactive Sites Mono-functional (1 COOH)Non-functional (0 COOH)Bi-functional (2 Anhydrides)
Selectivity High: Site-specific conjugation to N-terminus/Lysine.None: Must be hydrolyzed first (difficult to control).Low: High risk of cross-linking (dimerization) of peptides.
Solubility Soluble in DMF, DCM, Water.Highly soluble in organics; Insoluble in water.Soluble in DMF; Hydrolyzes rapidly in water.
Primary Use Precision Linker for Antibody-Drug Conjugates (ADCs).Passive standard; Intermediate.Bulk protein modification; Polymer cross-linking.

Performance Verdict:

  • For Peptide Synthesis: The Triethyl Ester is superior. It allows the chemist to attach the chelator to a peptide on-resin using standard coupling reagents (HATU/DIPEA) without protecting the other three carboxyl groups, as they are already esterified.

  • For Bulk Chelation: The Tetraethyl Ester is useless until hydrolyzed, and Dianhydride is too aggressive, often leading to unwanted "clumping" of proteins.

Part 4: Visualization of Mechanism

The following diagram illustrates why the Triethyl Ester is the preferred "Precision Tool" in bioconjugation workflows.

G cluster_fail Alternative: EDTA Dianhydride Risk Start This compound (Mono-Acid, Tri-Ester) Activation Activation (HATU/DIPEA) Start->Activation Selects Free COOH Coupling Coupling to Peptide (Formation of Amide Bond) Activation->Coupling Target: N-Terminus Deprotection Global Deprotection (TFA/H2O) Coupling->Deprotection Cleaves 3 Ethyl Esters Final Active Metal Chelator (Site-Specific) Deprotection->Final Ready for Metal Ion (e.g., In-111, Lu-177) Dianhydride EDTA Dianhydride Crosslink Uncontrolled Cross-linking (Dimerization) Dianhydride->Crosslink

Figure 1: The "Precision Conjugation Workflow" utilizing this compound. Note the linear progression from activation to chelation, avoiding the cross-linking risks associated with dianhydride alternatives.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 141d - Acetanilide for Elemental Analysis. Retrieved from [Link]

  • Schepartz Laboratory. (2019). Synthesis of EDTA-Lysine Esters for Solid Phase Peptide Synthesis. University of California, Berkeley. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: this compound Hydrochloride (CAS 90359-20-9). National Library of Medicine. Retrieved from [Link]

  • Vapourtec. (2025).[1] Solid Phase Peptide Synthesis (SPPS) Methodologies and Protecting Group Strategies. Retrieved from [Link]

Sources

Safety Operating Guide

EDTA-TRIETHYL ESTER proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently observe laboratories misclassifying EDTA-Triethyl Ester (CAS 90359-20-9) as a benign derivative of standard EDTA. This is a critical operational error. While free EDTA is a water-soluble chelator, its triethyl ester is a highly lipophilic, reactive precursor classified as a Category 1B Carcinogen, a reproductive hazard, and a severe acute toxin[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, experimental application, and RCRA-compliant disposal of this compound, ensuring both scientific integrity and absolute laboratory safety.

Chemical Profile & Hazard Stratification

To establish a rigorous safety protocol, we must first quantify the chemical and toxicological parameters of the reagent. The following table summarizes the critical safety data required for risk assessment.

ParameterSpecification / Classification
Chemical Name Ethylenediaminetetraacetic acid triethyl ester hydrochloride
CAS Number 90359-20-9
Molecular Weight 376.40 g/mol (free base basis)
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation), H350 (May cause cancer)
Target Organs Respiratory system, Reproductive system[1]
Storage Class 6.1C (Combustible acute toxic / toxic compounds causing chronic effects)
Water Hazard Class WGK 3 (Highly hazardous to water)

Mechanistic Context: Why Standard EDTA Protocols Fail Here

Expertise & Experience Insight: In drug development and molecular biology, we use bifunctional chelating agents (BFCAs) to attach metal-binding domains to targeting molecules like oligodeoxynucleotides (ODNs) or peptides[2]. Standard EDTA cannot be used directly in solid-phase organic synthesis because its free carboxylic acid groups would cause unwanted side reactions and are insoluble in organic solvents like DMF or dichloromethane (DCM).

By esterifying three of the four carboxylic acids (creating the triethyl ester), we mask these reactive sites and dramatically increase the molecule's lipophilicity[2]. However, this esterification also allows the molecule to easily cross biological membranes (e.g., skin and respiratory epithelium), which is why it exhibits Acute Toxicity (Dermal/Inhalation) and is a regulated carcinogen[1]. Therefore, disposal protocols designed for aqueous, non-toxic free EDTA are entirely invalid and legally non-compliant for the triethyl ester[3].

Operational Workflow & Safety Protocol

Every protocol must be a self-validating system. Before generating waste, you must control the input.

Step-by-Step Methodology: Conjugation & Deprotection Workflow

  • Preparation (Fume Hood Mandatory): Don Level 2 PPE (double nitrile gloves, chemical splash goggles, and a Type P3/EN 143 respirator cartridge if powder is handled outside a glovebox).

  • Solvent Dissolution: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO) under an inert atmosphere (Argon/N2).

  • Conjugation Reaction: React the free carboxylic acid (or activated NHS ester derivative) with the primary amine of your target ODN or peptide[2].

  • Saponification (Deprotection): Once conjugated, the triethyl ester must be hydrolyzed back to free EDTA to restore its chelating ability. Add 0.1 M NaOH or concentrated aqueous ammonia and incubate at room temperature.

  • Metal Loading (Optional): Introduce the target metal (e.g., Gd3+ for MRI, or radioactive isotopes for PET) to the deprotected conjugate[2].

Step-by-Step Disposal Methodologies

Because the workflow generates distinct types of waste, segregation is the most critical step to prevent explosive polymerization or heavy metal cross-contamination.

Protocol: Waste Segregation and RCRA-Compliant Disposal

  • Segregate Unreacted Organics (The Ester):

    • Action: Collect all unreacted this compound, wash solvents (DMF/DCM), and failed syntheses into a dedicated, chemically compatible high-density polyethylene (HDPE) container.

    • Causality: The ester is highly hazardous to water (WGK 3). It must never enter the aqueous waste stream.

    • Labeling: Label as "Hazardous Organic Waste - Toxic/Carcinogenic (Contains this compound, CAS 90359-20-9)".

    • Disposal: Route to an EPA/RCRA-compliant hazardous waste facility for high-temperature incineration[3].

  • Segregate Aqueous Metal Waste (The Deprotected Chelator):

    • Action: Post-saponification, the waste contains free EDTA complexed with metals. Collect this in a separate aqueous waste carboy.

    • Causality: If you mix this with organic waste, the metals can catalyze the oxidation of organic solvents. Furthermore, EPA regulations require specific characteristic waste codes (e.g., D-codes for heavy metals) for metal-bearing waste[3].

    • Labeling: Label as "Aqueous Heavy Metal Waste (Contains Chelated Metals)".

  • Manage Solid Consumables:

    • Action: Dispose of all contaminated pipette tips, Eppendorf tubes, and primary gloves in a biohazard/chemical solid waste bin lined with a double-thickness bag.

    • Disposal: Must be treated as carcinogenic solid waste and incinerated.

Process Visualization

The following diagram illustrates the logical flow of handling, reaction, and strict waste segregation required for this reagent.

G Start This compound (CAS 90359-20-9) Handling Primary Handling (Fume Hood, PPE) Start->Handling Reaction Conjugation / Chelation (e.g., ODN Synthesis) Handling->Reaction Saponification Saponification & Metal Loading Reaction->Saponification WasteGen Waste Generation Reaction->WasteGen Unreacted Organics Saponification->WasteGen Segregation Waste Segregation WasteGen->Segregation Organic Organic Solvents (Unreacted Ester) Segregation->Organic Aqueous Aqueous Metal Waste (Deprotected EDTA-Metal) Segregation->Aqueous SolidWaste Solid Waste (Contaminated Consumables) Segregation->SolidWaste DisposalOrg EPA/RCRA Incineration (Hazardous Waste) Organic->DisposalOrg DisposalAq Heavy Metal / Mixed Waste Disposal Protocol Aqueous->DisposalAq SolidWaste->DisposalOrg

Operational lifecycle and strict waste segregation workflow for this compound.

References

  • Title: Chemicals requiring SOPs Source: Environmental Health & Safety - University of California, Merced URL: [Link]

  • Title: The Synthesis and Application of Polyamino Polycarboxylic Bifunctional Chelating Agents Source: ResearchGate (ChemInform) URL: [Link]

  • Title: 40 CFR 302.4 -- Hazardous substances and reportable quantities Source: eCFR (Environmental Protection Agency) URL: [Link]

Sources

Personal protective equipment for handling EDTA-TRIETHYL ESTER

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized fields of drug development and site-directed bioconjugation, Ethylenediaminetetraacetic acid triethyl ester (EDTA-triethyl ester, CAS: 90359-20-9) is a powerful chelating agent. When conjugated to an affinity probe, this chelate drives highly specific, site-directed reactions. However, the very chemical modifications that make it useful—specifically, the esterification of its carboxylic acid groups—drastically alter its safety profile compared to standard inorganic EDTA salts.

As a Senior Application Scientist, I must emphasize a critical mechanistic reality: the triethyl ester groups render this molecule highly lipophilic. This lipophilicity allows it to bypass the stratum corneum (the skin's primary barrier) with alarming efficiency, making dermal exposure a severe acute toxicity risk. Furthermore, it is classified as a Category 1B Carcinogen and a reproductive hazard [1].

This guide provides the definitive, self-validating safety and operational protocols required to handle this compound without compromising scientific integrity or personnel safety.

Quantitative Hazard & Chemical Profile

Before designing a safety protocol, you must understand the quantitative and regulatory boundaries of the compound. Institutional Environmental Health and Safety (EHS) bodies universally classify this compound as a Particularly Hazardous Substance (PHS) [2].

Table 1: Chemical Properties & Hazard Limits

ParameterValue / ClassificationClinical & Safety Implication
CAS Number 90359-20-9Unique identifier; flags compound as a regulated PHS.
Molecular Weight 412.9 g/mol (HCl salt)High molecular weight, but esterification ensures rapid dermal penetration.
GHS Hazard Codes H302, H312, H332, H315, H319, H335, H350Acute toxicity across all routes (Oral, Dermal, Inhalation); Cat 1B Carcinogen.
Storage Class 6.1CCombustible, acute toxic Cat.3; potentially explosive upon intense warming [3].
OEL / PEL Treat as < 1 μg/m³No formal OSHA PEL exists; requires maximum containment (fume hood/isolator).

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. The primary containment strategy must be an engineering control: a hard-ducted Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a minimum inward face velocity of 100 feet per minute (fpm).

When interacting with the compound inside these controlled environments, the following PPE matrix is mandatory.

Table 2: PPE Selection & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Splash GogglesPrevents ocular absorption and mucosal damage (H319 Serious Eye Irritation).
Hand Protection Double Nitrile Gloves (≥8 mil)The lipophilic ester degrades standard latex. Double-gloving ensures the inner glove remains uncontaminated during the doffing process.
Body Protection Tyvek® Coverall or Poly-coated GownPorous cotton lab coats trap carcinogenic dust. Poly-coated gowns provide an impermeable barrier against microscopic aerosols.
Respiratory P3 (EN 143) or N100/P100 CartridgeFilters 99.97% of airborne particulates. Mandatory if handling outside a closed system due to H335 (Respiratory Irritant) and H350 (Carcinogen) risks.

Safe Handling Workflow

The following decision tree dictates the logical flow of operations, from pre-task assessment to hazardous waste disposal.

G N1 Pre-Task: SDS Review CAS 90359-20-9 N2 Don PPE Matrix (Respirator, Double Gloves) N1->N2 N3 Transfer to Fume Hood (Min 100 fpm face velocity) N2->N3 N4 Execute Conjugation Reaction N3->N4 N5 Spill Occurred? N4->N5 N6 Spill Response Protocol (Evacuate, Absorb, Bag) N5->N6 Yes N7 Decontaminate Surfaces (Soap & Water / Bleach) N5->N7 No N8 Dispose as PHS Waste (Double Bagged) N6->N8 N7->N8

Operational workflow for handling this compound, from PPE donning to PHS waste disposal.

Standard Operating Procedures (SOPs)

To ensure scientific integrity and personnel safety, every protocol must be a self-validating system. If a step fails, the subsequent step must catch the failure before exposure occurs.

Protocol 1: Safe Weighing and Transfer (Fume Hood)

Causality: The hydrochloride salt of this compound is a fine crystalline powder. Static electricity from standard plastic weighing boats can cause the powder to aerosolize, creating an invisible, carcinogenic inhalation hazard.

  • Preparation: Verify the fume hood flow rate (≥100 fpm). Clear the hood of all clutter to maintain true laminar airflow.

  • Containment: Place an anti-static weighing boat or a pre-tared glass vial on the analytical balance inside the hood.

  • Handling: Using a dedicated, grounded micro-spatula, carefully transfer the powder. Keep your breathing zone well outside the sash, which should be lowered to the minimum workable height.

  • Sealing: Once weighed, immediately dissolve the ester in your chosen organic solvent (e.g., anhydrous DMF or DMSO) or cap the vial tightly. Never remove unsealed dry powder from the fume hood.

Protocol 2: Emergency Spill Response

Causality: Sweeping or wiping a dry spill of a Cat 1B Carcinogen will force particles into the air. The material must be suppressed via liquid absorption before mechanical removal.

  • Evacuation: If a spill occurs outside the hood, immediately evacuate the area for 15 minutes to allow aerosols to settle.

  • Containment: Don a fresh N100/P3 respirator and double gloves. Surround the spill with inert, absorbent material (e.g., vermiculite).

  • Suppression & Cleanup: Carefully mist the powder with water or a 10% bleach solution to suppress dust. Scoop the wet slurry using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the surface with a strong laboratory detergent, followed by a secondary wipe-down with 10% bleach to degrade residual organic material.

Protocol 3: Doffing and Decontamination

Causality: Improper doffing is the leading cause of secondary dermal exposure in the laboratory. The double-glove system validates this protocol: if the outer glove is contaminated, the inner glove protects the skin during removal.

  • Outer Gloves: Inspect outer gloves for visible powder. Remove them using the "beak method" (pinching the palm and pulling it inside out over the fingers). Discard immediately in the PHS waste bin.

  • Gown/Tyvek: Unzip the coverall and roll it downward and outward. The contaminated exterior must never touch your inner clothing or skin.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Respirator & Goggles: Remove eye and respiratory protection last, handling only the straps behind your head.

  • Final Wash: Wash hands, wrists, and forearms immediately with soap and copious amounts of water.

Waste Disposal Logistics

This compound cannot be disposed of in standard biohazard or general chemical waste streams.

  • Solid Waste: All contaminated consumables (pipette tips, weighing boats, outer gloves) must be double-bagged in transparent, heavy-duty hazardous waste bags.

  • Liquid Waste: Organic solvent mixtures containing the ester must be collected in HPLC-grade, sealed glass or HDPE carboys.

  • Labeling: All waste must be explicitly labeled: "Hazardous Waste: Contains this compound (CAS 90359-20-9) - Category 1B Carcinogen / PHS."

References

  • University of California, Merced Environmental Health & Safety. (n.d.). Chemicals requiring SOPs (Particularly Hazardous Substances). Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.